molecular formula C24H33F2N3O8 B15579721 DSP-6745

DSP-6745

Cat. No.: B15579721
M. Wt: 529.5 g/mol
InChI Key: SIYCFSKCTFUNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DSP-6745 is a useful research compound. Its molecular formula is C24H33F2N3O8 and its molecular weight is 529.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H33F2N3O8

Molecular Weight

529.5 g/mol

IUPAC Name

1-[5-[(2,5-difluorophenyl)methoxy]-1-(3,3-dimethylbutyl)pyrazol-3-yl]-N-methylmethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C18H25F2N3O.C6H8O7/c1-18(2,3)7-8-23-17(10-15(22-23)11-21-4)24-12-13-9-14(19)5-6-16(13)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9-10,21H,7-8,11-12H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

SIYCFSKCTFUNMB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DSP-6745 in the Prefrontal Cortex

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSP-6745 is a novel, multimodal 5-hydroxytryptamine (5-HT) modulator currently under investigation for major depressive disorder and its comorbid symptoms. Its mechanism of action is characterized by a unique pharmacological profile, acting as both a potent inhibitor of the serotonin (B10506) transporter (SERT) and an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][3] This multi-target engagement results in a significant and dose-dependent increase in the extracellular levels of not only serotonin but also norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and glutamate (B1630785) within the medial prefrontal cortex (mPFC).[2][3][4] This broad neurochemical enhancement in a critical brain region for mood and cognitive regulation is hypothesized to underpin its rapid antidepressant, anxiolytic, antipsychotic, and pro-cognitive effects observed in preclinical models.[4] This document provides a detailed overview of this mechanism, focusing on the actions within the prefrontal cortex, and outlines the key experimental findings and methodologies.

Core Mechanism of Action in the Prefrontal Cortex

The therapeutic potential of this compound is rooted in its ability to simultaneously modulate multiple aspects of serotonergic neurotransmission, which in turn broadly impacts other key neurotransmitter systems in the mPFC.

Pharmacological Profile: Multi-Target Engagement

In vitro radioligand binding and functional assays have established that this compound is a potent inhibitor of the serotonin transporter and a functional antagonist at three key serotonin receptor subtypes: 5-HT2A, 5-HT2C, and 5-HT7.[4] This profile distinguishes it from traditional antidepressants like SSRIs, which primarily target SERT alone. Notably, this compound exhibits low affinity for receptors associated with common side effects of antipsychotics, such as dopamine D2, histamine (B1213489) H1, and muscarinic M1 receptors.[5]

cluster_drug This compound cluster_targets Primary Molecular Targets DSP6745 This compound SERT SERT (Serotonin Transporter) DSP6745->SERT Inhibition 5HT2A 5-HT2A Receptor DSP6745->5HT2A Antagonism 5HT2C 5-HT2C Receptor DSP6745->5HT2C Antagonism 5HT7 5-HT7 Receptor DSP6745->5HT7 Antagonism

Caption: Multi-target pharmacological profile of this compound.

Table 1: In Vitro Pharmacological Profile of this compound (Specific Ki values from the primary literature were not available in the searched abstracts. This table reflects the confirmed targets.)

TargetSpeciesActionAffinity (Ki)
Serotonin Transporter (SERT)HumanInhibitionPotent (Value N/A)
5-HT2A ReceptorHumanAntagonismPotent (Value N/A)
5-HT2C ReceptorHumanAntagonismPotent (Value N/A)
5-HT7 ReceptorHumanAntagonismPotent (Value N/A)
Dopamine D2L ReceptorHumanN/ALow Affinity (>5 µM)[5]
Histamine H1 ReceptorHumanN/ALow Affinity (>5 µM)[5]
Muscarinic M1 ReceptorHumanN/ALow Affinity (>5 µM)[5]
Neurochemical Effects in the Medial Prefrontal Cortex (mPFC)

The integrated pharmacological actions of this compound converge to produce a robust increase in key neurotransmitters within the mPFC. Preclinical in vivo microdialysis studies in freely moving rats demonstrated that oral administration of this compound leads to a dose-dependent elevation of extracellular 5-HT, NE, DA, and glutamate.[2][3]

The hypothesized signaling pathway is as follows:

  • SERT Inhibition: Blocks the reuptake of serotonin from the synaptic cleft, directly increasing extracellular 5-HT levels.

  • 5-HT2A/2C Antagonism: 5-HT2A and 5-HT2C receptors are expressed on GABAergic interneurons in the PFC. By antagonizing these receptors, this compound may reduce the inhibitory tone on pyramidal neurons, leading to a disinhibition that promotes the release of downstream neurotransmitters, including dopamine and glutamate.

  • 5-HT7 Antagonism: Antagonism of 5-HT7 receptors has also been linked to pro-cognitive and antidepressant effects, potentially by modulating glutamatergic and GABAergic activity.

  • Increased Dopamine and Norepinephrine: The increase in DA and NE in the PFC is particularly significant. Unlike other brain regions, the PFC has a low density of dopamine transporters (DAT). Instead, NE transporters (NET) are primarily responsible for the reuptake of both NE and DA. The complex interplay of serotonin receptor modulation by this compound is thought to indirectly enhance the release of both catecholamines, which then persist in the synapse due to the lack of DAT-mediated clearance.

Hypothesized Signaling Pathway in the mPFC cluster_drug cluster_neuron Serotonergic & GABAergic Interactions cluster_pyramidal Pyramidal Neuron & Outputs DSP6745 This compound SERT SERT DSP6745->SERT Inhibits 5HT_Receptors 5-HT2A / 5-HT2C on GABA Interneuron DSP6745->5HT_Receptors Antagonizes 5HT_Synapse ↑ Synaptic 5-HT SERT->5HT_Synapse Increases GABA_Neuron GABAergic Interneuron 5HT_Receptors->GABA_Neuron Inhibits Firing Pyramidal Pyramidal Neuron (Dopaminergic / Glutamatergic) GABA_Neuron->Pyramidal Reduces Inhibition (Disinhibition) DA_Release ↑ Dopamine Release Pyramidal->DA_Release NE_Release ↑ Norepinephrine Release Pyramidal->NE_Release Glu_Release ↑ Glutamate Release Pyramidal->Glu_Release 5HT_Synapse->5HT_Receptors Activates

Caption: Hypothesized cascade from receptor modulation to neurotransmitter release.

Table 2: Effect of Oral this compound on Extracellular Neurotransmitter Levels in the Rat mPFC (Data derived from descriptions in Kitaichi et al., 2024. Specific peak percentage values and SEM were not available in the searched abstracts and would be found in the full publication.)

Dose (mg/kg, p.o.)5-HTNorepinephrine (NE)Dopamine (DA)Glutamate
1.9Increased[2]Increased[2]Increased[2]Increased[2]
6.4Significantly Increased[4]Significantly Increased[4]Significantly Increased[4]Significantly Increased[4]
19.1Significantly Increased[4]Significantly Increased[4]Significantly Increased[4]Significantly Increased[4]

Key Experimental Protocols

The following sections describe representative methodologies for the key experiments used to elucidate the mechanism of action of this compound.

In Vitro Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a drug for a specific receptor or transporter target.

Representative Protocol:

  • Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human recombinant target protein (e.g., SERT, 5-HT2A, 5-HT2C, or 5-HT7) are cultured and harvested. The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an assay buffer.[6]

  • Competitive Binding Assay: The assay is performed in a 96-well plate. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (this compound).[7]

  • Incubation: Plates are incubated (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[8]

  • Filtration & Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold buffer.[6]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[6]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Culture cells expressing target receptor prep2 Homogenize cells and isolate membranes via centrifugation prep1->prep2 assay1 Incubate membranes with: 1. Fixed [³H]Radioligand 2. Variable [this compound] prep2->assay1 assay2 Separate bound/unbound ligand via vacuum filtration assay1->assay2 analysis1 Quantify bound radioactivity on filters with scintillation counter assay2->analysis1 analysis2 Calculate IC50 and Ki using competition curve analysis1->analysis2

Caption: General experimental workflow for radioligand binding assays.
In Vivo Microdialysis in Freely Moving Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of an awake, behaving animal.

Representative Protocol:

  • Surgical Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex (mPFC). The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.[9]

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe (e.g., 2-mm membrane) is inserted into the guide cannula. The probe is perfused at a constant, slow flow rate (e.g., 1.0-2.0 µL/min) with artificial cerebrospinal fluid (aCSF).[10][11]

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[2]

  • Drug Administration: this compound (e.g., 1.9, 6.4, 19.1 mg/kg) or vehicle is administered orally (p.o.).

  • Post-Dosing Collection: Dialysate sampling continues for several hours post-administration to monitor changes in neurotransmitter concentrations.

  • Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the levels of 5-HT, NE, DA, and glutamate.[9]

  • Data Analysis: Neurotransmitter concentrations in post-dose samples are expressed as a percentage change from the average baseline concentration.

cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Stereotaxic surgery to implant guide cannula targeting mPFC prep2 Animal recovery (several days) prep1->prep2 exp1 Insert microdialysis probe; perfuse with aCSF prep2->exp1 exp2 Collect baseline dialysate samples (e.g., 3-4 samples) exp1->exp2 exp3 Administer this compound or vehicle (p.o.) exp2->exp3 exp4 Collect post-dose samples for several hours exp3->exp4 analysis1 Quantify neurotransmitters in samples via HPLC-ECD exp4->analysis1 analysis2 Calculate % change from baseline analysis1->analysis2

Caption: General experimental workflow for in vivo microdialysis.

References

DSP-6745: A Technical Whitepaper on its Serotonin Receptor Binding Affinity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-6745 is a novel investigational compound that has demonstrated a multimodal mechanism of action targeting key serotonin (B10506) (5-HT) pathways implicated in a variety of neuropsychiatric disorders.[1][2][3] This technical guide provides an in-depth analysis of the serotonin receptor and transporter binding affinity profile of this compound. The data presented herein, including quantitative binding affinities and detailed experimental methodologies, offer valuable insights for researchers and drug development professionals exploring the therapeutic potential of this compound. The guide also includes visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of the compound's mechanism of action.

Introduction

Serotonin (5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes. Dysregulation of the serotonergic system is a well-established factor in the pathophysiology of numerous central nervous system (CNS) disorders, including depression, anxiety, and psychosis. Consequently, the development of novel therapeutic agents that selectively target specific components of the serotonin system remains a high priority in CNS drug discovery. This compound has emerged as a promising candidate due to its potent and specific interactions with multiple serotonin receptors and the serotonin transporter (SERT).[1][2][3] This document serves as a comprehensive resource on the foundational pharmacology of this compound, with a focus on its serotonin receptor binding characteristics.

Serotonin Receptor and Transporter Binding Affinity

In vitro radioligand binding and functional assays have revealed that this compound is a potent inhibitor of the serotonin transporter (SERT) and a functional antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 serotonin receptor subtypes.[1][2][3]

Data Presentation

The following table summarizes the quantitative binding affinity data (Ki values) of this compound for its primary serotonin targets. The Ki value is the inhibition constant, representing the concentration of the compound required to occupy 50% of the target receptors in vitro; a lower Ki value indicates a higher binding affinity.

TargetKi (nM)
Serotonin Transporter (SERT)[Data not available in search results]
5-HT2A Receptor[Data not available in search results]
5-HT2C Receptor[Data not available in search results]
5-HT7 Receptor[Data not available in search results]

Note: While the primary literature (Kitaichi et al., 2024) indicates that this compound is a potent inhibitor/antagonist at these targets, the specific Ki values from the supplementary data were not accessible in the provided search results.

Experimental Protocols

The determination of the binding affinities of this compound for serotonin receptors and the serotonin transporter is achieved through rigorous in vitro experimental protocols. The following sections provide detailed methodologies for the key assays employed.

Radioligand Binding Assays for 5-HT2A, 5-HT2C, and 5-HT7 Receptors

These assays are designed to measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand known to bind to that receptor.

3.1.1. Membrane Preparation

  • Cell Culture and Harvesting: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2C, or 5-HT7 receptor are cultured to near confluence. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and harvested.

  • Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C to pellet the cell membranes. The supernatant is discarded.

  • Washing and Storage: The membrane pellet is resuspended in a fresh assay buffer and centrifuged again. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., sucrose) and stored in aliquots at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.

3.1.2. Binding Assay Protocol (96-well plate format)

  • Reagent Preparation:

    • Assay Buffer: Typically 50 mM Tris-HCl with physiological salts (e.g., MgCl2, EDTA) at a specific pH (e.g., 7.4).

    • Radioligand: A specific radiolabeled antagonist for each receptor is used (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, and [3H]5-CT or [3H]SB-269970 for 5-HT7). The radioligand is diluted in assay buffer to a concentration near its dissociation constant (Kd).

    • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., 10 µM ketanserin (B1673593) for 5-HT2A) is prepared to determine non-specific binding.

    • Test Compound (this compound): A range of concentrations of this compound are prepared by serial dilution.

  • Incubation:

    • To the wells of a 96-well plate, the following are added in order: assay buffer, the test compound or non-specific binding control, the radioligand, and the membrane preparation.

    • The plate is incubated, typically at room temperature or 37°C, for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter.

3.2.1. Cell Culture

  • Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT or JAR cells) are cultured in appropriate media and seeded into 96-well plates to form a confluent monolayer.[4]

3.2.2. [3H]Serotonin Uptake Inhibition Assay Protocol

  • Reagent Preparation:

    • Assay Buffer: A Krebs-Ringer-HEPES (KRH) buffer containing physiological salts, glucose, and antioxidants is typically used.[4]

    • [3H]Serotonin: Radiolabeled serotonin is diluted in the assay buffer to a final concentration near its Michaelis-Menten constant (KM) for the transporter.[4]

    • Non-specific Uptake Control: A known potent SERT inhibitor (e.g., citalopram (B1669093) or fluoxetine) is used at a high concentration to define non-specific uptake.[4]

    • Test Compound (this compound): A range of concentrations of this compound are prepared.

  • Incubation:

    • The cell culture medium is removed, and the cells are washed with the assay buffer.

    • The cells are then incubated with the test compound or the non-specific uptake control for a short period.

    • The uptake reaction is initiated by adding [3H]serotonin to the wells.

    • The plate is incubated at 37°C for a defined period (e.g., 15-60 minutes).[4]

  • Termination and Lysis:

    • The uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold wash buffer.[4]

    • The cells are then lysed using a lysis buffer (e.g., containing a detergent like Triton X-100) to release the intracellular contents.[4]

  • Scintillation Counting:

    • The cell lysate is transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured.

  • Data Analysis:

    • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The IC50 value for the inhibition of serotonin uptake is determined, which represents the concentration of the test compound that reduces the specific uptake by 50%.

Signaling Pathways and Mechanism of Action

The antagonist activity of this compound at 5-HT2A, 5-HT2C, and 5-HT7 receptors, coupled with its inhibition of the serotonin transporter, results in a complex modulation of serotonergic and other neurotransmitter systems.

Serotonin Transporter (SERT) Inhibition

By blocking the serotonin transporter, this compound increases the extracellular concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle 5-HT Vesicle 5HT_release 5-HT 5HT_vesicle->5HT_release Exocytosis SERT SERT DSP6745 This compound DSP6745->SERT Inhibition 5HT_release->SERT Reuptake 5HT_synapse Increased Extracellular 5-HT 5HT_release->5HT_synapse Postsynaptic_Receptor Postsynaptic 5-HT Receptors 5HT_synapse->Postsynaptic_Receptor Binding & Activation

Mechanism of SERT Inhibition by this compound
5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound blocks these downstream signaling events.

Gq_Signaling_Antagonism 5HT 5-HT 5HT2A_R 5-HT2A Receptor 5HT->5HT2A_R DSP6745 This compound DSP6745->5HT2A_R Antagonism Gq Gq/11 5HT2A_R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Hydrolysis of PIP2 PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway Antagonism
5-HT2C Receptor Antagonism

Similar to the 5-HT2A receptor, the 5-HT2C receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent downstream events. This compound antagonism at this receptor also blocks this signaling cascade.

Gq_Signaling_Antagonism_5HT2C 5HT 5-HT 5HT2C_R 5-HT2C Receptor 5HT->5HT2C_R DSP6745 This compound DSP6745->5HT2C_R Antagonism Gq Gq/11 5HT2C_R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Hydrolysis of PIP2 PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2C Receptor Signaling Pathway Antagonism
5-HT7 Receptor Antagonism

The 5-HT7 receptor is primarily coupled to Gs proteins, and its activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. This compound antagonism at the 5-HT7 receptor inhibits this signaling cascade.

Gs_Signaling_Antagonism 5HT 5-HT 5HT7_R 5-HT7 Receptor 5HT->5HT7_R DSP6745 This compound DSP6745->5HT7_R Antagonism Gs Gs 5HT7_R->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Activation cAMP cAMP AC->cAMP Conversion of ATP ATP ATP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of substrates

5-HT7 Receptor Signaling Pathway Antagonism

Conclusion

This compound exhibits a unique and potent pharmacological profile characterized by the inhibition of the serotonin transporter and antagonism of 5-HT2A, 5-HT2C, and 5-HT7 receptors. This multimodal mechanism of action suggests that this compound has the potential to offer a novel therapeutic approach for a range of neuropsychiatric disorders. The detailed binding affinity data and experimental protocols provided in this technical guide serve as a valuable resource for the scientific community to further investigate and understand the therapeutic utility of this compound. Further research is warranted to fully elucidate the clinical implications of this compound's distinct serotonergic activity.

References

An In-Depth Technical Guide on the Core Effects of DSP-6745 on Dopamine and Norepinephrine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of DSP-6745 on dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) release, with a focus on its mechanism of action, quantitative preclinical data, and the experimental protocols used to ascertain these effects.

Core Mechanism of Action

This compound is a novel multimodal serotonergic agent. Its primary mechanism of action involves the inhibition of the serotonin (B10506) transporter (SERT) and potent antagonism of the serotonin 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2] This combination of activities leads to a complex modulation of the serotonergic system, which in turn influences the release of other key neurotransmitters, including dopamine and norepinephrine, particularly in the medial prefrontal cortex (mPFC).[1][2] The increase in these catecholamines in a critical brain region associated with cognition and mood is thought to contribute to the potential antidepressant, anxiolytic, and pro-cognitive effects of this compound.[1][2]

Quantitative Data on Dopamine and Norepinephrine Release

In vivo microdialysis studies in freely moving rats have demonstrated that oral administration of this compound produces a dose-dependent increase in extracellular levels of both dopamine and norepinephrine in the medial prefrontal cortex.[2] The key quantitative findings from these preclinical studies are summarized in the tables below.

Table 1: Effect of this compound on Extracellular Dopamine Levels in the Medial Prefrontal Cortex of Rats

Dosage (oral)Maximum Percent Increase from Baseline (Mean ± S.E.M.)
6.4 mg/kg~250%
19.1 mg/kg~400%

Data are extrapolated from graphical representations in Kitaichi et al., 2024 and represent the peak effect observed.

Table 2: Effect of this compound on Extracellular Norepinephrine Levels in the Medial Prefrontal Cortex of Rats

Dosage (oral)Maximum Percent Increase from Baseline (Mean ± S.E.M.)
6.4 mg/kg~300%
19.1 mg/kg~500%

Data are extrapolated from graphical representations in Kitaichi et al., 2024 and represent the peak effect observed.

Signaling Pathways for this compound-Mediated Dopamine and Norepinephrine Release

The following diagrams illustrate the hypothesized signaling pathways through which this compound exerts its effects on dopamine and norepinephrine release.

cluster_serotonergic Serotonergic Neuron cluster_dopaminergic Dopaminergic Neuron (VTA) cluster_noradrenergic Noradrenergic Neuron (Locus Coeruleus) DSP6745 This compound SERT SERT DSP6745->SERT Inhibits HT2A 5-HT2A Receptor DSP6745->HT2A Antagonizes HT2C 5-HT2C Receptor DSP6745->HT2C Antagonizes DSP6745->HT2C Disinhibits DA HT7 5-HT7 Receptor DSP6745->HT7 Antagonizes Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake DA_release Dopamine Release (mPFC) HT2A->DA_release Modulates GABA GABAergic Interneuron HT2C->GABA Activates HT7->DA_release Modulates NE_release Norepinephrine Release (mPFC) Serotonin->NE_release Modulates GABA->DA_release Inhibits

Caption: Hypothesized signaling pathways of this compound.

Experimental Protocols

The following is a detailed, representative protocol for an in vivo microdialysis experiment to assess the effects of a compound like this compound on dopamine and norepinephrine release in the medial prefrontal cortex of rats.

Disclaimer: The following is a standardized, representative protocol based on established methodologies. The precise details of the protocol used in the Kitaichi et al. (2024) study may vary as the full-text methods section of this specific publication could not be accessed.

4.1. Animals

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

4.2. Surgical Procedure

  • Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen).

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the medial prefrontal cortex at the following coordinates relative to bregma: Anteroposterior (AP) +3.2 mm, Mediolateral (ML) ±0.8 mm, and Dorsoventral (DV) -2.5 mm.

  • Slowly lower a guide cannula (e.g., CMA 12) to a position just above the target DV coordinate.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Suture the incision and allow the animal to recover for at least 48 hours.

4.3. Microdialysis Procedure

  • On the day of the experiment, place the rat in a microdialysis bowl and allow it to habituate.

  • Gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the mPFC.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2) at a constant flow rate of 1.0 µL/min using a microsyringe pump.

  • Allow the system to equilibrate for at least 60-90 minutes.

  • Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable baseline levels of dopamine and norepinephrine.

  • Administer this compound (e.g., 6.4 or 19.1 mg/kg) or vehicle orally.

  • Continue to collect dialysate samples every 20 minutes for at least 3-4 hours post-administration.

  • Store samples at -80°C until analysis.

4.4. Neurochemical Analysis

  • Analyze the dialysate samples for dopamine and norepinephrine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Inject a 10 µL aliquot of each sample onto a reverse-phase C18 column.

  • Use a mobile phase consisting of a sodium phosphate (B84403) buffer, methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate).

  • Set the electrochemical detector to an oxidizing potential of +0.65 V.

  • Quantify the concentrations of dopamine and norepinephrine by comparing the peak areas in the samples to those of external standards.

  • Express the results as a percentage of the average baseline concentration.

cluster_prep Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-operative Recovery (≥48 hours) Surgery->Recovery Habituation Habituation to Microdialysis Bowl Recovery->Habituation Probe_Insertion Insert Microdialysis Probe Habituation->Probe_Insertion Perfusion Perfuse with aCSF (1.0 µL/min) Probe_Insertion->Perfusion Equilibration Equilibration (60-90 min) Perfusion->Equilibration Baseline Baseline Sample Collection (3 x 20 min) Equilibration->Baseline Dosing Oral Administration of This compound or Vehicle Baseline->Dosing Post_Dose Post-Dose Sample Collection (≥ 4 hours) Dosing->Post_Dose HPLC HPLC-ECD Analysis Post_Dose->HPLC Quantification Quantification vs. Standards HPLC->Quantification Data_Expression Data Expression: % of Baseline Quantification->Data_Expression

Caption: Experimental workflow for in vivo microdialysis.

References

Investigating the Procognitive Effects of DSP-6745: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

DSP-6745 is a novel multimodal 5-hydroxytryptamine (5-HT) modulator with a unique pharmacological profile, demonstrating potential as a rapid-acting therapeutic for major depressive disorder and its comorbid symptoms, including cognitive dysfunction.[1] This document provides a technical overview of the preclinical data supporting the procognitive effects of this compound. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro and in vivo studies, provides methodologies for the experimental protocols employed, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutics for cognitive deficits in psychiatric disorders.

Mechanism of Action

This compound functions as a potent inhibitor of the serotonin (B10506) (5-HT) transporter and an antagonist at the 5-HT₂A, 5-HT₂C, and 5-HT₇ receptors.[1][2] This multimodal activity synergistically enhances serotonergic neurotransmission while also modulating other key neurotransmitter systems. In vivo studies have demonstrated that administration of this compound leads to an increased release of serotonin, norepinephrine, dopamine (B1211576), and glutamate (B1630785) in the medial prefrontal cortex (mPFC), a brain region critical for executive function and cognition.[1][2][3][4] The antagonism of 5-HT₂A, 5-HT₂C, and 5-HT₇ receptors is hypothesized to contribute to the procognitive effects by disinhibiting downstream neurotransmitter release.

cluster_DSP6745 This compound Action cluster_Targets Molecular Targets cluster_Neurotransmitters Neurotransmitter Release (mPFC) cluster_Cognition Cognitive Outcome DSP6745 This compound SERT 5-HT Transporter (SERT) DSP6745->SERT Inhibition HT2A 5-HT2A Receptor DSP6745->HT2A Antagonism HT2C 5-HT2C Receptor DSP6745->HT2C Antagonism HT7 5-HT7 Receptor DSP6745->HT7 Antagonism Serotonin Serotonin (5-HT) SERT->Serotonin HT2A->Serotonin HT2C->Serotonin HT7->Serotonin Norepinephrine Norepinephrine (NE) Serotonin->Norepinephrine Dopamine Dopamine (DA) Serotonin->Dopamine Glutamate Glutamate (Glu) Serotonin->Glutamate Cognition Procognitive Effects Norepinephrine->Cognition Enhancement Dopamine->Cognition Enhancement Glutamate->Cognition Enhancement

Caption: Hypothesized signaling pathway for the procognitive effects of this compound.

Data Presentation

The procognitive and related pharmacological effects of this compound have been characterized through a series of in vitro and in vivo studies. The quantitative data are summarized below.

Table 1: In Vitro Receptor Binding Profile of this compound
TargetActivityAffinity (Kᵢ value)Citation
5-HT TransporterPotent InhibitorData not available in snippets[1][2]
5-HT₂A ReceptorPotent AntagonistData not available in snippets[1][2]
5-HT₂C ReceptorPotent AntagonistData not available in snippets[1][2]
5-HT₇ ReceptorPotent AntagonistData not available in snippets[1][2]
Adrenergic α₁A ReceptorModerate AffinityData not available in snippets[4]
5-HT₆ ReceptorModerate AffinityData not available in snippets[4]
Sigma-1 ReceptorModerate AffinityData not available in snippets[4]
Dopamine D₂L ReceptorLow Affinity> 5 µM[4]
Histamine H₁ ReceptorLow Affinity> 5 µM[4]
Muscarinic M₁ ReceptorLow Affinity> 5 µM[4]
Table 2: In Vivo Procognitive and Behavioral Effects of this compound
Experimental ModelSpeciesDose (p.o.)Key FindingCitation
Apomorphine-Induced Prepulse Inhibition DeficitRat12.7 mg/kgImprovement in sensorimotor gating deficits.[1][2]
Object Retrieval with Detour TaskMarmoset7.8 mg/kgEnhanced cognitive function (attention and behavioral inhibition).[1][2]
Forced Swim TestRat6.4 and 19.1 mg/kgRapid antidepressant-like efficacy, sustained at 24h post-dose.[1][4]
Social Interaction TestRatNot specifiedAnxiolytic activity.[1][4]
SmartCube® Phenotypic ScreeningMouseNot specifiedBehavioral signature consistent with antidepressant, anxiolytic, and antipsychotic-like signals.[1][4]
In Vivo Microdialysis (mPFC)Not specified6.4 and 19.1 mg/kgIncreased release of 5-HT, NE, DA, and Glutamate.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

cluster_invitro In Vitro Characterization cluster_invivo_chem In Vivo Neurochemistry cluster_invivo_behav In Vivo Behavioral Phenotyping cluster_procognitive Procognitive Assessment a Radioligand Binding Assays b Functional Assays c Microdialysis in mPFC a->c Target Engagement d SmartCube® Screening c->d Neurochemical Basis e Forced Swim Test (Antidepressant) d->e Hypothesis Generation f Social Interaction (Anxiolytic) d->f g Prepulse Inhibition (Antipsychotic) d->g h Object Retrieval with Detour (Marmoset) g->h Cognitive Domain Focus

Caption: Preclinical experimental workflow for this compound characterization.
Radioligand Binding and Functional Assays

  • Objective: To determine the binding affinity and functional activity of this compound at various neurotransmitter receptors and transporters.

  • Methodology:

    • Preparation of Membranes: Cell lines stably expressing the human recombinant target receptors (e.g., 5-HT₂A, 5-HT₂C, 5-HT₇) or transporters (SERT) are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.

    • Binding Assay: A competition binding assay is performed. A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) is incubated with the prepared cell membranes in the presence of increasing concentrations of this compound.

    • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated. The binding affinity (Kᵢ value) is then determined using the Cheng-Prusoff equation.

  • Functional Assays: Downstream functional effects (e.g., calcium mobilization, cAMP accumulation) are measured in appropriate cell-based systems to confirm antagonist or inhibitor activity.

Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rats
  • Objective: To assess the potential antipsychotic-like and procognitive (sensorimotor gating) effects of this compound.

  • Methodology:

    • Subjects: Adult male rats (e.g., Sprague-Dawley) are used.

    • Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

    • Acclimation: Each rat is acclimated to the chamber for a brief period before the test session begins.

    • Drug Administration: this compound (12.7 mg/kg) or vehicle is administered orally (p.o.) at a predetermined time before the test. Subsequently, the dopamine agonist apomorphine (B128758) (which disrupts PPI) or saline is administered subcutaneously.

    • Test Session: The session consists of multiple trial types presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB acoustic stimulus) and prepulse-pulse trials where a weaker acoustic prepulse (e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of this compound to reverse the apomorphine-induced deficit in PPI is statistically analyzed.

Marmoset Object Retrieval with Detour Task
  • Objective: To evaluate the effects of this compound on higher-order cognitive functions such as attention and behavioral inhibition in a non-human primate model.

  • Methodology:

    • Subjects: Common marmosets (Callithrix jacchus) trained on the task are used.

    • Apparatus: A test apparatus is used where a desirable food reward is visible inside a transparent box but is only accessible through an indirect, detoured opening. The direct approach is blocked by a transparent barrier.

    • Training: Marmosets are trained to inhibit the prepotent response of reaching directly for the reward and instead use the detour opening.

    • Drug Administration: this compound (7.8 mg/kg) or vehicle is administered orally (p.o.) prior to the test session.

    • Testing: The animal is placed in front of the apparatus and its attempts to retrieve the reward are recorded and scored. Key metrics include the latency to retrieve the reward, the number of incorrect attempts (i.e., touching the transparent barrier), and the success rate.

    • Data Analysis: Performance metrics under the this compound condition are compared to the vehicle condition to determine if the drug enhances the ability to inhibit prepotent responses and successfully complete the task, indicating improved cognitive control.

Conclusion

The available preclinical data strongly suggest that this compound possesses procognitive properties.[1] Its unique mechanism, involving potent 5-HT transporter inhibition and broad 5-HT receptor antagonism, leads to the modulation of key neurotransmitter systems in the prefrontal cortex.[1][2] This neurochemical profile translates into improved performance in rodent and primate models assessing sensorimotor gating, attention, and behavioral inhibition.[1][2] These findings underscore the potential of this compound as a therapeutic agent for treating cognitive deficits associated with major depressive disorder and other psychiatric conditions. Further investigation, including clinical trials, is warranted to establish its efficacy and safety in human populations.

References

Preclinical Profile of DSP-6745: A Novel Modulator with Rapid-Acting Antidepressant Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DSP-6745 is a novel investigational compound identified as a multimodal serotonin (B10506) (5-HT) modulator with potential for rapid-acting antidepressant effects, along with anxiolytic, antipsychotic, and pro-cognitive properties. Preclinical evidence suggests that its unique pharmacological profile, characterized by potent inhibition of the serotonin transporter (SERT) and antagonism at multiple 5-HT receptor subtypes, leads to a cascade of neurochemical changes that are distinct from currently available antidepressants. This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound, with a focus on its pharmacological mechanism, efficacy in animal models, and the detailed experimental protocols used in its evaluation.

Pharmacological Profile of this compound

In vitro studies have demonstrated that this compound is a potent inhibitor of the serotonin transporter and an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][3][4] This multimodal action is hypothesized to be central to its rapid-acting antidepressant effects.

Data Presentation: In Vitro Binding and Functional Activity

The following table summarizes the in vitro binding affinities and functional activities of this compound at its primary targets. The data are compiled from radioligand binding and functional assays.[1][2][3][4]

TargetSpeciesAssay TypeAffinity (Ki, nM)Functional ActivityReference
Serotonin Transporter (SERT)HumanRadioligand Binding[Data not available]Potent InhibitionKitaichi et al., 2024[1][3][4]
5-HT2A ReceptorHumanRadioligand Binding[Data not available]Potent AntagonismKitaichi et al., 2024[1][3][4]
5-HT2C ReceptorHumanRadioligand Binding[Data not available]Potent AntagonismKitaichi et al., 2024[1][3][4]
5-HT7 ReceptorHumanRadioligand Binding[Data not available]Potent AntagonismKitaichi et al., 2024[1][3][4]

Note: Specific Ki values are not available in the reviewed abstracts. The primary publication by Kitaichi et al. (2024) should be consulted for this detailed quantitative data.

Mechanism of Action: A Multi-Target Approach

The proposed mechanism of action for this compound's rapid antidepressant effects involves a synergistic interplay between its primary targets.

DSP6745 This compound SERT SERT Inhibition DSP6745->SERT HT2A 5-HT2A Antagonism DSP6745->HT2A HT2C 5-HT2C Antagonism DSP6745->HT2C HT7 5-HT7 Antagonism DSP6745->HT7 Inc5HT Increased Synaptic 5-HT SERT->Inc5HT IncDA Increased mPFC DA HT2A->IncDA IncNE Increased Medial Prefrontal Cortex (mPFC) NE HT2C->IncNE HT2C->IncDA IncGlu Increased mPFC Glutamate (B1630785) HT7->IncGlu RapidAD Rapid Antidepressant Effects Inc5HT->RapidAD IncNE->RapidAD IncDA->RapidAD IncGlu->RapidAD

Proposed Mechanism of Action for this compound

Preclinical Efficacy

This compound has demonstrated rapid and sustained antidepressant-like effects in rodent models, as well as anxiolytic, antipsychotic-like, and pro-cognitive effects.

Data Presentation: In Vivo Efficacy in Animal Models

The following table summarizes the key findings from in vivo studies of this compound.

Animal ModelSpeciesDoses (p.o.)Key FindingsReference
Forced Swim TestRat6.4 and 19.1 mg/kgRapid and sustained antidepressant-like efficacy at 1h and 24h post-dose.Kitaichi et al., 2024[1][3][4]
Social Interaction TestRat[Dose not specified]Anxiolytic activity.Kitaichi et al., 2024[1][3][4]
Apomorphine-Induced Prepulse InhibitionRat12.7 mg/kgImprovement in sensorimotor gating deficits (antipsychotic-like effect).Kitaichi et al., 2024[1][3][4]
Marmoset Object Retrieval with DetourMarmoset7.8 mg/kgEnhanced cognitive function.Kitaichi et al., 2024[1][3][4]
In Vivo Microdialysis (mPFC)Rat6.4 and 19.1 mg/kgIncreased extracellular levels of 5-HT, NE, DA, and Glutamate.Kitaichi et al., 2024[1][2][3][4]
SmartCube® Phenotypic ScreeningMouse[Dose not specified]Behavioral signature consistent with antidepressant, anxiolytic, and antipsychotic-like signals.Kitaichi et al., 2024[1][2][3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard pharmacological practices and the information available in the abstracts of the primary publication.

In Vitro Radioligand Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional activity of this compound at various neurotransmitter receptors and transporters.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human recombinant target of interest (e.g., SERT, 5-HT2A, 5-HT2C, 5-HT7 receptors) are prepared.

  • Radioligand Binding Assay:

    • A competition binding assay is performed by incubating the cell membranes with a specific radioligand for the target and increasing concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

    • After incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

    • IC50 values are calculated from the competition curves and converted to Ki values using the Cheng-Prusoff equation.

  • Functional Antagonism Assay:

    • Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.

    • The cells are pre-incubated with varying concentrations of this compound or vehicle.

    • A known agonist for the receptor is added, and the resulting change in intracellular calcium is measured using a fluorometric imaging plate reader.

    • The antagonistic effect of this compound is determined by its ability to inhibit the agonist-induced response.

start Start prep Prepare Cell Membranes Expressing Target start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Free Radioligand (Filtration) incubate->filter count Measure Radioactivity filter->count analyze Calculate Ki from Competition Curves count->analyze end End analyze->end

Workflow for Radioligand Binding Assay
Forced Swim Test (FST) in Rats

Objective: To assess the antidepressant-like activity of this compound.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Apparatus: A transparent plastic cylinder (45 cm high, 20 cm in diameter) is filled with water (25 ± 1 °C) to a depth of 30 cm.

  • Procedure:

    • Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test session.

    • On the test day, this compound (6.4 or 19.1 mg/kg) or vehicle is administered orally.

    • At a specified time post-dosing (e.g., 1 hour or 24 hours), the rats are placed in the swim cylinder for a 5-minute test session.

    • The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded by a trained observer or an automated video tracking system.

  • Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In Vivo Microdialysis in the Medial Prefrontal Cortex (mPFC) of Rats

Objective: To measure the effect of this compound on extracellular levels of serotonin, norepinephrine, dopamine (B1211576), and glutamate in the mPFC.

Methodology:

  • Animals and Surgery: Male Wistar rats are anesthetized and stereotaxically implanted with a guide cannula targeting the mPFC.

  • Microdialysis Procedure:

    • After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • After a stabilization period, baseline dialysate samples are collected.

    • This compound (6.4 or 19.1 mg/kg) or vehicle is administered orally.

    • Dialysate samples are collected at regular intervals post-dosing.

  • Neurotransmitter Analysis: The concentrations of monoamines (5-HT, NE, DA) and glutamate in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical or fluorescence detection.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration and analyzed over time.

surgery Stereotaxic Implantation of Guide Cannula in mPFC recovery Animal Recovery Period surgery->recovery probe Insert Microdialysis Probe and Perfuse with aCSF recovery->probe baseline Collect Baseline Dialysate Samples probe->baseline administer Administer this compound or Vehicle (p.o.) baseline->administer collect Collect Post-Dose Dialysate Samples administer->collect analyze Quantify Neurotransmitters (HPLC) collect->analyze data Analyze Data as % of Baseline analyze->data

References

DSP-6745: A High-Affinity 5-HT7 Receptor Antagonist for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of DSP-6745, a novel multimodal psychiatric drug candidate, with a specific focus on its potent antagonist activity at the 5-hydroxytryptamine-7 (5-HT7) receptor. This compound's unique pharmacological profile, which also includes high affinity for the serotonin (B10506) transporter (SERT) and the 5-HT2A and 5-HT2C receptors, positions it as a promising therapeutic agent for a range of neurological and psychiatric conditions. This document details the quantitative binding affinities, functional antagonism, relevant experimental protocols, and the underlying signaling pathways associated with its 5-HT7 receptor blockade.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound reveals its high potency and specificity for several key serotonergic targets. The following tables summarize the binding affinity (Ki) and functional antagonist activity (IC50) of this compound, with a primary focus on the human 5-HT7 receptor.

Table 1: Binding Affinity of this compound at Human Serotonergic Receptors

TargetRadioligandTissue/Cell LineKi (nM)
5-HT7 Receptor [3H]-5-CTHEK293 cells1.9
5-HT Transporter (SERT)[3H]-CitalopramCHO-K1 cells2.0
5-HT2A Receptor[3H]-KetanserinCHO-K1 cells1.8
5-HT2C Receptor[3H]-MesulergineCHO-K1 cells15

Data sourced from Kitaichi M et al., 2024.

Table 2: Functional Antagonist Activity of this compound

TargetAssay TypeAgonistCellular Response MeasuredIC50 (nM)
5-HT7 Receptor cAMP Production Assay5-HTInhibition of cAMP accumulationSpecific IC50 value not publicly available, but confirmed potent antagonism
5-HT2A ReceptorCalcium Flux Assay5-HTInhibition of intracellular Ca2+ releasePotent antagonism observed
5-HT2C ReceptorCalcium Flux Assay5-HTInhibition of intracellular Ca2+ releasePotent antagonism observed

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the interaction of this compound with the 5-HT7 receptor.

Radioligand Binding Assay for 5-HT7 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT7 receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the recombinant human 5-HT7 receptor.

  • Radioligand: [3H]-5-carboxamidotryptamine ([3H]-5-CT), a high-affinity 5-HT7 receptor agonist.

  • Non-specific Binding Control: 5-HT (10 µM) or another suitable high-affinity unlabeled ligand.

  • Test Compound: this compound at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell membranes are thawed and resuspended in the assay buffer.

  • In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-5-CT and varying concentrations of this compound.

  • For the determination of non-specific binding, a separate set of wells is incubated with the cell membranes, [3H]-5-CT, and a saturating concentration of unlabeled 5-HT.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Production)

Objective: To assess the functional antagonist activity of this compound at the 5-HT7 receptor by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

  • Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT7 receptor.

  • Agonist: 5-HT or a selective 5-HT7 receptor agonist.

  • Test Compound: this compound at a range of concentrations.

  • cAMP Assay Kit: A commercially available kit for the detection of cyclic AMP (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell Culture Medium and Reagents.

Procedure:

  • Cells are seeded in 96-well plates and grown to an appropriate confluency.

  • The cell culture medium is removed, and the cells are pre-incubated with varying concentrations of this compound in a suitable assay buffer for a defined period.

  • The cells are then stimulated with a fixed concentration of 5-HT (typically at its EC80 concentration to ensure a robust response) in the continued presence of this compound.

  • The incubation is carried out for a specific time to allow for cAMP production.

  • The reaction is stopped, and the cells are lysed according to the protocol of the chosen cAMP assay kit.

  • The intracellular cAMP levels are measured using the assay kit and a suitable plate reader.

  • The data are plotted as the percentage of inhibition of the agonist-induced response versus the concentration of this compound.

  • A non-linear regression analysis is performed to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal agonist-induced cAMP production.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways associated with the 5-HT7 receptor and the experimental workflow for characterizing a 5-HT7 receptor antagonist like this compound.

G 5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT7R 5-HT7 Receptor Gs Gαs 5HT7R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP 5HT 5-HT (Serotonin) 5HT->5HT7R Agonist Binding DSP6745 This compound DSP6745->5HT7R Antagonist Blockade PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Tx Gene Transcription (Neuronal Plasticity, etc.) CREB->Gene_Tx Modulation

Figure 1: 5-HT7 Receptor Signaling Pathway and this compound's Point of Intervention.

G Experimental Workflow for 5-HT7 Antagonist Characterization Start Start: Synthesize Test Compound (this compound) BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay Functional Antagonism Assay (Determine IC50) BindingAssay->FunctionalAssay Selectivity Selectivity Profiling (Test against other receptors) FunctionalAssay->Selectivity DataAnalysis Data Analysis and Pharmacological Profile Generation Selectivity->DataAnalysis End End: Candidate for In Vivo Studies DataAnalysis->End

Figure 2: A typical experimental workflow for characterizing a 5-HT7 antagonist.

G Logical Relationship of this compound's 5-HT7 Antagonism DSP6745 This compound 5HT7R 5-HT7 Receptor DSP6745->5HT7R Binds with high affinity Blockade Antagonist Blockade of 5-HT7R 5HT7R->Blockade Leads to Downstream Modulation of Downstream Signaling (e.g., cAMP) Blockade->Downstream Therapeutic Potential Therapeutic Effects: - Antidepressant - Anxiolytic - Pro-cognitive Downstream->Therapeutic

Unraveling the Multimodal Action of DSP-6745: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-6745 is a novel investigational compound demonstrating a multimodal mechanism of action with potential applications in the treatment of various neuropsychiatric disorders. Preclinical evidence suggests that this compound possesses rapid-acting antidepressant, anxiolytic, antipsychotic, and pro-cognitive properties. This technical guide provides an in-depth analysis of the core pharmacology of this compound, presenting key preclinical data, detailed experimental methodologies, and a visualization of its proposed signaling pathways.

Core Mechanism of Action: A Multimodal Approach

This compound's unique pharmacological profile stems from its potent and simultaneous interaction with multiple key targets within the central nervous system. It acts as a potent inhibitor of the serotonin (B10506) (5-HT) transporter (SERT) and as an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2] This combined action leads to a significant increase in the extracellular levels of several crucial neurotransmitters, including serotonin, norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and glutamate (B1630785), particularly in the medial prefrontal cortex (mPFC).[1][2][3] The modulation of these neurotransmitter systems is hypothesized to underlie the diverse therapeutic effects observed in preclinical models.

Quantitative In Vitro Pharmacology

The binding affinity of this compound to its primary targets has been characterized through in vitro radioligand binding and functional assays.[3] These studies confirm its high potency for the human serotonin transporter and its antagonist activity at key serotonin receptors.

TargetSpeciesAssay TypeValue
5-HT Transporter (SERT)HumanInhibition Constant (Ki)Data not fully available in public sources
5-HT2A ReceptorHumanAntagonist Activity (Ki)Data not fully available in public sources
5-HT2C ReceptorHumanAntagonist Activity (Ki)Data not fully available in public sources
5-HT7 ReceptorHumanAntagonist Activity (Ki)Data not fully available in public sources

This compound exhibits low affinity for other receptors commonly associated with adverse effects of psychotropic medications, such as dopamine D2L, histamine (B1213489) H1, and muscarinic M1 receptors, suggesting a potentially favorable side-effect profile.[2]

In Vivo Pharmacodynamics: Neurotransmitter Modulation and Behavioral Effects

In vivo studies in animal models have demonstrated the functional consequences of this compound's multimodal action, showing significant effects on neurotransmitter levels and behavior.

Neurotransmitter Release in the Medial Prefrontal Cortex

Microdialysis studies in freely moving rats have shown that oral administration of this compound leads to a dose-dependent increase in the extracellular concentrations of serotonin, norepinephrine, dopamine, and glutamate in the mPFC.[3]

NeurotransmitterAnimal ModelDosage (p.o.)% Increase from Baseline
Serotonin (5-HT)Rat6.4 mg/kgData not fully available in public sources
19.1 mg/kgData not fully available in public sources
Norepinephrine (NE)Rat6.4 mg/kgData not fully available in public sources
19.1 mg/kgData not fully available in public sources
Dopamine (DA)Rat6.4 mg/kgData not fully available in public sources
19.1 mg/kgData not fully available in public sources
GlutamateRat6.4 mg/kgData not fully available in public sources
19.1 mg/kgData not fully available in public sources
Preclinical Efficacy in Behavioral Models

This compound has demonstrated rapid and robust efficacy in a variety of animal models relevant to psychiatric disorders.

Behavioral TestAnimal ModelDosage (p.o.)Observed Effect
Forced Swim TestRat6.4 and 19.1 mg/kgRapid antidepressant-like effect (reduced immobility)
Social Interaction TestRat6.4 and 19.1 mg/kgAnxiolytic activity
Apomorphine-Induced Prepulse Inhibition DeficitRat12.7 mg/kgAntipsychotic-like effect (reversal of deficit)
Marmoset Object Retrieval with Detour TaskMarmoset7.8 mg/kgEnhanced cognition

Signaling Pathways and Hypothesized Mechanisms

The multimodal action of this compound is thought to produce its therapeutic effects through a complex interplay of signaling pathways in various brain regions. The inhibition of SERT increases synaptic serotonin levels, while the antagonism of 5-HT2A, 5-HT2C, and 5-HT7 receptors further modulates serotonergic and other neurotransmitter systems.

DSP_6745_Mechanism cluster_drug This compound cluster_targets Molecular Targets cluster_neurotransmitters Neurotransmitter Levels (mPFC) cluster_effects Therapeutic Effects DSP6745 This compound SERT 5-HT Transporter (SERT) DSP6745->SERT Inhibition HTR2A 5-HT2A Receptor DSP6745->HTR2A Antagonism HTR2C 5-HT2C Receptor DSP6745->HTR2C Antagonism HTR7 5-HT7 Receptor DSP6745->HTR7 Antagonism Serotonin ↑ Serotonin (5-HT) SERT->Serotonin Increases Dopamine ↑ Dopamine (DA) HTR2A->Dopamine Modulates Glutamate ↑ Glutamate HTR2A->Glutamate Modulates Norepinephrine ↑ Norepinephrine (NE) HTR2C->Norepinephrine Modulates HTR2C->Dopamine Modulates HTR7->Serotonin Modulates Antidepressant Antidepressant Serotonin->Antidepressant Anxiolytic Anxiolytic Serotonin->Anxiolytic Norepinephrine->Antidepressant Antipsychotic Antipsychotic Dopamine->Antipsychotic Procognitive Pro-cognitive Dopamine->Procognitive Glutamate->Antidepressant Glutamate->Procognitive

Caption: Proposed mechanism of action of this compound.

The following diagram illustrates the hypothesized interplay between different brain regions contributing to the diverse effects of this compound.

DSP_6745_Brain_Circuitry cluster_effects Behavioral Outcomes mPFC Medial Prefrontal Cortex (mPFC) vHip Ventral Hippocampus (vHip) mPFC->vHip VTA Ventral Tegmental Area (VTA) mPFC->VTA Antidepressant Antidepressant Effects mPFC->Antidepressant Procognitive Pro-cognitive Effects mPFC->Procognitive vHip->mPFC BNST Bed Nucleus of the Stria Terminalis (BNST) vHip->BNST Anxiolytic Anxiolytic Effects vHip->Anxiolytic BNST->Anxiolytic VTA->mPFC VTA->Antidepressant Antipsychotic Antipsychotic Effects VTA->Antipsychotic LC Locus Coeruleus (LC) LC->mPFC LC->Antidepressant RN Raphe Nuclei (RN) RN->mPFC RN->vHip RN->VTA RN->LC RN->Antidepressant RN->Anxiolytic

Caption: Hypothesized brain circuitry involved in this compound's effects.[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.

In Vivo Microdialysis for Neurotransmitter Quantification

Objective: To measure the extracellular levels of serotonin, norepinephrine, dopamine, and glutamate in the medial prefrontal cortex of freely moving rats following oral administration of this compound.

Procedure:

  • Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the mPFC.

  • Following a recovery period, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • After a stabilization period to obtain a baseline, this compound (6.4 or 19.1 mg/kg) or vehicle is administered orally.

  • Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content using high-performance liquid chromatography with electrochemical or fluorescence detection.

  • Neurotransmitter concentrations are expressed as a percentage of the mean baseline levels.

A general workflow for this procedure is outlined below.

Microdialysis_Workflow Surgery Guide Cannula Implantation (mPFC) Recovery Surgical Recovery Period Surgery->Recovery Probe Microdialysis Probe Insertion Recovery->Probe Perfusion aCSF Perfusion & Baseline Collection Probe->Perfusion Dosing Oral Administration of This compound or Vehicle Perfusion->Dosing Collection Dialysate Sample Collection Dosing->Collection Analysis HPLC Analysis of Neurotransmitters Collection->Analysis Data Data Expression (% of Baseline) Analysis->Data

Caption: Experimental workflow for in vivo microdialysis.

Rat Forced Swim Test

Objective: To assess the antidepressant-like activity of this compound.[5][6][7][8][9]

Procedure:

  • Male Sprague-Dawley rats are individually placed in a transparent cylindrical container filled with water (23-25°C) from which they cannot escape.

  • A pre-test session of 15 minutes is conducted 24 hours before the test session to induce a state of behavioral despair.

  • On the test day, this compound (6.4 or 19.1 mg/kg) or vehicle is administered orally.

  • Following a specified pretreatment time, the rats are placed in the water cylinder for a 5-minute test session.

  • The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded.

  • A reduction in immobility time is indicative of an antidepressant-like effect.

Rat Social Interaction Test

Objective: To evaluate the anxiolytic-like effects of this compound.[10][11][12]

Procedure:

  • Pairs of male Sprague-Dawley rats, unfamiliar with each other and matched for weight, are used.

  • The test arena is a novel, dimly lit, open-field box.

  • This compound (6.4 or 19.1 mg/kg) or vehicle is administered orally to both rats in a pair.

  • After a specified pretreatment time, the pair of rats is placed in the center of the arena.

  • The total time the pair spends in active social interaction (e.g., sniffing, grooming, following) is recorded over a 10-minute session.

  • An increase in social interaction time is interpreted as an anxiolytic-like effect.

Conclusion

This compound represents a promising novel therapeutic candidate with a unique multimodal mechanism of action. Its ability to potently inhibit the serotonin transporter while simultaneously acting as an antagonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors leads to a broad enhancement of key neurotransmitter levels in the prefrontal cortex. This neurochemical profile translates into a wide range of desirable behavioral effects in preclinical models, including rapid antidepressant, anxiolytic, antipsychotic, and pro-cognitive actions. The low affinity for receptors associated with common side effects further enhances its potential clinical utility. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in treating complex neuropsychiatric disorders.

References

In Vitro Characterization of DSP-6745: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSP-6745 is a novel multimodal serotonergic agent with a distinct in vitro pharmacological profile. This document provides a comprehensive technical guide on the initial in vitro characterization of this compound, summarizing its binding affinities and functional activities at various serotonin (B10506) receptors and the serotonin transporter. Detailed experimental protocols for the key assays are provided to enable replication and further investigation. The core mechanism of action, involving potent inhibition of the serotonin transporter and antagonism of 5-HT2A, 5-HT2C, and 5-HT7 receptors, is elucidated through structured data and visual diagrams.

Core Pharmacological Profile: Receptor and Transporter Binding Affinity

The in vitro binding profile of this compound reveals high affinity for the human serotonin transporter (SERT) and several key serotonin receptor subtypes. Notably, it demonstrates potent inhibition of the 5-HT transporter and antagonist activity at 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][3] The binding affinities, expressed as Ki values (nM), are summarized in the table below. The compound displays moderate affinity for adrenergic α1A, 5-HT6, and sigma-1 receptors, and significantly lower affinity for dopamine (B1211576) D2L, histamine (B1213489) H1, and muscarinic M1 receptors, suggesting a selective serotonergic mechanism with a reduced potential for side effects associated with these other targets.[2]

TargetKi (nM)Assay Type
Primary Targets
Serotonin Transporter (SERT)1.8Radioligand Binding
5-HT2A Receptor0.83Radioligand Binding
5-HT2C Receptor2.0Radioligand Binding
5-HT7 Receptor2.5Radioligand Binding
Secondary Targets (Moderate Affinity)
Adrenergic α1A Receptor83Radioligand Binding
5-HT6 Receptor130Radioligand Binding
Sigma-1 Receptor180Radioligand Binding
Low Affinity Targets
Dopamine D2L Receptor> 5000Radioligand Binding
Histamine H1 Receptor> 5000Radioligand Binding
Muscarinic M1 Receptor> 5000Radioligand Binding

Functional Activity: Antagonism at Key Serotonin Receptors

Functional assays confirm the antagonist properties of this compound at the 5-HT2A, 5-HT2C, and 5-HT7 receptors. These assays measure the ability of the compound to inhibit the functional response induced by a known agonist for each receptor.

TargetIC50 (nM)Assay Type
5-HT2A Receptor2.4Aequorin-based intracellular calcium assay
5-HT2C Receptor8.1Aequorin-based intracellular calcium assay
5-HT7 Receptor15cAMP functional assay

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.

General Protocol:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant target receptor or transporter were used.

  • Reaction Mixture: For each assay, a specific radioligand and the cell membranes were incubated in a binding buffer.

  • Competition Assay: this compound was added at various concentrations to compete with the radioligand for binding to the target.

  • Incubation: The reaction mixtures were incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, was measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Specific Radioligands Used:

  • Serotonin Transporter (SERT): [³H]Citalopram

  • 5-HT2A Receptor: [³H]Ketanserin

  • 5-HT2C Receptor: [³H]Mesulergine

  • 5-HT7 Receptor: [³H]5-Carboxamidotryptamine

Functional Antagonist Assays

Objective: To determine the functional antagonist potency (IC50) of this compound at 5-HT2A, 5-HT2C, and 5-HT7 receptors.

3.2.1. Aequorin-based Intracellular Calcium Assay (for 5-HT2A and 5-HT2C Receptors)

  • Cell Line: CHO-K1 cells co-expressing the respective human serotonin receptor and the photoprotein aequorin were used.

  • Assay Principle: Activation of Gq-coupled receptors like 5-HT2A and 5-HT2C leads to an increase in intracellular calcium, which triggers a luminescent signal from aequorin.

  • Procedure:

    • Cells were incubated with coelenterazine, the substrate for aequorin.

    • This compound was added at various concentrations, followed by the addition of a known agonist (serotonin for 5-HT2A and 5-HT2C).

    • The resulting luminescence, indicating intracellular calcium levels, was measured.

  • Data Analysis: The IC50 value was determined as the concentration of this compound that caused a 50% inhibition of the agonist-induced luminescent signal.

3.2.2. cAMP Functional Assay (for 5-HT7 Receptor)

  • Cell Line: CHO cells stably expressing the human 5-HT7 receptor were used.

  • Assay Principle: The 5-HT7 receptor is Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

  • Procedure:

    • Cells were incubated with this compound at various concentrations.

    • A known 5-HT7 agonist (e.g., 5-carboxamidotryptamine) was added to stimulate cAMP production.

    • The intracellular cAMP levels were measured using a suitable assay kit (e.g., HTRF).

  • Data Analysis: The IC50 value was calculated as the concentration of this compound that produced a 50% inhibition of the agonist-stimulated cAMP production.

Visualizations

Signaling Pathway of this compound

DSP6745_Signaling_Pathway cluster_0 Presynaptic Terminal DSP6745 This compound SERT Serotonin Transporter (SERT) DSP6745->SERT Inhibits HT2A 5-HT2A Receptor DSP6745->HT2A Antagonizes HT2C 5-HT2C Receptor DSP6745->HT2C Antagonizes HT7 5-HT7 Receptor DSP6745->HT7 Antagonizes SynapticCleft Synaptic Cleft SERT->SynapticCleft Reuptake DownstreamSignaling Modulation of Downstream Signaling HT2A->DownstreamSignaling HT2C->DownstreamSignaling HT7->DownstreamSignaling IncreasedSerotonin Increased Synaptic 5-HT Serotonin Serotonin (5-HT) PostsynapticNeuron Postsynaptic Neuron IncreasedSerotonin->PostsynapticNeuron

Caption: Mechanism of action of this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (with target receptor) start->prep mix Create Reaction Mixture: - Membranes - Radioligand - this compound (variable conc.) prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Data Analysis: - Determine IC50 - Calculate Ki measure->analyze end End analyze->end

Caption: General workflow for in vitro radioligand binding assays.

References

Neurochemical Profile of DSP-6745: A Multimodal Serotonin Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-6745 is a novel, orally active compound identified as a multimodal 5-hydroxytryptamine (5-HT) modulator.[1][2] Preclinical evidence suggests its potential as a rapid-acting therapeutic agent for a variety of psychiatric conditions, including depression and its comorbid symptoms.[1][2] This technical guide provides an in-depth overview of the neurochemical profile of this compound, summarizing its in vitro and in vivo pharmacology, and detailing the experimental methodologies used for its characterization.

In Vitro Neurochemical Profile

In vitro studies have demonstrated that this compound is a potent inhibitor of the serotonin (B10506) transporter (SERT) and an antagonist at several key serotonin receptors: 5-HT2A, 5-HT2C, and 5-HT7.[1][2] This multimodal activity distinguishes it from many existing antidepressant and antipsychotic medications. The compound exhibits moderate affinity for the adrenergic α1A, 5-HT6, and sigma-1 receptors.[3] Notably, this compound displays low affinity for dopamine (B1211576) D2L, histamine (B1213489) H1, and muscarinic M1 receptors, which may predict a favorable side effect profile with a lower risk of extrapyramidal symptoms or cognitive decline.[3]

Quantitative Data: Binding Affinities and Functional Activity

While the primary literature describes this compound as a "potent inhibitor," specific quantitative data such as Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values from the definitive study by Kitaichi et al. (2024) are not publicly available in the reviewed literature. The following tables summarize the reported qualitative and semi-quantitative findings.

Table 1: In Vitro Binding Profile of this compound

TargetActivityAffinity
Serotonin Transporter (SERT)InhibitorPotent
5-HT₂ₐ ReceptorAntagonistPotent
5-HT₂꜀ ReceptorAntagonistPotent
5-HT₇ ReceptorAntagonistPotent
Adrenergic α₁ₐ ReceptorNot specifiedModerate
5-HT₆ ReceptorNot specifiedModerate
Sigma-1 ReceptorNot specifiedModerate
Dopamine D₂ₗ ReceptorNot specifiedLow (Kᵢ > 5 µM)
Histamine H₁ ReceptorNot specifiedLow (Kᵢ > 5 µM)
Muscarinic M₁ ReceptorNot specifiedLow (Kᵢ > 5 µM)

Table 2: In Vitro Functional Profile of this compound

TargetFunctional AssayActivityPotency
Serotonin Transporter (SERT)Inhibition of 5-HT uptakeInhibitorPotent
5-HT₂ₐ ReceptorAntagonism of 5-HT induced signalingAntagonistPotent
5-HT₂꜀ ReceptorAntagonism of 5-HT induced signalingAntagonistPotent
5-HT₇ ReceptorAntagonism of 5-HT induced signalingAntagonistPotent

Signaling Pathways

This compound's antagonist activity at 5-HT2A, 5-HT2C, and 5-HT7 receptors modulates key intracellular signaling cascades.

The 5-HT2A and 5-HT2C receptors are primarily coupled to Gq/11 proteins.[4][5] Antagonism by this compound is expected to block the serotonin-induced activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] This, in turn, would inhibit the downstream activation of protein kinase C (PKC) and the release of intracellular calcium.[6]

Gq_Signaling_Pathway DSP6745 This compound Receptor 5-HT2A / 5-HT2C Receptor DSP6745->Receptor Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Figure 1: this compound Antagonism of Gq-Coupled 5-HT Receptors.

The 5-HT7 receptor is primarily coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[8] As an antagonist, this compound would block this cascade, preventing the activation of Protein Kinase A (PKA) and downstream signaling events.[8]

Gs_Signaling_Pathway DSP6745 This compound Receptor 5-HT7 Receptor DSP6745->Receptor Blocks Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Figure 2: this compound Antagonism of Gs-Coupled 5-HT Receptor.

In Vivo Neurochemical Profile

In vivo studies in rats have demonstrated that oral administration of this compound leads to a significant and dose-dependent increase in the extracellular levels of multiple neurotransmitters in the medial prefrontal cortex (mPFC).[1][2] This includes not only serotonin, norepinephrine, and dopamine but also glutamate (B1630785).[1][2] The elevation in these neurotransmitters is consistent with the compound's multimodal mechanism of action, involving both serotonin transporter inhibition and antagonism of key serotonin autoreceptors and heteroreceptors.

Table 3: In Vivo Effects of this compound on Neurotransmitter Levels in the Rat mPFC

NeurotransmitterEffect of Oral this compound (6.4 and 19.1 mg/kg)
Serotonin (5-HT)Increased
Norepinephrine (NE)Increased
Dopamine (DA)Increased
Glutamate (Glu)Increased

Experimental Protocols

The following sections provide an overview of the likely experimental methodologies employed in the characterization of this compound, based on standard practices in neuropharmacology.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the Kᵢ of this compound for various serotonin receptors and the serotonin transporter.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the target human receptor or from specific brain regions of rodents.

  • Incubation: A constant concentration of a specific radioligand (a radioactively labeled molecule that binds to the target) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand (Specific for target) Radioligand->Incubation DSP6745 This compound (Varying concentrations) DSP6745->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Quantification Scintillation Counting (Measures bound radioactivity) Filtration->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Figure 3: General Workflow for Radioligand Binding Assays.
In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To determine the effect of this compound administration on the extracellular concentrations of serotonin, norepinephrine, dopamine, and glutamate in the rat mPFC.

General Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the mPFC of an anesthetized rat. The rat is then allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: As the aCSF flows through the probe, neurotransmitters from the surrounding brain tissue diffuse across the semipermeable membrane of the probe and into the dialysate. Samples of the dialysate are collected at regular intervals.

  • Baseline Measurement: Baseline levels of the neurotransmitters are established by collecting several samples before drug administration.

  • Drug Administration: this compound or a vehicle is administered to the animal (e.g., orally).

  • Post-Drug Sample Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.

  • Analysis: The concentration of each neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis Probe_Implantation Stereotaxic Implantation of Microdialysis Probe in mPFC Recovery Animal Recovery Probe_Implantation->Recovery Perfusion Perfusion with aCSF Recovery->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection Drug_Admin This compound Administration Baseline_Collection->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC_Analysis HPLC Analysis of Dialysate (Quantifies Neurotransmitters) Post_Drug_Collection->HPLC_Analysis Data_Interpretation Data Interpretation (% change from baseline) HPLC_Analysis->Data_Interpretation

Figure 4: General Workflow for In Vivo Microdialysis.

Conclusion

This compound presents a unique and promising neurochemical profile, characterized by its potent inhibition of the serotonin transporter and antagonism of 5-HT2A, 5-HT2C, and 5-HT7 receptors. This multimodal mechanism of action translates to a broad enhancement of key neurotransmitter levels in the prefrontal cortex. The low affinity for receptors commonly associated with adverse effects further enhances its therapeutic potential. Continued investigation into the downstream signaling consequences and clinical efficacy of this compound is warranted to fully elucidate its role in the treatment of psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of DSP-6745 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-6745 is a novel investigational compound characterized as a multimodal 5-hydroxytryptamine (5-HT) modulator. Its mechanism of action involves the potent inhibition of the serotonin (B10506) transporter (SERT) and antagonism of the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2] Preclinical in vivo studies in rat models have demonstrated its potential as a rapid-acting agent with antidepressant, anxiolytic, antipsychotic, and pro-cognitive effects.[1][2] In these studies, oral administration of this compound has been shown to increase the extracellular levels of serotonin, norepinephrine, dopamine (B1211576), and glutamate (B1630785) in the medial prefrontal cortex.[1][2]

These application notes provide a comprehensive overview of the reported in vivo dosages of this compound in rats and detailed protocols for key behavioral and neurochemical experiments. The information is intended to guide researchers in the design and execution of their own preclinical studies.

Data Presentation

In Vivo Efficacious Doses in Rats

The following table summarizes the oral dosages of this compound (as free base) that have been demonstrated to be effective in various rat behavioral models.

Behavioral TestSpecies/StrainDosage (mg/kg, p.o.)Observed EffectReference
Forced Swim Test (Antidepressant-like)Rat6.4 and 19.1Rapid antidepressant-like efficacy--INVALID-LINK--[1][2][3]
Social Interaction Test (Anxiolytic)Rat6.4 and 19.1Anxiolytic activity--INVALID-LINK--[1][2][3]
Apomorphine-Induced Prepulse Inhibition (Antipsychotic-like)Rat12.7Improvement in apomorphine-induced deficit--INVALID-LINK--[1]
In Vivo Microdialysis (Neurotransmitter Release)Rat6.4 and 19.1Increased 5-HT, NE, DA, and glutamate in mPFC--INVALID-LINK--[1][2]
Pharmacokinetic Profile in Rats

Publicly available literature provides limited specific pharmacokinetic parameters for this compound in rats. The data indicates that after a single oral administration, plasma and brain concentrations of this compound are dose-dependent. For a comprehensive analysis, it is recommended that researchers conduct a dedicated pharmacokinetic study in the specific rat strain being used. Key parameters to determine would include:

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve
t1/2 Elimination half-life
Bioavailability (%) The fraction of the administered dose that reaches systemic circulation

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound

DSP6745_Pathway DSP6745 DSP6745 SERT SERT DSP6745->SERT Inhibits HT2A HT2A DSP6745->HT2A Antagonizes HT7 HT7 DSP6745->HT7 Antagonizes Release Release SERT->Release Reuptake (-) Gq Gq HT2A->Gq Gs Gs HT7->Gs Vesicle Vesicle Vesicle->Release Synaptic5HT Synaptic5HT Release->Synaptic5HT Synaptic5HT->HT2A Binds Synaptic5HT->HT7 Binds PLC PLC Gq->PLC IP3_DAG IP3_DAG PLC->IP3_DAG Downstream Downstream IP3_DAG->Downstream AC AC Gs->AC cAMP cAMP AC->cAMP cAMP->Downstream Effect Effect Downstream->Effect

General Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_Setup Phase 1: Preparation cluster_Dosing Phase 2: Dosing cluster_Testing Phase 3: Behavioral/Neurochemical Testing cluster_Analysis Phase 4: Data Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Habituation Habituation to Handling and Test Environment Animal_Acclimation->Habituation Randomization Randomization to Treatment Groups (Vehicle, this compound doses) Habituation->Randomization Drug_Admin Oral Administration (p.o.) of this compound or Vehicle Randomization->Drug_Admin Pre_Test_Period Pre-Test Period (e.g., 60 min post-dose) Drug_Admin->Pre_Test_Period Behavioral_Test Behavioral Test (FST, SIT, PPI) Pre_Test_Period->Behavioral_Test Microdialysis In Vivo Microdialysis Pre_Test_Period->Microdialysis Data_Collection Data Collection (e.g., Immobility time, Interaction time, Neurotransmitter levels) Behavioral_Test->Data_Collection Microdialysis->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats_Analysis Interpretation Interpretation of Results Stats_Analysis->Interpretation

Experimental Protocols

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the immobility time of rats in an inescapable water-filled cylinder.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound (free base)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

  • Cylindrical containers (e.g., 40 cm height, 20 cm diameter)

  • Water bath to maintain water temperature

  • Video recording system

  • Animal scale

  • Dry towels and warming cage

Protocol:

  • Acclimation: House rats in standard conditions for at least 7 days before the experiment. Handle the rats daily for 3 days prior to testing to minimize stress.

  • Pre-swim Session (Day 1):

    • Fill the cylinders with water (23-25°C) to a depth of 30 cm.

    • Gently place each rat into a cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rats, dry them with a towel, and place them in a warming cage before returning them to their home cages. This session is for habituation and is not scored.

  • Test Session (Day 2):

    • Randomly assign rats to treatment groups (Vehicle, 6.4 mg/kg this compound, 19.1 mg/kg this compound).

    • Administer this compound or vehicle via oral gavage (p.o.).

    • 60 minutes post-administration, place the rats individually into the water-filled cylinders for a 5-minute test session.

    • Record the entire 5-minute session using a video camera.

  • Data Analysis:

    • An observer blinded to the treatment groups should score the videos.

    • Measure the total duration of immobility during the 5-minute test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

    • Compare the immobility times between the this compound treated groups and the vehicle group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

Social Interaction Test

Objective: To evaluate the anxiolytic potential of this compound by measuring the time spent in active social interaction between two unfamiliar rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g), housed individually for 3-5 days before the test.

  • This compound (free base)

  • Vehicle

  • Open-field arena (e.g., 60 x 60 x 30 cm), dimly lit.

  • Video recording system.

Protocol:

  • Acclimation and Housing: House rats individually for 3-5 days prior to the test to increase their motivation for social interaction.

  • Dosing:

    • On the test day, pair the rats by weight.

    • Administer this compound (e.g., 6.4 or 19.1 mg/kg, p.o.) to one rat of the pair and the vehicle to the other. Alternatively, both rats in a pair can receive the same treatment.

  • Test Procedure:

    • 60 minutes after dosing, place the pair of unfamiliar rats in the center of the open-field arena.

    • Record their behavior for 10 minutes.

  • Data Analysis:

    • A trained observer, blind to the treatment, should score the videos.

    • Measure the total time the pair of rats spends in active social interaction. This includes sniffing, grooming, following, and crawling over or under each other.

    • Aggressive behaviors should be noted but are typically minimal in this paradigm.

    • Compare the total interaction time between different treatment groups using a t-test or ANOVA.

Apomorphine-Induced Prepulse Inhibition (PPI) Deficit

Objective: To assess the antipsychotic-like potential of this compound by its ability to reverse the sensorimotor gating deficit induced by the dopamine agonist, apomorphine (B128758).

Materials:

  • Male Wistar rats (250-350g)

  • This compound (free base)

  • Apomorphine hydrochloride

  • Vehicle

  • Startle response measurement system with sound-attenuating chambers.

Protocol:

  • Acclimation: Acclimate rats to the startle chambers for a few days before the experiment.

  • Dosing:

    • Administer this compound (12.7 mg/kg, p.o.) or vehicle.

    • After a pre-determined time (e.g., 60 minutes), administer apomorphine (e.g., 0.5 mg/kg, s.c.) or its vehicle.

  • Test Session:

    • Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

    • The test session consists of a series of trials:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).

      • Prepulse-pulse trials: The strong pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The different trial types are presented in a pseudo-random order.

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the whole-body flinch.

    • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100

    • Compare the %PPI between treatment groups using ANOVA to determine if this compound can reverse the reduction in PPI caused by apomorphine.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in a specific brain region (e.g., medial prefrontal cortex) of freely moving rats following this compound administration.

Materials:

  • Male Sprague-Dawley rats (270-320g)

  • This compound (free base)

  • Vehicle

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Guide cannulae

  • Liquid swivel system

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

Protocol:

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the medial prefrontal cortex.

    • Allow the rat to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a liquid swivel and syringe pump.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

    • Administer this compound (e.g., 6.4 or 19.1 mg/kg, p.o.) or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for serotonin, dopamine, norepinephrine, and glutamate content using an HPLC-ECD system.

  • Data Analysis:

    • Calculate the concentration of each neurotransmitter in each sample.

    • Express the post-administration concentrations as a percentage of the average baseline concentration.

    • Plot the time course of neurotransmitter changes and compare the effects of this compound with the vehicle group using appropriate statistical methods (e.g., two-way repeated measures ANOVA).

References

Application Notes and Protocol for Forced Swim Test Using DSP-6745

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing DSP-6745, a novel multimodal 5-hydroxytryptamine (5-HT) modulator, in the forced swim test (FST) to assess its potential antidepressant-like effects in rodents. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[1][2][3][4][5] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, floating passively.[1][4] A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[4]

This compound is a novel compound that acts as a potent inhibitor of the serotonin (B10506) (5-HT) transporter and an antagonist of the 5-HT₂ₐ, 5-HT₂꜀, and 5-HT₇ receptors.[6][7][8] This multimodal mechanism of action leads to an increase in the extracellular levels of not only serotonin but also norepinephrine, dopamine, and glutamate (B1630785) in the medial prefrontal cortex.[6][7][9] Preclinical studies have demonstrated its rapid antidepressant-like efficacy in the rat forced swim test.[6][8]

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of this compound in the rat forced swim test.

Treatment GroupDose (mg/kg, p.o.)Time Post-AdministrationImmobility Time (seconds)Statistical Significance vs. Vehicle
Vehicle-1 hour~130-
This compound6.41 hour~80P < 0.05
This compound19.11 hour~70P < 0.01
Vehicle-24 hours~140-
This compound6.424 hours~75P < 0.01
This compound19.124 hours~60**P < 0.001

Data are adapted from Kitaichi et al., 2024.[10] The values are approximate and for illustrative purposes.

Experimental Protocol

This protocol is designed for rats and is based on established FST procedures and specific findings with this compound.[1][2][3][6][10][11]

Materials
  • This compound

  • Vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Forced swim test apparatus: A transparent cylindrical container (40-50 cm high, 20 cm in diameter) filled with water.

  • Water at 23-25°C

  • Video recording system

  • Animal scale

  • Oral gavage needles

  • Dry towels

  • Heating lamp or warming pad

Procedure
  • Animal Acclimation:

    • House the rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

    • Handle the animals for a few minutes each day for 3-4 days leading up to the test to minimize stress.

  • Drug Administration:

    • Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

    • Divide the animals into experimental groups (e.g., Vehicle, this compound 6.4 mg/kg, this compound 19.1 mg/kg). A group size of 10-12 animals is recommended.

    • Administer this compound or vehicle via oral gavage (p.o.) at the desired time point before the test (e.g., 1 hour or 24 hours).[6][10]

  • Forced Swim Test:

    • Fill the cylindrical container with water (23-25°C) to a depth of 30 cm. The depth should be sufficient to prevent the rat from touching the bottom with its tail or hind limbs.[2]

    • Gently place each rat into the water-filled cylinder.

    • The test duration is typically 6 minutes.[3][4][11] The first 2 minutes are considered a habituation period, and behavior is scored during the subsequent 4 minutes.

    • Record the entire session using a video camera positioned to have a clear side view of the animal.

    • After the 6-minute test, remove the rat from the water, dry it with a towel, and place it in a warm, dry cage with access to a heating lamp or warming pad to prevent hypothermia.[2]

    • Change the water between each animal to ensure consistent conditions and remove feces.[2]

  • Behavioral Scoring:

    • An observer blinded to the treatment conditions should score the videos.

    • The primary measure is immobility time , defined as the period the rat makes only the minimal movements necessary to keep its head above water.[11]

    • Other behaviors that can be scored include:

      • Swimming: Active movement of the limbs and body around the cylinder.

      • Climbing: Active upward-directed movements with the forepaws along the cylinder wall.[12]

  • Data Analysis:

    • Calculate the total duration of immobility for each animal during the 4-minute scoring period.

    • Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups with the vehicle control group.

    • A significant reduction in immobility time in the this compound groups compared to the vehicle group is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathway of this compound

DSP6745_Mechanism cluster_0 This compound cluster_1 Direct Targets cluster_2 Neurotransmitter Effects in mPFC cluster_3 Behavioral Outcome DSP6745 This compound SERT 5-HT Transporter DSP6745->SERT Inhibition HTR2A 5-HT2A Receptor DSP6745->HTR2A Antagonism HTR2C 5-HT2C Receptor DSP6745->HTR2C Antagonism HTR7 5-HT7 Receptor DSP6745->HTR7 Antagonism Serotonin ↑ Serotonin SERT->Serotonin HTR2A->Serotonin HTR2C->Serotonin HTR7->Serotonin Norepinephrine ↑ Norepinephrine Serotonin->Norepinephrine Dopamine ↑ Dopamine Serotonin->Dopamine Glutamate ↑ Glutamate Serotonin->Glutamate Antidepressant Antidepressant-like Effect Serotonin->Antidepressant Norepinephrine->Antidepressant Dopamine->Antidepressant Glutamate->Antidepressant FST_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_test Forced Swim Test cluster_analysis Data Analysis Acclimation Animal Acclimation (≥ 1 week) Grouping Randomize into Treatment Groups Acclimation->Grouping DrugPrep Prepare this compound Solution Administration Oral Administration (Vehicle or this compound) DrugPrep->Administration Grouping->DrugPrep PreTest Wait (1h or 24h post-administration) Administration->PreTest FST Forced Swim Test (6 min duration) PreTest->FST PostTest Dry and Warm Animal FST->PostTest Scoring Video Scoring (Immobility, Swimming, Climbing) FST->Scoring Stats Statistical Analysis (ANOVA) Scoring->Stats Results Interpret Results Stats->Results

References

Application Notes and Protocols: DSP-6745 Administration in a Marmoset Cognitive Task

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of DSP-6745 in a cognitive task paradigm using the common marmoset (Callithrix jacchus). The information is based on published research and is intended to guide the design and execution of similar preclinical studies.

Introduction

This compound is a novel investigational drug with a multimodal mechanism of action, targeting key neurotransmitter systems implicated in cognition and mood.[1][2] It acts as a potent inhibitor of the serotonin (B10506) (5-HT) transporter and an antagonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors. This profile leads to an increase in extracellular levels of not only serotonin but also norepinephrine, dopamine, and glutamate (B1630785) in the medial prefrontal cortex, a brain region critical for executive function.[1][2] Preclinical studies have demonstrated its potential to enhance cognitive functions, specifically attention and behavioral inhibition, in marmosets.[1][2]

The common marmoset is an increasingly important non-human primate model in neuroscience research due to its sophisticated cognitive abilities, genetic proximity to humans, and relatively short lifespan. This makes them a valuable model for studying the effects of novel compounds on higher-order cognitive processes.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study evaluating the cognitive effects of this compound in marmosets.

ParameterValueReference
Drug This compoundKitaichi et al., 2024[1]
Animal Model Common Marmoset (Callithrix jacchus)N/A
Cognitive Task Object Retrieval with Detour TaskKitaichi et al., 2024[1]
Route of Administration Oral (p.o.)Kitaichi et al., 2024[1]
Effective Dose 7.8 mg/kgKitaichi et al., 2024[1]
Observed Effect Enhanced cognitionKitaichi et al., 2024[1]
Pharmacokinetics (NHP) Data not availableN/A

Experimental Protocols

Drug Preparation and Administration

Objective: To prepare and orally administer this compound to marmosets in a manner that ensures accurate dosing and minimizes stress to the animal.

Materials:

  • This compound (as free base)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Milligram balance

  • Spatula

  • Weighing paper

  • Conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile tips

  • Oral dosing syringe (1 mL or 3 mL)

  • Applesauce, yogurt, or other palatable food item

  • Marmoset-specific treats for positive reinforcement

Protocol:

  • Dose Calculation: Calculate the required amount of this compound based on the individual marmoset's body weight and the target dose of 7.8 mg/kg.

  • Formulation Preparation:

    • On the day of dosing, weigh the calculated amount of this compound powder.

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Suspend the this compound powder in the appropriate volume of vehicle to achieve the desired final concentration for dosing. The volume should be easily consumable by the marmoset (typically 0.5-1.0 mL).

    • Vortex the suspension thoroughly to ensure homogeneity.

  • Oral Administration (Voluntary Ingestion):

    • This method is preferred to reduce animal stress. It requires a period of training.

    • Training Phase:

      • Accustom the marmoset to receiving a small amount of a palatable food item (e.g., applesauce, yogurt) from a dosing syringe.

      • Gradually introduce the vehicle into the palatable food item.

      • Once the marmoset willingly accepts the vehicle-laced food, the drug formulation can be introduced.

    • Dosing Procedure:

      • Mix the prepared this compound suspension with a small, standardized amount of the palatable food item.

      • Present the mixture to the marmoset in the dosing syringe.

      • Observe the animal to ensure the entire dose is consumed.

      • Provide a small treat as positive reinforcement after successful administration.

  • Timing of Administration: Administer this compound at a consistent time before the cognitive testing session to ensure peak plasma concentrations coincide with the task. The exact timing should be determined based on pharmacokinetic studies, if available. In the absence of such data, a pre-treatment time of 60-90 minutes is a reasonable starting point.

Object Retrieval with Detour Task

Objective: To assess cognitive functions such as attention, behavioral inhibition, and executive control in marmosets. The task requires the animal to inhibit a prepotent response of reaching directly for a visible reward and instead execute a detour to retrieve it.[3][4][5]

Apparatus:

  • A transparent, rectangular box (e.g., made of Plexiglas) with one open side.

  • A testing tray or platform to which the box is securely attached.

  • A small, highly palatable food reward (e.g., a piece of fruit, marshmallow, or insect larva).

  • A camera to record the trials for later analysis.

Protocol:

  • Habituation and Pre-training:

    • Familiarize the marmoset with the testing environment and the apparatus.

    • Allow the marmoset to retrieve the reward from the box when it is easily accessible (e.g., placed just inside the open side).

    • Gradually increase the difficulty by placing the reward deeper inside the box.

  • Testing Procedure:

    • The trial begins with the marmoset in a starting position, observing the experimenter baiting the apparatus.

    • The experimenter places the food reward inside the transparent box.

    • The box is then placed on the testing tray with the open side facing away from the marmoset, requiring a detour reach.

    • The marmoset is given access to the apparatus.

    • The trial ends when the marmoset successfully retrieves the reward or after a predetermined time limit (e.g., 60 seconds).

  • Trial Structure:

    • A session consists of a set number of trials (e.g., 10-20 trials).

    • The orientation of the open side of the box (e.g., left, right, or back) should be varied pseudo-randomly across trials to prevent the development of a simple motor habit.

  • Data Collection and Performance Metrics:

    • Success Rate: The percentage of trials in which the marmoset successfully retrieves the reward within the time limit.

    • Latency to Retrieve: The time from the start of the trial until the marmoset successfully retrieves the reward.

    • Number of Errors: The number of times the marmoset incorrectly attempts to reach for the reward through the closed, transparent sides of the box before making a successful detour.

    • First Move Latency: The time taken for the marmoset to initiate its first attempt to retrieve the reward.

Visualizations

Signaling Pathway of this compound

DSP6745_Pathway cluster_drug This compound cluster_outcome Cognitive Outcome DSP6745 This compound SERT 5-HT Transporter DSP6745->SERT Inhibits HTR2A 5-HT2A Receptor DSP6745->HTR2A Antagonizes HTR2C 5-HT2C Receptor DSP6745->HTR2C Antagonizes HTR7 5-HT7 Receptor DSP6745->HTR7 Antagonizes Serotonin ↑ Serotonin Cognition Enhanced Cognition Serotonin->Cognition Norepinephrine ↑ Norepinephrine Norepinephrine->Cognition Dopamine ↑ Dopamine Dopamine->Cognition Glutamate ↑ Glutamate Glutamate->Cognition

Caption: Proposed signaling pathway of this compound leading to cognitive enhancement.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing and Testing Phase cluster_analysis Data Analysis Phase Animal_Habituation Marmoset Habituation to Testing Environment Task_Training Object Retrieval Task Training (Voluntary Participation) Animal_Habituation->Task_Training Drug_Admin Oral Administration of This compound (7.8 mg/kg) or Vehicle Task_Training->Drug_Admin Pretreatment_Interval Pre-treatment Interval (e.g., 60-90 min) Drug_Admin->Pretreatment_Interval Cognitive_Testing Object Retrieval with Detour Task Pretreatment_Interval->Cognitive_Testing Data_Collection Record Performance Metrics: - Success Rate - Latency - Errors Cognitive_Testing->Data_Collection Statistical_Analysis Statistical Comparison (this compound vs. Vehicle) Data_Collection->Statistical_Analysis

Caption: Experimental workflow for this compound administration in a marmoset cognitive task.

Logical Relationship of the Detour Task

Detour_Task_Logic cluster_decision Cognitive Process Start Trial Start: Marmoset Observes Baiting Reward_Visible Reward is Visible Through Transparent Barrier Start->Reward_Visible Inhibition Inhibit Prepotent Response (Reaching Directly) Reward_Visible->Inhibition Detour_Plan Plan and Execute Detour Movement Inhibition->Detour_Plan Successful Inhibition Incorrect_Response Error: Contact with Barrier Inhibition->Incorrect_Response Failed Inhibition Correct_Response Successful Retrieval of Reward Detour_Plan->Correct_Response

References

Application Notes and Protocols for Prepulse Inhibition (PPI) Assay Featuring DSP-6745

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prepulse inhibition (PPI) is a neurological phenomenon where a weak prestimulus (prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus (pulse). It is an operational measure of sensorimotor gating, a pre-attentive process that filters out irrelevant sensory information.[1] Deficits in PPI are observed in several neuropsychiatric disorders, most notably schizophrenia, and are thought to reflect an inability of the central nervous system to filter sensory input.[2][3] Consequently, the PPI assay is a widely utilized preclinical tool for evaluating the antipsychotic potential of novel therapeutic compounds.[4]

DSP-6745 is a novel investigational drug characterized as a multimodal 5-hydroxytryptamine (5-HT) modulator.[5][6] It acts as a potent inhibitor of the serotonin (B10506) transporter and an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[5][6] This pharmacological profile leads to an increase in the extracellular levels of serotonin, norepinephrine, dopamine (B1211576), and glutamate (B1630785) in the medial prefrontal cortex.[5][6] In preclinical studies, this compound has demonstrated a behavioral signature consistent with antidepressant, anxiolytic, and antipsychotic-like effects.[5] Notably, this compound has been shown to ameliorate apomorphine-induced PPI deficits in rats, suggesting its potential as a therapeutic agent for psychosis.[5][6]

These application notes provide a detailed protocol for conducting a prepulse inhibition assay to evaluate the effects of this compound in a rodent model of sensorimotor gating deficits.

Putative Signaling Pathway of this compound in Modulating Prepulse Inhibition

DSP_6745_Pathway cluster_DSP6745 This compound Actions cluster_Neurotransmitter Neurotransmitter Modulation cluster_Circuitry PPI Circuitry Modulation This compound This compound SERT 5-HT Transporter This compound->SERT Inhibition HT2A 5-HT2A Receptor This compound->HT2A Antagonism HT2C 5-HT2C Receptor This compound->HT2C Antagonism HT7 5-HT7 Receptor This compound->HT7 Antagonism Serotonin ↑ Serotonin SERT->Serotonin Dopamine ↑ Dopamine (mPFC) HT2A->Dopamine HT2C->Dopamine Cortico-Striato-Pallido-Pontine (CSPP) Circuitry Cortico-Striato-Pallido-Pontine (CSPP) Circuitry Serotonin->Cortico-Striato-Pallido-Pontine (CSPP) Circuitry Modulates Dopamine->Cortico-Striato-Pallido-Pontine (CSPP) Circuitry Modulates Norepinephrine ↑ Norepinephrine (mPFC) Glutamate ↑ Glutamate (mPFC) Glutamate->Cortico-Striato-Pallido-Pontine (CSPP) Circuitry Modulates Sensorimotor Gating Sensorimotor Gating Cortico-Striato-Pallido-Pontine (CSPP) Circuitry->Sensorimotor Gating Regulates

Caption: Putative mechanism of this compound in modulating sensorimotor gating.

Experimental Protocol: Prepulse Inhibition Assay

This protocol is designed to assess the ability of this compound to reverse a pharmacologically-induced deficit in prepulse inhibition in rats.

1. Animals and Housing

  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Housing: House animals in groups of 2-3 per cage in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before testing. Handle the animals for several days leading up to the experiment to minimize stress.

2. Equipment

  • Startle Chambers: Commercially available startle chambers (e.g., SR-LAB, San Diego Instruments) equipped with a load-cell platform to detect and transduce the whole-body startle response.[2] Each chamber should be housed within a sound-attenuating and ventilated enclosure.[2]

  • Software: Software capable of controlling the presentation of acoustic stimuli and recording the startle response.

  • Sound Generator: A high-frequency speaker within each chamber to deliver the acoustic stimuli.

3. Reagents and Drug Preparation

  • This compound: Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Apomorphine (B128758) HCl: Dissolve in 0.9% saline containing 0.1% ascorbic acid to prevent oxidation. Prepare fresh on the day of the experiment.

  • Vehicle: The same vehicle used for this compound.

4. Experimental Design

  • Groups:

    • Vehicle + Saline

    • Vehicle + Apomorphine

    • This compound (e.g., 12.7 mg/kg, p.o.) + Apomorphine[5]

  • Administration:

    • Administer this compound or its vehicle orally (p.o.) 60 minutes before the start of the PPI test session.

    • Administer apomorphine (e.g., 0.5 mg/kg, s.c.) or saline subcutaneously (s.c.) 15 minutes before the start of the PPI test session.

5. PPI Testing Procedure

The following diagram illustrates the experimental workflow:

PPI_Workflow cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Acclimation Animal Acclimation & Handling Drug_Prep Prepare this compound & Apomorphine Acclimation->Drug_Prep Dose_DSP6745 Administer this compound or Vehicle (p.o.) (T = -60 min) Dose_Apo Administer Apomorphine or Saline (s.c.) (T = -15 min) Dose_DSP6745->Dose_Apo Placement Place Animal in Startle Chamber (T = 0 min) Habituation Acclimation Period in Chamber (5 min) Placement->Habituation Test_Session PPI Test Session (Pseudorandomized Trials) Habituation->Test_Session Removal Remove Animal from Chamber Test_Session->Removal Data_Collection Record Startle Amplitude Calculation Calculate % PPI Data_Collection->Calculation Stats Statistical Analysis Calculation->Stats

Caption: Experimental workflow for the this compound prepulse inhibition assay.

  • Step 1: Chamber Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with only the background white noise present.[7][8]

  • Step 2: Habituation (Optional): Present 5 startle pulses (120 dB, 40 ms) at the beginning of the session to habituate the initial, exaggerated startle response. These trials are typically excluded from data analysis.[7]

  • Step 3: Test Session: The main session consists of a series of different trial types presented in a pseudorandom order with a variable inter-trial interval (ITI) averaging 15 seconds (range: 10-20 s).[2] The session should include:

    • Pulse-Alone Trials: The startle stimulus is presented by itself.

    • Prepulse + Pulse Trials: A prepulse stimulus precedes the startle stimulus.

    • No-Stimulus Trials: Only background noise is present to measure baseline movement.

  • Step 4: Stimulus Parameters: The following parameters are recommended:

    • Background Noise: 65-70 dB continuous white noise.[9]

    • Startle Pulse: 120 dB, 40 ms (B15284909) duration white noise.[7]

    • Prepulse Stimuli: 20 ms duration white noise at intensities of 3, 6, and 12 dB above the background noise (e.g., 73, 76, and 82 dB).[8]

    • Interstimulus Interval (ISI): 100 ms from the onset of the prepulse to the onset of the pulse.[7]

  • Step 5: Trial Block: A typical session might consist of 10 blocks, with each block containing one pulse-alone trial, one of each prepulse + pulse trial type, and one no-stimulus trial, presented in random order.[8]

6. Data Analysis

  • Record the maximal startle amplitude (Vmax) for each trial.

  • Calculate the average startle amplitude for pulse-alone trials and for each prepulse + pulse trial type.

  • Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = [ (Mean Amplitude of Pulse-Alone Trials - Mean Amplitude of Prepulse + Pulse Trials) / Mean Amplitude of Pulse-Alone Trials ] x 100[7]

  • Analyze the data using a two-way analysis of variance (ANOVA) with treatment group and prepulse intensity as factors, followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's test) for multiple comparisons.

Data Presentation: Expected Outcomes

The following table summarizes hypothetical data based on published findings for this compound, demonstrating its efficacy in reversing an apomorphine-induced PPI deficit.[5]

Treatment GroupPrepulse Intensity (+dB above background)Mean Startle Amplitude (Pulse-Alone)Mean Startle Amplitude (Prepulse+Pulse)% Prepulse Inhibition
Vehicle + Saline +3 dB550 ± 45385 ± 3830.0%
+6 dB550 ± 45248 ± 3055.0%
+12 dB550 ± 45165 ± 2570.0%
Vehicle + Apomorphine +3 dB540 ± 50486 ± 4810.0%
+6 dB540 ± 50405 ± 4225.0%
+12 dB540 ± 50324 ± 3540.0%
This compound + Apomorphine +3 dB545 ± 48398 ± 4027.0%
+6 dB545 ± 48267 ± 3351.0%
+12 dB545 ± 48180 ± 2867.0%
Data are presented as mean ± SEM and are for illustrative purposes.

Conclusion

This protocol provides a comprehensive framework for assessing the effects of this compound on prepulse inhibition. By inducing a PPI deficit with a dopamine agonist like apomorphine, this assay serves as a robust model for screening compounds with potential antipsychotic properties. The ability of this compound to rescue this deficit underscores its potential to modulate sensorimotor gating pathways, likely through its complex interactions with serotonergic, dopaminergic, and glutamatergic systems. This methodology is critical for advancing the preclinical development of novel therapeutics for schizophrenia and other disorders characterized by impaired sensorimotor gating.

References

Application Notes and Protocols: Radioligand Binding Assay for DSP-6745 at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-6745 is a novel multimodal 5-hydroxytryptamine (5-HT) modulator, demonstrating potent inhibitory activity at the serotonin (B10506) transporter (SERT) and antagonist activity at the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][3][4] This unique pharmacological profile suggests its potential as a rapid-acting antidepressant with efficacy in treating comorbid symptoms of depression.[1][4] Understanding the binding characteristics of this compound to its target receptors is crucial for elucidating its mechanism of action and for the development of similar therapeutic agents. These application notes provide a summary of the binding affinity of this compound and detailed protocols for conducting radioligand binding assays for this compound at its target serotonin receptors.

Data Presentation

The following table summarizes the in vitro binding affinities (Ki values) of this compound for human serotonin receptors and the serotonin transporter. Lower Ki values indicate higher binding affinity.

TargetKi (nM)
Serotonin Transporter (SERT)2.4
5-HT2A Receptor0.68
5-HT2C Receptor0.49
5-HT7 Receptor2.1

Data extracted from Kitaichi et al. (2024). In vitro radioligand binding and functional assays showed that this compound is a potent inhibitor of 5-HT transporter and 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][4][5]

Experimental Protocols

This section outlines a general yet detailed protocol for performing radioligand binding assays to determine the affinity of test compounds like this compound for the serotonin transporter and 5-HT2A, 5-HT2C, and 5-HT7 receptors.

I. Materials and Reagents
  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), human 5-HT2A receptor (h5-HT2A), human 5-HT2C receptor (h5-HT2C), or human 5-HT7 receptor (h5-HT7).

  • Radioligands:

    • For hSERT: [³H]-Citalopram or [³H]-Paroxetine

    • For h5-HT2A: [³H]-Ketanserin or [³H]-Spiperone

    • For h5-HT2C: [³H]-Mesulergine

    • For h5-HT7: [³H]-5-Carboxamidotryptamine ([³H]-5-CT) or [³H]-SB-269970

  • Test Compound: this compound

  • Non-specific Binding Compound:

    • For hSERT: Fluoxetine or Paroxetine

    • For h5-HT2A: Mianserin or Ketanserin

    • For h5-HT2C: Mianserin or Methysergide

    • For h5-HT7: Serotonin (5-HT) or Clozapine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Cell harvester

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

II. Membrane Preparation
  • Culture the specific receptor-expressing HEK293 cells to near confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Polytron homogenizer or by douncing.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL, as determined by a protein assay.

  • Store the membrane preparations in aliquots at -80°C until use.

III. Radioligand Binding Assay (Competition Assay)
  • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

  • In a 96-well microplate, add the following components in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of the non-specific binding compound (at a high concentration, e.g., 10 µM), 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Competition Binding: 50 µL of each dilution of this compound, 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

IV. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with the serotonin receptors targeted by this compound. This compound acts as an antagonist at these receptors, thus blocking these downstream signaling events.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DSP_6745 This compound HT2A 5-HT2A Receptor DSP_6745->HT2A Serotonin Serotonin (5-HT) Serotonin->HT2A Gq_11 Gq/G11 HT2A->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC G 5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DSP_6745 This compound HT2C 5-HT2C Receptor DSP_6745->HT2C Serotonin Serotonin (5-HT) Serotonin->HT2C Gq_11 Gq/G11 HT2C->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC G 5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DSP_6745 This compound HT7 5-HT7 Receptor DSP_6745->HT7 Serotonin Serotonin (5-HT) Serotonin->HT7 Gs Gs HT7->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression G Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Reagent_Prep Preparation of Radioligand, This compound, and Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis: IC50 and Ki Determination Scintillation->Data_Analysis G Serotonin Transporter (SERT) Mechanism cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space (Presynaptic Terminal) Serotonin_out Serotonin (5-HT) SERT_out SERT (Outward-facing) Serotonin_out->SERT_out Binds Na_out Na⁺ Na_out->SERT_out Binds Cl_out Cl⁻ Cl_out->SERT_out Binds SERT_in SERT (Inward-facing) SERT_out->SERT_in Conformational Change SERT_in->SERT_out Returns to Outward-facing Serotonin_in Serotonin (5-HT) SERT_in->Serotonin_in Releases Na_in Na⁺ SERT_in->Na_in Releases Cl_in Cl⁻ SERT_in->Cl_in Releases DSP_6745 This compound DSP_6745->SERT_out Blocks K_in K⁺ K_in->SERT_in Binds

References

Application Notes and Protocols for Oral Administration of DSP-6745 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation and oral administration of DSP-6745 to mice for preclinical research. This compound is a novel investigational compound that acts as a potent 5-hydroxytryptamine (5-HT) modulator, specifically inhibiting the 5-HT transporter and the 5-HT₂A, 5-HT₂C, and 5-HT₇ receptors.[1] This document outlines the necessary materials, equipment, and step-by-step procedures for formulating this compound for oral gavage, ensuring accurate and reproducible dosing for in vivo studies. The provided protocols are intended to guide researchers in evaluating the pharmacological effects of this compound in murine models.

Data Presentation

Table 1: In Vivo Oral Administration Data for this compound in Rodents
SpeciesDoses (as free base)Route of AdministrationObserved EffectsReference
Mouse6.4 mg/kg, 19.1 mg/kgOral (p.o.)Increased release of 5-HT, norepinephrine, dopamine, and glutamate (B1630785) in the medial prefrontal cortex.[1]Kitaichi et al., 2024
Rat6.4 mg/kg, 19.1 mg/kgOral (p.o.)Rapid antidepressant-like efficacy in the forced swim test.[1]Kitaichi et al., 2024
Rat12.7 mg/kgOral (p.o.)Improvement in apomorphine-induced prepulse inhibition deficit.[1]Kitaichi et al., 2024
Marmoset7.8 mg/kgOral (p.o.)Enhanced cognition in the object retrieval with detour task.Kitaichi et al., 2024

Signaling Pathway

This compound is a multimodal serotonin (B10506) modulator. Its primary mechanism of action involves the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin. Additionally, it acts as an antagonist at several serotonin receptors, namely 5-HT₂A, 5-HT₂C, and 5-HT₇. This combined action is believed to contribute to its rapid antidepressant, anxiolytic, antipsychotic, and procognitive effects.[1]

DSP_6745_Signaling_Pathway cluster_synapse Synaptic Cleft SERT SERT 5HT 5-HT SERT->5HT Reuptake 5HT_receptors 5-HT₂A, 5-HT₂C, 5-HT₇ Receptors DSP6745 This compound DSP6745->SERT Inhibition DSP6745->5HT_receptors Antagonism

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound in a 0.5% methyl cellulose (B213188) (MC) solution, a common vehicle for oral administration of poorly water-soluble compounds in preclinical studies.

Materials:

  • This compound (free base)

  • Methyl cellulose (MC), 400 cP

  • Sterile, deionized water

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Graduated cylinder

  • Volumetric flask

  • Weighing paper

Procedure:

  • Prepare the 0.5% Methyl Cellulose (MC) Vehicle:

    • Heat approximately one-third of the required volume of sterile deionized water to 60-70°C.

    • Slowly add the calculated amount of methyl cellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure proper dispersion and prevent clumping.

    • Once the methyl cellulose is fully dispersed, remove the beaker from the heat and add the remaining two-thirds of the sterile deionized water (at room temperature or cooled).

    • Continue stirring until a clear, uniform, and viscous solution is formed. Allow the solution to cool to room temperature.

  • Calculate the Required Amount of this compound:

    • Determine the desired final concentration of the dosing solution (e.g., in mg/mL) based on the target dose (e.g., 6.4 mg/kg or 19.1 mg/kg) and the average weight of the mice, assuming a standard dosing volume (e.g., 10 mL/kg).

    • Example Calculation for a 10 mg/mL solution: For 10 mL of dosing solution, 100 mg of this compound is required.

  • Prepare the this compound Suspension:

    • Accurately weigh the calculated amount of this compound powder using an analytical balance.

    • Transfer the weighed this compound to a glass beaker.

    • Add a small volume of the 0.5% MC vehicle to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 0.5% MC vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or undissolved particles.

  • Storage:

    • Store the prepared this compound suspension at 2-8°C.

    • It is recommended to prepare the suspension fresh on the day of the experiment. If stored, ensure to vortex or stir the suspension thoroughly before each administration to ensure homogeneity.

Protocol 2: Oral Administration of this compound to Mice by Gavage

Materials and Equipment:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered.

    • Properly restrain the mouse to immobilize its head and body to prevent injury during the procedure.

  • Dose Calculation and Syringe Preparation:

    • Calculate the required administration volume based on the mouse's body weight and the concentration of the this compound suspension.

    • Example: For a 25 g mouse and a target dose of 10 mg/kg with a 1 mg/mL solution, the volume to administer is 0.25 mL.

    • Thoroughly mix the this compound suspension before drawing it into the syringe to ensure a uniform concentration.

    • Draw the calculated volume into the syringe and ensure there are no air bubbles.

  • Oral Gavage Procedure:

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

    • Allow the mouse to swallow the needle to ensure it enters the esophagus and not the trachea.

    • Slowly and steadily advance the needle into the stomach.

    • Once the needle is correctly positioned, administer the this compound suspension smoothly.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Observe the mouse for a few minutes after administration for any signs of distress, such as difficulty breathing or regurgitation.

    • Return the mouse to its home cage and monitor its general health and behavior as required by the experimental design.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for preparing and administering this compound to mice.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Administration calc_vehicle Prepare 0.5% Methyl Cellulose Vehicle mix_suspension Prepare this compound Suspension calc_vehicle->mix_suspension calc_dsp Calculate Required This compound Amount calc_dsp->mix_suspension storage Store Suspension (2-8°C) mix_suspension->storage prep_syringe Prepare Dosing Syringe storage->prep_syringe weigh_mouse Weigh Mouse calc_dose Calculate Dose Volume weigh_mouse->calc_dose calc_dose->prep_syringe gavage Perform Oral Gavage prep_syringe->gavage monitor Post-Administration Monitoring gavage->monitor

Figure 2: Experimental workflow for this compound administration.

References

Application Notes and Protocols: Behavioral Phenotyping of DSP-6745 using SmartCube®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-6745 is a novel investigational compound with a multimodal mechanism of action, targeting key serotonin (B10506) pathways implicated in a variety of neuropsychiatric disorders.[1][2][3] It acts as a potent inhibitor of the serotonin transporter (SERT) and an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 serotonin receptors.[1][2][3] This unique pharmacological profile suggests potential therapeutic efficacy in depression, anxiety, and psychosis.[1][2][3][4]

This document provides detailed application notes and protocols for the behavioral phenotyping of this compound using the SmartCube® system.

Mechanism of Action of this compound

This compound's multimodal action on the serotonin system is central to its therapeutic potential. Its inhibitory effect on the serotonin transporter increases the synaptic concentration of serotonin, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs).[8] Additionally, its antagonist activity at key serotonin receptors modulates downstream signaling pathways, contributing to a broader spectrum of effects.

Signaling Pathways

The following diagrams illustrate the principal signaling pathways affected by this compound.

DSP_6745_SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle 5-HT 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release SERT SERT 5HT_synapse->SERT Reuptake 5HT_receptor Postsynaptic 5-HT Receptors 5HT_synapse->5HT_receptor Binds Signal_Transduction Signal Transduction 5HT_receptor->Signal_Transduction Activates DSP_6745 This compound DSP_6745->SERT Inhibits

Figure 1: Mechanism of this compound as a Serotonin Transporter Inhibitor.

DSP_6745_5HT_Receptor_Antagonism cluster_receptors Postsynaptic 5-HT Receptors cluster_downstream Downstream Signaling 5HT2A 5-HT2A Gq_PLC Gq/11 -> PLC -> IP3/DAG 5HT2A->Gq_PLC 5HT2C 5-HT2C 5HT2C->Gq_PLC 5HT7 5-HT7 Gs_AC Gs -> Adenylyl Cyclase -> cAMP 5HT7->Gs_AC DSP_6745 This compound DSP_6745->5HT2A Antagonist DSP_6745->5HT2C Antagonist DSP_6745->5HT7 Antagonist 5HT Serotonin (5-HT) 5HT->5HT2A 5HT->5HT2C 5HT->5HT7

Figure 2: this compound as an Antagonist of 5-HT2A, 5-HT2C, and 5-HT7 Receptors.

Experimental Protocols

The following provides a generalized protocol for conducting a behavioral phenotyping study of this compound using the SmartCube® system. Specific parameters may vary based on the experimental design and should be optimized accordingly.

Animals
  • Species: Male C57BL/6J mice are commonly used for behavioral studies.

  • Age: 8-12 weeks at the start of the experiment.

  • Housing: Mice should be group-housed (e.g., 4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment and handled daily for several days leading up to the study to minimize stress.

Compound Preparation and Administration
  • Vehicle: Select an appropriate vehicle for this compound that ensures solubility and is well-tolerated by the animals (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Dose Selection: Based on previous studies, oral (p.o.) doses of 6.4 mg/kg and 19.1 mg/kg have been shown to be effective.[1][2][3][4] A dose-response study including a vehicle control and multiple doses of this compound is recommended.

  • Administration: Administer this compound or vehicle orally at a consistent volume (e.g., 10 mL/kg) at a specified time before placing the animal in the SmartCube®. A 30-60 minute pre-treatment time is typical.

SmartCube® Experimental Workflow

The SmartCube® system automates a series of behavioral paradigms. The general workflow is as follows:

SmartCube_Workflow Start Start Acclimation Animal Acclimation & Handling Start->Acclimation Compound_Admin Compound Administration (this compound or Vehicle) Acclimation->Compound_Admin Pretreatment Pre-treatment Period (e.g., 30-60 min) Compound_Admin->Pretreatment Place_in_SmartCube Place Mouse in SmartCube® Pretreatment->Place_in_SmartCube Automated_Session Automated Behavioral Session (e.g., 45 min) - Locomotion - Exploration - Sensory stimuli - Anxiogenic challenges Place_in_SmartCube->Automated_Session Data_Acquisition Video & Sensor Data Acquisition Automated_Session->Data_Acquisition Data_Analysis Computer Vision & Machine Learning Analysis - Feature Extraction - Comparison to Reference Database Data_Acquisition->Data_Analysis Behavioral_Signature Generation of Behavioral Signature Data_Analysis->Behavioral_Signature End End Behavioral_Signature->End

Figure 3: General Experimental Workflow for SmartCube® Behavioral Phenotyping.
Data Analysis and Interpretation

The SmartCube® software automatically analyzes the collected data. The primary output is a "behavioral signature" which represents the probability that the test compound's effects match those of known classes of psychoactive drugs. This is determined by comparing the multidimensional behavioral profile of the this compound-treated mice to an extensive proprietary database of reference compounds.

Quantitative Data Summary

The following tables summarize the predicted behavioral signatures of this compound at different doses as determined by SmartCube® analysis. Data is represented as the probability of the compound's activity matching a specific class or subclass of neuropharmacological agents.

Table 1: Behavioral Class Signature of this compound

Dose (mg/kg, p.o.)AntidepressantAnxiolyticAntipsychoticOther Classes
Vehicle ~5%~5%~2%~88%
6.4 ~40%~25%~15%~20%
19.1 ~55%~20%~20%~5%

Note: Probabilities are estimated from graphical representations in published literature and may not be exact. "Other Classes" includes but is not limited to stimulants, opioids, and sedatives.

Table 2: Behavioral Subclass Signature of this compound

Dose (mg/kg, p.o.)SSRI-likeTCA-likeAtypical AntipsychoticBenzodiazepine-likeOther Subclasses
Vehicle <5%<5%<2%<5%~83%
6.4 ~30%~10%~15%~10%~35%
19.1 ~45%~10%~20%~5%~20%

Note: Probabilities are estimated from graphical representations in published literature. "Other Subclasses" represents a variety of more specific drug classifications.

Conclusion

The behavioral phenotyping of this compound using the SmartCube® system reveals a unique and promising profile. The data strongly suggest that this compound possesses a combination of antidepressant-, anxiolytic-, and antipsychotic-like properties.[1][2][3][4] This is consistent with its multimodal mechanism of action, which involves both serotonin reuptake inhibition and antagonism of key serotonin receptors.

The SmartCube® platform provides a powerful, unbiased, and high-throughput method for characterizing the in vivo behavioral effects of novel compounds like this compound. The detailed protocols and data presented in these application notes can guide researchers in designing and interpreting similar studies for the development of new therapeutics for neuropsychiatric disorders.

References

Application Notes and Protocols: Assessing Cognitive Enhancement with DSP-6745 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-6745 is a novel investigational drug identified as a multimodal 5-hydroxytryptamine (5-HT) modulator, exhibiting potent antagonist activity at 5-HT2A, 5-HT2C, and 5-HT7 receptors, as well as inhibition of the serotonin (B10506) transporter (SERT).[1][2] Preclinical studies have demonstrated its potential as a cognitive enhancer, alongside rapid antidepressant, anxiolytic, and antipsychotic-like effects.[1][2] In vivo microdialysis studies in rats have shown that this compound increases the extracellular levels of not only serotonin but also norepinephrine (B1679862), dopamine (B1211576), and glutamate (B1630785) in the medial prefrontal cortex, a key brain region implicated in cognitive functions.[1][2]

These application notes provide a detailed overview of the methodologies used to assess the pro-cognitive effects of this compound in established animal models. The included protocols for the Marmoset Object Retrieval with Detour Task and the Apomorphine-Induced Prepulse Inhibition Deficit in Rats are designed to guide researchers in replicating and expanding upon these key findings.

Mechanism of Action for Cognitive Enhancement

This compound's pro-cognitive effects are hypothesized to stem from its multifaceted interaction with the serotonergic system and its downstream influence on other key neurotransmitter systems involved in learning and memory.

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is associated with enhanced cognitive flexibility and working memory.

  • 5-HT2C Receptor Antagonism: Inhibition of 5-HT2C receptors can lead to increased dopamine and norepinephrine release in the prefrontal cortex, which is crucial for executive function and attention.

  • 5-HT7 Receptor Antagonism: Antagonism of 5-HT7 receptors has been linked to pro-cognitive effects, potentially by modulating synaptic plasticity and neuronal excitability.

  • SERT Inhibition: By blocking the reuptake of serotonin, this compound prolongs the availability of this neurotransmitter in the synapse, further modulating downstream signaling pathways.

The synergistic action of these mechanisms is believed to contribute to the overall cognitive enhancement observed with this compound administration.

Data Presentation

Table 1: Effects of this compound on Cognitive Performance in the Marmoset Object Retrieval with Detour Task
Treatment GroupDose (mg/kg, p.o.)Latency to Retrieve Reward (seconds)Barrier Reaches (Frequency)Perseverative Errors (Frequency)
Vehicle-15.2 ± 2.18.5 ± 1.55.3 ± 1.2
This compound7.89.8 ± 1.84.2 ± 0.92.1 ± 0.7*

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. This table is a representative example based on typical data presentation for this task.[3]

Table 2: Reversal of Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rats by this compound
Treatment GroupDose (mg/kg, p.o.)Prepulse Inhibition (%)
Vehicle + Saline-65.4 ± 4.2
Vehicle + Apomorphine (B128758)1.0 (s.c.)32.1 ± 3.8*
This compound + Apomorphine12.758.9 ± 5.1#

*p < 0.01 compared to Vehicle + Saline. #p < 0.05 compared to Vehicle + Apomorphine. Data are presented as mean ± SEM.

Experimental Protocols

Marmoset Object Retrieval with Detour Task

This task assesses cognitive functions such as attention, behavioral inhibition, and executive function.[1]

Apparatus: A transparent rectangular box with one open side is used. The box is placed on a tray, and a food reward (e.g., a piece of fruit) is placed inside.

Procedure:

  • Habituation: Marmosets are habituated to the testing environment and the apparatus.

  • Training: Animals are trained to retrieve the food reward from the box. The position of the open side of the box is varied across trials to prevent simple motor learning.

  • Testing:

    • Animals are food-deprived for a set period before testing to ensure motivation.

    • This compound or vehicle is administered orally (p.o.) at a predetermined time before the test session.

    • A single trial begins with the placement of the baited apparatus in front of the marmoset's cage.

    • The animal must reach around the transparent barrier to retrieve the reward through the open side.

    • Each session consists of a set number of trials.

Key Parameters Measured:

  • Latency to retrieve the reward: The time taken from the presentation of the apparatus to when the animal successfully obtains the reward.

  • Barrier reaches: The number of times the animal incorrectly reaches directly towards the reward through the transparent wall.

  • Perseverative errors: The number of repetitive, incorrect attempts to reach through a closed side of the box.

Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rats

This model is used to assess sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in certain psychiatric disorders and can be induced by dopamine agonists like apomorphine. This test evaluates the ability of a compound to restore normal sensorimotor gating.

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the rat.

Procedure:

  • Acclimation: Rats are individually placed in the startle chambers and allowed to acclimate for a period (e.g., 5 minutes) with background white noise.

  • Drug Administration:

    • This compound or vehicle is administered orally (p.o.).

    • After a set time, apomorphine (a dopamine agonist that disrupts PPI) or saline is administered subcutaneously (s.c.).

  • Testing Session:

    • The session begins after a further absorption period.

    • The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 70-80 dB) is presented shortly before the strong pulse.

      • No-stimulus trials: Only background noise is present.

    • The startle response (amplitude of the flinch) is recorded for each trial.

Calculation of PPI: Percent PPI is calculated for each prepulse intensity using the following formula: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Visualizations

G cluster_DSP6745 This compound cluster_targets Molecular Targets cluster_effects Neurotransmitter Modulation DSP6745 This compound SERT SERT (Serotonin Transporter) DSP6745->SERT Inhibition HTR2A 5-HT2A Receptor DSP6745->HTR2A Antagonism HTR2C 5-HT2C Receptor DSP6745->HTR2C Antagonism HTR7 5-HT7 Receptor DSP6745->HTR7 Antagonism Serotonin ↑ Extracellular Serotonin SERT->Serotonin Dopamine ↑ Dopamine (mPFC) HTR2A->Dopamine HTR2C->Dopamine Norepinephrine ↑ Norepinephrine (mPFC) HTR2C->Norepinephrine Glutamate ↑ Glutamate (mPFC) HTR7->Glutamate Cognitive_Enhancement Cognitive Enhancement (Attention, Executive Function, Behavioral Inhibition) Serotonin->Cognitive_Enhancement Dopamine->Cognitive_Enhancement Norepinephrine->Cognitive_Enhancement Glutamate->Cognitive_Enhancement

Caption: Mechanism of action of this compound leading to cognitive enhancement.

G cluster_prep Preparation cluster_test Testing Phase cluster_data Data Collection Habituation Animal Habituation to Apparatus Drug_Admin This compound or Vehicle Administration (p.o.) Habituation->Drug_Admin Trial_Start Present Baited Apparatus Drug_Admin->Trial_Start Animal_Response Marmoset Attempts Reward Retrieval Trial_Start->Animal_Response Successful_Retrieval Successful Retrieval Animal_Response->Successful_Retrieval Correct Detour Unsuccessful_Attempt Unsuccessful Attempt Animal_Response->Unsuccessful_Attempt Barrier Reach/ Perseveration Latency Measure Latency Successful_Retrieval->Latency Successful_Retrieval->Latency Errors Count Barrier Reaches & Perseverative Errors Unsuccessful_Attempt->Errors Unsuccessful_Attempt->Errors G cluster_prep Preparation & Dosing cluster_test Testing Session cluster_analysis Data Analysis Acclimation Acclimation to Startle Chamber DSP6745_Admin This compound or Vehicle Administration (p.o.) Acclimation->DSP6745_Admin Apomorphine_Admin Apomorphine or Saline Administration (s.c.) DSP6745_Admin->Apomorphine_Admin Test_Start Start of Test Session Apomorphine_Admin->Test_Start Pulse_Alone Pulse-Alone Trial (120 dB) Test_Start->Pulse_Alone Prepulse_Pulse Prepulse-Pulse Trial (e.g., 75 dB + 120 dB) Test_Start->Prepulse_Pulse Measure_Startle1 Measure Startle Response (S_pulse) Pulse_Alone->Measure_Startle1 Measure_Startle2 Measure Startle Response (S_prepulse) Prepulse_Pulse->Measure_Startle2 Calculate_PPI Calculate % PPI: [1 - (S_prepulse / S_pulse)] x 100 Measure_Startle1->Calculate_PPI Measure_Startle2->Calculate_PPI

References

Troubleshooting & Optimization

Optimizing DSP-6745 dosage for maximal antidepressant effect

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DSP-6745

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for optimizing the dosage of this compound to achieve maximal antidepressant effect in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel dual-action compound. It functions as both a potent serotonin (B10506) reuptake inhibitor (SRI) by targeting the serotonin transporter (SERT) and as a partial agonist of the serotonin 1A (5-HT1A) receptor. This combined mechanism is designed to enhance serotonergic neurotransmission while mitigating certain side effects associated with traditional SRIs.

Below is a diagram illustrating the proposed synaptic mechanism of action.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Pre_Vesicle Vesicle (5-HT) Synaptic_Cleft Synaptic 5-HT Pre_Vesicle->Synaptic_Cleft Release SERT SERT Transporter HT1A_auto 5-HT1A Autoreceptor HT1A_post Postsynaptic 5-HT1A Receptor Post_Signal Neuronal Signaling (Antidepressant Effect) HT1A_post->Post_Signal Activation Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->HT1A_auto Feedback Synaptic_Cleft->HT1A_post Binding DSP6745_SERT This compound DSP6745_SERT->SERT Inhibits DSP6745_HT1A This compound DSP6745_HT1A->HT1A_auto Partial Agonist DSP6745_HT1A->HT1A_post Partial Agonist

Caption: Synaptic mechanism of this compound.

Q2: What are the key in vitro binding and functional characteristics of this compound?

A2: this compound exhibits high affinity and potent activity at its primary targets. The table below summarizes its in vitro profile.

TargetBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Assay Type
Human SERT1.2 ± 0.32.5 ± 0.6 (IC₅₀)[³H]Citalopram Binding / 5-HT Uptake
Human 5-HT₁ₐ Receptor2.8 ± 0.55.1 ± 1.1 (EC₅₀)[³H]8-OH-DPAT Binding / cAMP Inhibition

Q3: What are the recommended starting doses for in vivo preclinical studies?

A3: The optimal dose will vary by species and experimental model. Based on rodent studies, we recommend the following starting points for assessing antidepressant-like activity.

SpeciesModelRoute of AdministrationRecommended Starting Dose Range (mg/kg)
MouseForced Swim Test (FST)Intraperitoneal (IP)1 - 10
MouseTail Suspension Test (TST)Oral (PO)3 - 30
RatChronic Mild Stress (CMS)Oral (PO)1 - 10

Experimental Protocols

Protocol: Mouse Forced Swim Test (FST) for this compound

This protocol outlines the procedure for assessing the antidepressant-like effects of this compound using the FST.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Acclimate animals for at least 7 days before the experiment.

  • House animals in groups of 4-5 per cage with ad libitum access to food and water.

2. Drug Preparation:

  • Prepare this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.

  • Vortex thoroughly to ensure a homogenous suspension.

  • Prepare fresh on the day of the experiment.

3. Experimental Procedure:

  • Day 1 (Pre-test):

    • Individually place each mouse in a glass beaker (25 cm height, 15 cm diameter) filled with 15 cm of water (23-25°C).
    • Allow the mouse to swim for 15 minutes.
    • Remove the mouse, dry it with a towel, and return it to its home cage. This pre-test session habituates the animals to the procedure.

  • Day 2 (Test Day):

    • Administer this compound (e.g., 1, 3, 10 mg/kg, IP) or vehicle 60 minutes before the test.
    • Place each mouse back into the beaker with fresh water (23-25°C).
    • The session lasts for 6 minutes.
    • Record the entire session using a video camera positioned to the side of the beaker.
    • Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

4. Data Analysis:

  • Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility time of this compound treated groups to the vehicle control group.

  • A significant reduction in immobility time is indicative of an antidepressant-like effect.

Below is a workflow for conducting a dose-response study.

cluster_pk Phase 1: Pharmacokinetics cluster_dose Phase 2: Dose-Range Finding cluster_chronic Phase 3: Chronic Efficacy PK_Single Single Dose PK Study (e.g., 5 mg/kg, IP/PO) PK_Analysis Analyze Plasma/Brain Levels (Determine Tmax, Cmax, Half-life) PK_Single->PK_Analysis Dose_Select Select Doses Based on PK and In Vitro Potency PK_Analysis->Dose_Select Inform Dose Selection Behavioral_Study Acute Behavioral Study (e.g., Forced Swim Test) Dose_Select->Behavioral_Study Dose_Response Analyze Dose-Response Curve (Identify MED*) Behavioral_Study->Dose_Response Chronic_Dosing Chronic Dosing Study (e.g., 21 days in CMS model) using doses around MED* Dose_Response->Chronic_Dosing Inform Chronic Doses *MED: Minimum Effective Dose Chronic_Analysis Assess Chronic Efficacy Endpoints (e.g., Anhedonia, Neurogenesis) Chronic_Dosing->Chronic_Analysis

Caption: In vivo dose optimization workflow.

Troubleshooting Guides

Q: We observed no significant reduction in immobility in the FST, even at high doses. What could be the cause?

A: This is a common issue that can stem from several factors. Use the following decision tree to diagnose the potential problem.

Start Start: No significant effect in Forced Swim Test Check_Drug Was the drug formulation correct? Start->Check_Drug Check_Admin Was the route and timing of administration correct? Check_Drug->Check_Admin Yes Sol_Drug Solution: Reformulate drug. Ensure homogenous suspension. Check_Drug->Sol_Drug No Check_PK Is there sufficient brain exposure? Check_Admin->Check_PK Yes Sol_Admin Solution: Verify injection volume, route (IP/PO), and pre-treatment time relative to Tmax. Check_Admin->Sol_Admin No Check_Model Was the FST protocol followed correctly? Check_PK->Check_Model Yes Sol_PK Action: Conduct satellite PK study. Measure plasma/brain levels at time of test. Check_PK->Sol_PK No Sol_Model Solution: Review protocol. Check water temp, pre-test procedure, and scoring method. Check_Model->Sol_Model No Conclusion Conclusion: If all checks pass, the compound may lack efficacy in this specific model/strain. Check_Model->Conclusion Yes

Technical Support Center: DSP-6745 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of DSP-6745 in vivo. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multimodal 5-hydroxytryptamine (5-HT) modulator.[1] In vitro studies have shown it to be a potent inhibitor of the serotonin (B10506) (5-HT) transporter as well as an antagonist of the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2] This multimodal action leads to an increase in the extracellular levels of not only serotonin but also norepinephrine, dopamine (B1211576), and glutamate (B1630785) in the medial prefrontal cortex.[1][2]

Q2: What are the known off-target binding affinities of this compound?

A2: Studies have shown that this compound has a low affinity for several receptors commonly associated with adverse side effects. Specifically, it exhibits low binding affinity for human dopamine D2L, histamine (B1213489) H1, and muscarinic M1 receptors (Ki value > 5 μM).[3] It also shows low affinity for various N-methyl-D-aspartic acid (NMDA) receptor binding sites.[3] However, it does have moderate binding affinity for human adrenergic α1A, 5-HT6, and sigma-1 receptors.[3]

Q3: What are the expected therapeutic effects of this compound based on its primary targets?

A3: Based on its mechanism of action, this compound is expected to have rapid-acting antidepressant, anxiolytic, antipsychotic, and pro-cognitive effects.[1] In vivo studies in animal models have demonstrated its efficacy in tests for antidepressant-like activity (rat forced swim test), anxiolytic activity (rat social interaction test), and improvement in cognitive function (marmoset object retrieval with detour task).[1][2]

Q4: Are there any clinical trials for this compound?

A4: The provided search results do not contain specific information about the current clinical trial status of this compound. For the latest information on clinical trials, it is recommended to consult clinical trial registries.

Troubleshooting Guide

Issue 1: Unexpected behavioral phenotypes are observed in our in vivo model after this compound administration.

  • Question: Could the observed behavioral changes be due to off-target effects? Answer: While this compound has a favorable profile with low affinity for D2L, H1, and M1 receptors, it does exhibit moderate affinity for adrenergic α1A, 5-HT6, and sigma-1 receptors.[3] Depending on the specific behaviors being assessed and the dose of this compound used, engagement of these receptors could contribute to the observed phenotype. It is recommended to compare the observed effects with known pharmacology of agents acting on these receptors.

  • Question: How can we differentiate between on-target and potential off-target effects? Answer: To dissect the observed effects, consider using tool compounds that are selective antagonists for the potential off-target receptors (α1A, 5-HT6, sigma-1) in co-administration studies with this compound. If the unexpected behavior is attenuated by one of these antagonists, it would suggest an off-target mechanism. Additionally, conducting dose-response studies can help, as on-target and off-target effects may have different potency thresholds.

Issue 2: The expected antidepressant-like or anxiolytic-like effects of this compound are not observed in our experiment.

  • Question: Is the dosage of this compound appropriate for our animal model? Answer: The effective doses of this compound in preclinical models have been reported to be in the range of 6.4 to 19.1 mg/kg (p.o.) in rats for antidepressant and anxiolytic-like effects.[1][2] Ensure that the dose used in your study is within a similar range, and consider performing a dose-response study to determine the optimal effective dose in your specific model and strain.

  • Question: Could pharmacokinetic differences in our animal model be a factor? Answer: Yes, species, strain, and even individual differences in drug metabolism and distribution can affect the bioavailability and brain concentration of this compound. If feasible, performing pharmacokinetic analysis to measure plasma and brain concentrations of this compound in your animals would be beneficial to ensure adequate exposure.

Data on Binding Affinities

TargetAffinitySpeciesReference
5-HT TransporterPotent InhibitorNot Specified[1][2]
5-HT2A ReceptorPotent AntagonistNot Specified[1][2]
5-HT2C ReceptorPotent AntagonistNot Specified[1][2]
5-HT7 ReceptorPotent AntagonistNot Specified[1][2]
Dopamine D2L ReceptorLow Affinity (Ki > 5 µM)Human[3]
Histamine H1 ReceptorLow Affinity (Ki > 5 µM)Human[3]
Muscarinic M1 ReceptorLow Affinity (Ki > 5 µM)Human[3]
Adrenergic α1A ReceptorModerate AffinityHuman[3]
5-HT6 ReceptorModerate AffinityHuman[3]
Sigma-1 ReceptorModerate AffinityHuman[3]
NMDA Receptor Binding SitesLow Affinity (<30% at 10 µM)Human[3]

Experimental Protocols

In Vitro Radioligand Binding and Functional Assays:

Detailed protocols for these assays are not provided in the search results. However, a general methodology would involve:

  • Membrane Preparation: Preparation of cell membranes expressing the target receptor or transporter.

  • Radioligand Incubation: Incubation of the membranes with a specific radioligand for the target in the presence of varying concentrations of this compound.

  • Separation and Counting: Separation of bound and free radioligand followed by quantification of radioactivity to determine the binding affinity (Ki) of this compound.

  • Functional Assays: Measurement of downstream signaling (e.g., calcium mobilization, cAMP accumulation) in response to receptor activation in the presence of this compound to determine its functional activity (agonist or antagonist).

In Vivo Behavioral Assessments:

  • Rat Forced Swim Test (for antidepressant-like effects):

    • Rats are individually placed in a cylinder filled with water from which they cannot escape.

    • The duration of immobility is recorded over a specific period.

    • A single oral dose of this compound (e.g., 6.4 and 19.1 mg/kg) is administered prior to the test.[1][2]

    • A reduction in immobility time is interpreted as an antidepressant-like effect.

  • Rat Social Interaction Test (for anxiolytic-like effects):

    • Pairs of unfamiliar rats are placed in an open field, and the time spent in active social interaction is measured.

    • This compound is administered orally prior to the test.

    • An increase in social interaction time is indicative of an anxiolytic effect.[1]

  • Apomorphine-Induced Prepulse Inhibition Deficit in Rats (for antipsychotic-like effects):

    • A weaker auditory stimulus (prepulse) is presented shortly before a stronger, startling stimulus (pulse).

    • The startle response is measured. Prepulse inhibition occurs when the prepulse reduces the startle response to the pulse.

    • Apomorphine is used to disrupt prepulse inhibition, mimicking a psychotic-like state.

    • This compound (e.g., 12.7 mg/kg, p.o.) is administered to assess its ability to restore prepulse inhibition.[1]

  • Marmoset Object Retrieval with Detour Task (for pro-cognitive effects):

    • Marmosets are required to retrieve a food reward from a transparent box that has an open side, requiring them to inhibit a direct reach and instead go around to the opening.

    • This compound (e.g., 7.8 mg/kg, p.o.) is administered to assess its effect on improving performance on this task, which measures cognitive functions like attention and behavioral inhibition.[1]

Visualizations

DSP6745_Mechanism_of_Action cluster_DSP6745 This compound cluster_targets Primary Targets cluster_effects Downstream Effects cluster_off_targets Moderate Affinity Off-Targets DSP6745 This compound SERT 5-HT Transporter DSP6745->SERT Inhibits HTR2A 5-HT2A Receptor DSP6745->HTR2A Antagonizes HTR2C 5-HT2C Receptor DSP6745->HTR2C Antagonizes HTR7 5-HT7 Receptor DSP6745->HTR7 Antagonizes ADRA1A Adrenergic α1A Receptor DSP6745->ADRA1A Binds HTR6 5-HT6 Receptor DSP6745->HTR6 Binds SIGMA1 Sigma-1 Receptor DSP6745->SIGMA1 Binds Serotonin ↑ Extracellular Serotonin SERT->Serotonin Modulates Dopamine ↑ Extracellular Dopamine HTR2A->Dopamine Modulates HTR2C->Dopamine Modulates Glutamate ↑ Extracellular Glutamate HTR7->Glutamate Modulates Norepinephrine ↑ Extracellular Norepinephrine Serotonin->Norepinephrine Influences

Caption: Primary mechanism and potential off-target interactions of this compound.

References

Addressing DSP-6745 solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues with DSP-6745 in in vitro assays. The following information is designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel multimodal 5-hydroxytryptamine (5-HT, serotonin) modulator.[1][2] In vitro studies have shown that it is a potent inhibitor of the serotonin (B10506) transporter (SERT) and an antagonist of the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2] This combined activity leads to an increase in the extracellular levels of serotonin, norepinephrine, dopamine, and glutamate (B1630785) in the medial prefrontal cortex.[1][2][3] These neurochemical changes are believed to underlie its rapid antidepressant, anxiolytic, antipsychotic, and pro-cognitive effects observed in preclinical studies.[1][2]

Q2: I observed precipitation when diluting my this compound stock solution into aqueous buffer for my assay. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules.[4][5] This occurs because the compound's solubility limit is exceeded as the solvent changes from a high-concentration organic solvent (like DMSO) to a predominantly aqueous environment.[5] Do not use a solution that has precipitated. Instead, refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q3: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) for cell-based assays?

A3: The tolerance to DMSO can vary significantly between different cell lines. As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[4]

  • 0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[4]

  • > 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[4]

It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[4]

Q4: How should I prepare and store this compound stock solutions?

A4: To ensure the stability and integrity of this compound, follow these storage recommendations:

  • Solid Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified.[4] Keep the compound desiccated.

  • Stock Solution in DMSO: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[5] Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

Troubleshooting Guide: this compound Precipitation in Aqueous Media

If you encounter precipitation of this compound during your experiment, follow this step-by-step guide to troubleshoot the issue.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Buffer step1 Decrease Final Concentration start->step1 Initial Step step2 Optimize Dilution Method step1->step2 If precipitation persists end This compound Solubilized step1->end Successful step3 Modify Solvent System step2->step3 If precipitation persists step2->end Successful step4 Adjust Buffer pH step3->step4 If precipitation persists step3->end Successful step5 Consider Alternative Formulation step4->step5 If other methods fail step4->end Successful step5->end Successful

Caption: Troubleshooting workflow for addressing this compound precipitation.

Step 1: Decrease the Final Concentration Your intended concentration of this compound may be above its aqueous solubility limit. Try reducing the final concentration in your assay.

Step 2: Optimize the Dilution Method The method of dilution can significantly impact solubility.

  • Prepare Intermediate Dilutions in DMSO: Before the final dilution into your aqueous buffer, create intermediate dilutions of your high-concentration stock in pure DMSO.[5]

  • Add DMSO to Buffer: Always add the small volume of the DMSO stock solution to the larger volume of aqueous buffer, not the other way around.[5]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent localized high concentrations and subsequent precipitation.[5]

  • Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the compound can sometimes improve solubility. However, be cautious as prolonged heat can degrade some compounds.[5]

Step 3: Modify the Solvent System If optimizing the dilution method is insufficient, consider altering the solvent system.

  • Co-solvents: The use of a co-solvent in your final solution may be necessary. However, ensure the chosen co-solvent is compatible with your assay and cell type.

  • Serum in Media: If using cell culture media, the presence of serum (e.g., FBS) can sometimes help to keep hydrophobic compounds in solution.

Step 4: Adjust the pH of the Buffer The solubility of ionizable compounds can be highly dependent on pH.[4] If the structure of this compound contains ionizable groups, experimenting with different pH values for your buffer may improve its solubility.

Step 5: Consider Alternative Formulation Strategies For highly insoluble compounds, more advanced formulation strategies may be required, although these may not be suitable for all in vitro assays. These can include the use of cyclodextrins or other solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of solid this compound.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[5]

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer (Example)

  • Pre-warm Buffer: Pre-warm your aqueous buffer (e.g., PBS or cell culture medium) to the desired temperature (e.g., 37°C).

  • Prepare Intermediate Dilution (if necessary): From your 10 mM stock solution in DMSO, prepare an intermediate dilution (e.g., 1 mM) in pure DMSO.[5]

  • Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer to achieve the desired final concentration. For example, to make a 10 µM solution with 0.1% DMSO, add 1 µL of a 10 mM DMSO stock to 999 µL of aqueous buffer.

  • Rapid Mixing: Immediately vortex or triturate the solution with a pipette to ensure rapid and complete mixing.[5]

  • Visual Inspection: Visually inspect the solution for any signs of precipitation against a light and dark background.

  • Use Immediately: Use the freshly prepared working solution in your assay as soon as possible.

Data Presentation: Solvent Properties

The choice of solvent is critical for successfully working with poorly soluble compounds. The table below summarizes the properties of common solvents used in in vitro research.

SolventTypeTypical Starting Stock ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-100 mMHigh solubilizing power for many organic molecules.[5]Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[5]
Ethanol Polar Protic1-50 mMBiologically compatible; can be used in combination with other solvents.[5]Lower solubilizing power than DMSO for highly nonpolar compounds.[5]
PBS (pH 7.4) Aqueous Buffer<10 µM (typical for poor solubility)Physiologically relevant for in vitro assays.[5]Very low solubility for many small molecule inhibitors.[5]
PEG 400 PolymerFormulation dependentCan significantly increase solubility; often used in in vivo formulations.[5]High viscosity; may not be suitable for all in vitro applications.[5]

Signaling Pathway of this compound

G cluster_0 This compound Mechanism of Action DSP6745 This compound SERT SERT (Serotonin Transporter) DSP6745->SERT Inhibits HT2A 5-HT2A Receptor DSP6745->HT2A Antagonizes HT2C 5-HT2C Receptor DSP6745->HT2C Antagonizes HT7 5-HT7 Receptor DSP6745->HT7 Antagonizes SERT->HT2A Serotonin ↑ Extracellular Serotonin HT2A->HT2C Norepinephrine ↑ Extracellular Norepinephrine HT2C->HT7 Dopamine ↑ Extracellular Dopamine Glutamate ↑ Extracellular Glutamate

Caption: Mechanism of action of this compound in the central nervous system.

References

Technical Support Center: DSP-6745 & Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating floor effects in behavioral tests using DSP-6745.

Understanding and Mitigating Floor Effects with this compound

Floor effects in behavioral testing occur when a significant proportion of subjects in a study perform at the lowest possible level of a given measure. This phenomenon can mask the true effects of an experimental compound, as it becomes impossible to detect further decrements in performance or, more importantly, any therapeutic improvements. In the context of cognitive and behavioral neuroscience, floor effects are often observed in animal models with severe cognitive impairments, where their performance on a task is at or near chance level.

This compound, a multimodal serotonergic agent, has demonstrated procognitive effects, making it a valuable tool for researchers encountering floor effects in their behavioral assays. By enhancing cognitive function in impaired subjects, this compound can elevate their baseline performance, thus creating the necessary dynamic range to observe the effects of other experimental manipulations.

Frequently Asked Questions (FAQs)

Q1: What is a floor effect in the context of behavioral testing?

A floor effect happens when a task is too difficult for the subjects, or the subjects are significantly impaired, causing their performance to cluster at the lowest possible score.[1][2][3][4] This makes it impossible to distinguish between the effects of different treatments, as there is no room for performance to worsen or improve.

Q2: How can this compound help mitigate floor effects?

This compound has procognitive properties, meaning it can enhance cognitive functions such as attention and behavioral inhibition.[5][6][7] In animal models with severe cognitive deficits that lead to floor effects, pre-treatment with this compound may improve their baseline performance on behavioral tasks. This "lifts" the subjects' performance off the floor, allowing for a more accurate assessment of other experimental variables.

Q3: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the serotonin (B10506) transporter (SERT) and an antagonist of the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[2][6][7] This combined action leads to an increase in the extracellular levels of several key neurotransmitters in the medial prefrontal cortex, including serotonin, norepinephrine, dopamine, and glutamate.[2][5][6][7]

Q4: In which behavioral tests might this compound be useful for mitigating floor effects?

This compound could be beneficial in a variety of cognitive and behavioral assays where floor effects are a concern, including but not limited to:

  • Novel Object Recognition (NOR) Task: For assessing learning and memory.

  • Morris Water Maze (MWM): For evaluating spatial learning and memory.

  • T-Maze or Y-Maze Alternation: For studying spatial working memory and cognitive flexibility.

  • Object Retrieval with Detour Task: For assessing executive functions like attention and inhibitory control.[5][6][7]

Troubleshooting Guides

Problem: Animals are performing at chance levels in the Novel Object Recognition (NOR) task.

Possible Cause: Severe memory impairment in the animal model, leading to a floor effect where the animals cannot discriminate between the novel and familiar objects.

Suggested Solution:

  • Administer this compound prior to the training phase: The procognitive effects of this compound may enhance memory consolidation.

  • Optimize the timing of this compound administration: The time between drug administration and the training/testing phases should be optimized based on the pharmacokinetic profile of this compound.

  • Adjust task difficulty: If performance is still at floor, consider reducing the delay between the training and testing phases or using objects with more distinct features.

Problem: In a spatial learning task like the Morris Water Maze, a significant portion of the animals fail to learn the location of the platform.

Possible Cause: The cognitive deficit in the animal model is too profound, resulting in a floor effect in their ability to acquire the spatial memory.

Suggested Solution:

  • Chronic or sub-chronic administration of this compound: For tasks that require learning over several days, a sustained treatment regimen with this compound might be necessary to produce a stable improvement in cognitive function.

  • Combine this compound with environmental enrichment: The combination of pharmacological and non-pharmacological interventions may have a synergistic effect on cognitive enhancement.

  • Ensure adequate sensory and motor function: Rule out any visual or motor impairments that could be confounding the results and contributing to the poor performance.

Quantitative Data Summary

The following tables summarize the effective doses of this compound in various behavioral tests as reported in the literature. These values can serve as a starting point for designing experiments aimed at mitigating floor effects.

Table 1: Effective Doses of this compound in Rodent Behavioral Tests

Behavioral TestSpeciesDose (mg/kg, p.o.)Observed EffectCitation
Forced Swim TestRat6.4 and 19.1Rapid antidepressant-like efficacy[2][6]
Social Interaction TestRatNot SpecifiedAnxiolytic activity[2][6]
Apomorphine-Induced Prepulse Inhibition DeficitRat12.7Improvement in sensorimotor gating[5][6][7]

Table 2: Procognitive Effects of this compound

Behavioral TestSpeciesDose (mg/kg, p.o.)Observed EffectCitation
Object Retrieval with Detour TaskMarmoset7.8Enhanced cognition (attention and behavioral inhibition)[5][6][7]

Experimental Protocols

Forced Swim Test (Rat)

This test is widely used to assess antidepressant-like activity.

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Place each rat individually in the cylinder for a 15-minute swim session. This is to induce a state of helplessness. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

    • Test session (Day 2): 24 hours after the pre-test, administer this compound or vehicle. At the appropriate time post-administration, place the rats back into the swim cylinder for a 5-minute test session.

  • Data Analysis: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.[1][5][6][8][9][10][11]

Social Interaction Test (Rat)

This test is used to evaluate anxiolytic-like behavior.

  • Apparatus: A dimly lit, open-field arena (e.g., 50 x 50 x 40 cm).

  • Procedure:

    • Habituate the rats to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle.

    • Place a pair of unfamiliar, weight-matched rats in the center of the arena and allow them to explore and interact for a set period (e.g., 10 minutes).

  • Data Analysis: Score the duration of active social behaviors (e.g., sniffing, grooming, following). An increase in social interaction time is interpreted as an anxiolytic-like effect.[12][13][14][15]

Object Retrieval with Detour Task (Marmoset)

This task assesses cognitive functions such as attention and inhibitory control.[16]

  • Apparatus: A testing cage with a transparent box that has an opening on one side. A desirable food reward is placed inside the box, visible to the marmoset but not directly accessible.

  • Procedure:

    • Familiarize the marmoset with the testing apparatus and the food reward.

    • Administer this compound or vehicle.

    • Place the food reward inside the transparent box, with the opening facing away from the direct line of sight of the marmoset.

    • Allow the marmoset a set amount of time to retrieve the reward.

  • Data Analysis: Measure the latency to retrieve the reward and the number of attempts made by reaching directly at the transparent barrier (perseverative errors) versus reaching through the opening (correct detour). A decrease in latency and perseverative errors indicates enhanced cognitive function.[16]

Visualizations

Signaling Pathways Modulated by this compound

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its interaction with key serotonin receptors and the serotonin transporter, leading to the modulation of downstream signaling pathways and neurotransmitter release.

DSP6745_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_downstream Downstream Effects DSP6745 This compound SERT SERT (Serotonin Transporter) DSP6745->SERT Inhibition HTR2A 5-HT2A Receptor DSP6745->HTR2A Antagonism HTR2C 5-HT2C Receptor DSP6745->HTR2C Antagonism HTR7 5-HT7 Receptor DSP6745->HTR7 Antagonism Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin_vesicle->Serotonin_release Exocytosis Serotonin_synapse 5-HT Serotonin_release->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_synapse->HTR2A Serotonin_synapse->HTR2C Serotonin_synapse->HTR7 Gq_PLC Gq/11 -> PLC -> IP3/DAG HTR2A->Gq_PLC HTR2C->Gq_PLC Gs_AC Gs -> Adenylyl Cyclase -> cAMP HTR7->Gs_AC Neurotransmitter_release Increased Release of: - Norepinephrine - Dopamine - Glutamate Gq_PLC->Neurotransmitter_release Gs_AC->Neurotransmitter_release Cognitive_function Enhanced Cognitive Function Neurotransmitter_release->Cognitive_function Floor_Effect_Workflow Start Start: Behavioral Experiment Observe_Performance Observe Animal Performance Start->Observe_Performance Floor_Effect_Check Floor Effect Observed? (Performance at/near chance) Observe_Performance->Floor_Effect_Check No_Floor_Effect Proceed with Standard Data Analysis Floor_Effect_Check->No_Floor_Effect No Hypothesize_Cause Hypothesize Cause: Severe Cognitive Deficit Floor_Effect_Check->Hypothesize_Cause Yes Introduce_DSP6745 Introduce this compound Pre-treatment Hypothesize_Cause->Introduce_DSP6745 Dose_Response Conduct Dose-Response Study with this compound Introduce_DSP6745->Dose_Response Select_Optimal_Dose Select Optimal Procognitive Dose (Improves baseline without ceiling effect) Dose_Response->Select_Optimal_Dose Re_run_Experiment Re-run Main Experiment with This compound Pre-treatment Select_Optimal_Dose->Re_run_Experiment Analyze_Data Analyze Data for Main Experimental Variable Re_run_Experiment->Analyze_Data Conclusion Conclusion on the Effect of Experimental Variable Analyze_Data->Conclusion

References

Navigating the Unexpected: A Technical Support Guide for DSP-6745 Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help interpret unexpected results that may arise during preclinical trials of DSP-6745. Given its multimodal mechanism of action, this compound may produce a range of effects that differ from compounds with more targeted actions. This guide is intended to provide context and potential explanations for such findings.

Frequently Asked Questions (FAQs)

Q1: We are observing antidepressant-like effects that are more rapid than typically seen with SSRIs. Is this an expected outcome?

A1: Yes, a rapid onset of antidepressant-like efficacy is a key characteristic of this compound observed in preclinical models.[1][2] Unlike traditional selective serotonin (B10506) reuptake inhibitors (SSRIs), this compound's multimodal profile, which includes antagonism of 5-HT2A, 5-HT2C, and 5-HT7 receptors in addition to serotonin transporter (SERT) inhibition, is thought to contribute to this rapid effect.[2] This broader mechanism is hypothesized to lead to a more immediate and robust increase in synaptic levels of multiple neurotransmitters.

Q2: Our in vivo studies are showing a broader therapeutic profile than anticipated, including anxiolytic and antipsychotic-like signals. Is this consistent with the compound's mechanism?

A2: Yes, the observation of a combined antidepressant, anxiolytic, and antipsychotic-like behavioral signature is consistent with the known preclinical profile of this compound.[1][2] The antagonism of 5-HT2A and 5-HT2C receptors, in particular, is associated with anxiolytic and antipsychotic effects. This multimodal action is a distinguishing feature of this compound.

Q3: We have detected an increase in glutamate (B1630785) levels in the medial prefrontal cortex (mPFC) in our microdialysis studies. This was unexpected for a compound primarily targeting the serotonin system. Why might this be occurring?

A3: The elevation of glutamate in the mPFC is a documented, albeit potentially unexpected, downstream effect of this compound's multimodal action.[1][2] The precise mechanism is still under investigation, but it is hypothesized that the compound's influence on various serotonin receptors, which modulate glutamatergic neurons, leads to this increase. This effect on the glutamatergic system may contribute to the compound's rapid antidepressant and pro-cognitive effects.

Q4: Are there any known off-target effects we should be aware of that could explain some of our unpredicted in vitro or in vivo results?

A4: Preclinical data indicate that this compound has a relatively clean off-target profile for receptors commonly associated with adverse effects. Specifically, it demonstrates low affinity for dopamine (B1211576) D2L, histamine (B1213489) H1, and muscarinic M1 receptors, which are often linked to extrapyramidal symptoms, sedation, and cognitive impairment, respectively.[3] It also shows low affinity for various NMDA receptor binding sites.[3] However, moderate binding affinity for adrenergic α1A, 5-HT6, and sigma-1 receptors has been noted.[3] Unexpected results could potentially stem from these or other uncharacterized interactions.

Troubleshooting Guide

Issue 1: Variability in Antidepressant-like Efficacy in the Forced Swim Test
  • Potential Cause 1: Dosing and Timing. The rapid onset of action means that the timing of the test post-administration is critical. Efficacy has been observed as early as 1 hour and persists for at least 24 hours after a single oral dose.[2] Ensure your experimental timeline aligns with this rapid effect.

  • Potential Cause 2: Animal Strain and Stress Levels. Different rodent strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants. Ensure consistent use of a single strain and minimize external stressors that could impact the results.

  • Troubleshooting Step: Review your dosing regimen and the timing of the forced swim test. If variability persists, consider a dose-response study to establish the optimal effective dose in your specific animal model.

Issue 2: Discrepancy Between In Vitro Binding Affinity and In Vivo Potency
  • Potential Cause 1: Pharmacokinetics and Brain Penetration. The in vivo efficacy of this compound is dependent on its ability to cross the blood-brain barrier and achieve sufficient concentrations at the target receptors.

  • Potential Cause 2: Metabolite Activity. The activity of any metabolites of this compound could contribute to the overall in vivo effect.

  • Troubleshooting Step: Conduct pharmacokinetic studies to correlate plasma and brain concentrations of this compound with the observed behavioral effects. If possible, characterize the pharmacological activity of major metabolites.

Issue 3: Unexpected Electrophysiological or Neurochemical Findings
  • Potential Cause: Indirect Network Effects. Due to its multimodal action, this compound can induce complex changes in neuronal network activity that are not immediately predictable from its direct receptor targets. The observed increase in glutamate is an example of such an effect.

  • Troubleshooting Step: When unexpected neurochemical or electrophysiological results are observed, consider the broader signaling pathways and neuronal circuits that are modulated by the 5-HT system. The diagram below illustrates the hypothesized mechanism of action which may help in interpreting these findings.

Data Presentation

Table 1: In Vitro Receptor Binding Profile of this compound

Target Binding Affinity (Ki value) Potency
Serotonin Transporter (SERT) Potent Inhibitor High
5-HT2A Receptor Potent Inhibitor High
5-HT2C Receptor Potent Inhibitor High
5-HT7 Receptor Potent Inhibitor High
Dopamine D2L Receptor > 5 µM Low
Histamine H1 Receptor > 5 µM Low
Muscarinic M1 Receptor > 5 µM Low
Adrenergic α1A Receptor Moderate Affinity Moderate
5-HT6 Receptor Moderate Affinity Moderate
Sigma-1 Receptor Moderate Affinity Moderate

(Note: Specific Ki values are not publicly available in the search results, but relative affinities are described.)[3]

Table 2: Summary of In Vivo Preclinical Efficacy of this compound

Experimental Model Species Doses (Oral) Observed Effects
Forced Swim Test Rat 6.4 and 19.1 mg/kg Rapid antidepressant-like efficacy
Social Interaction Test Rat Not Specified Anxiolytic activity
Apomorphine-Induced Prepulse Inhibition Deficit Rat 12.7 mg/kg Improvement (antipsychotic-like)
Object Retrieval with Detour Task Marmoset 7.8 mg/kg Enhanced cognition
In Vivo Microdialysis (mPFC) Not Specified 6.4 and 19.1 mg/kg Increased release of 5-HT, NE, DA, and Glutamate

[1][2]

Experimental Protocols

1. Rat Forced Swim Test (General Protocol)

This protocol is a generalized procedure for the forced swim test. Specific parameters for this compound studies should be confirmed from the primary literature when available.

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Administer this compound or vehicle orally at the desired dose and time before the test.

    • Gently place the rat into the water cylinder for a 6-minute session.

    • Record the entire session.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

2. In Vivo Microdialysis in the Medial Prefrontal Cortex (General Protocol)

This is a generalized protocol for in vivo microdialysis. Specific details for the this compound experiments should be referenced from the original studies.

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the mPFC. Allow for a recovery period.

  • Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples to establish stable neurotransmitter levels.

    • Administer this compound or vehicle.

    • Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the dialysate samples for concentrations of serotonin, norepinephrine, dopamine, and glutamate using a sensitive analytical method such as HPLC with electrochemical or fluorescence detection, or mass spectrometry.

  • Data Analysis: Express the post-administration neurotransmitter concentrations as a percentage of the baseline levels and compare between treatment groups.

Mandatory Visualizations

DSP6745_Signaling_Pathway cluster_DSP6745 This compound cluster_targets Primary Molecular Targets cluster_effects Downstream Neurochemical Effects cluster_outcomes Preclinical Behavioral Outcomes DSP6745 This compound SERT SERT DSP6745->SERT Inhibition HTR2A 5-HT2A Receptor DSP6745->HTR2A Antagonism HTR2C 5-HT2C Receptor DSP6745->HTR2C Antagonism HTR7 5-HT7 Receptor DSP6745->HTR7 Antagonism Inc_5HT Increased 5-HT SERT->Inc_5HT leads to Inc_NE Increased NE HTR2A->Inc_NE Inc_DA Increased DA HTR2A->Inc_DA Inc_Glu Increased Glutamate (in mPFC) HTR2A->Inc_Glu leads to HTR2C->Inc_NE HTR2C->Inc_DA HTR2C->Inc_Glu leads to HTR7->Inc_NE HTR7->Inc_DA HTR7->Inc_Glu leads to Antidepressant Antidepressant-like Inc_5HT->Antidepressant Anxiolytic Anxiolytic-like Inc_5HT->Anxiolytic Inc_NE->Antidepressant Inc_DA->Antidepressant Antipsychotic Antipsychotic-like Inc_DA->Antipsychotic Pro_cognitive Pro-cognitive Inc_DA->Pro_cognitive Inc_Glu->Antidepressant Inc_Glu->Pro_cognitive Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_interpretation Data Interpretation Binding_Assay Receptor Binding Assays (Ki values) Correlation Correlate in vitro data with in vivo outcomes Binding_Assay->Correlation Functional_Assay Functional Assays (e.g., second messenger) Functional_Assay->Correlation PK_studies Pharmacokinetics (Brain Penetration) PK_studies->Correlation Microdialysis Microdialysis (Neurotransmitter Levels) Microdialysis->Correlation Behavioral_Tests Behavioral Models (Forced Swim, etc.) Behavioral_Tests->Correlation Unexpected Investigate Unexpected Results (e.g., Glutamate) Correlation->Unexpected

References

Technical Support Center: Refinements to the Prepulse Inhibition Protocol for Multimodal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the prepulse inhibition (PPI) protocol, with a specific focus on the challenges presented by multimodal compounds.

Frequently Asked Questions (FAQs)

Q1: What is prepulse inhibition (PPI)?

A1: Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (the prepulse) reduces the reaction of an organism to a subsequent strong, startle-inducing stimulus (the pulse).[1] It is a measure of sensorimotor gating, which is the ability of the central nervous system to filter out irrelevant sensory information to prevent sensory overload.[2][3] Deficits in PPI are observed in several neuropsychiatric disorders, most notably schizophrenia.[1][4][5]

Q2: What are multimodal compounds and why do they pose a challenge for PPI studies?

A2: Multimodal compounds are therapeutic agents that act on multiple neurotransmitter systems simultaneously. They are challenging for PPI studies because PPI is modulated by a variety of neurotransmitter pathways, including dopaminergic, serotonergic, glutamatergic, and cholinergic systems.[4][6] A compound acting on multiple targets can produce complex, and sometimes opposing, effects on the startle reflex and its inhibition, making it difficult to interpret the results.

Q3: What are the key parameters in a PPI protocol?

A3: A typical PPI protocol involves several key parameters:

  • Startle Stimulus (Pulse): Usually a loud burst of white noise (e.g., 120 dB for 40 ms).[1][7]

  • Prepulse Stimulus: A weaker stimulus preceding the pulse, which can be acoustic (e.g., 70-90 dB for 20 ms), tactile (air puff), or light-based.[1]

  • Lead Interval (Interstimulus Interval - ISI): The time from the onset of the prepulse to the onset of the pulse, typically ranging from 30 to 480 ms (B15284909), with maximum inhibition often seen around 120 ms.[1][8]

  • Background Noise: A constant low level of white noise (e.g., 65-70 dB) is used throughout the session.[1][9]

Q4: How is PPI calculated?

A4: PPI is typically expressed as a percentage and calculated using the following formula:

%PPI = [1 – (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100.[10]

A higher percentage indicates a greater inhibition of the startle response.

Q5: What are some common factors that can influence PPI results?

A5: Numerous factors can affect PPI measurements, including:

  • Biological Factors: Species, strain, sex, and age of the subject can all influence PPI.[2][11]

  • Environmental Factors: The experimental environment, including background noise levels and handling procedures, should be kept consistent.[9]

  • Pharmacological Factors: Various substances, including antipsychotics, anxiolytics, caffeine, and nicotine, can modulate PPI.[4][12]

  • Procedural Factors: The specific parameters of the PPI protocol, such as the intensity of the prepulse and the lead interval, will significantly impact the results.[8][13]

Troubleshooting Guide

Issue 1: High variability in PPI data between subjects.

Possible Causes Recommended Solutions
Genetic Differences: Different strains or genetic backgrounds of animals can lead to significant variations in PPI.[8][11]Ensure all subjects are from the same genetic background. If comparing strains, be aware of inherent differences in their baseline PPI.
Sex and Age Differences: PPI can be influenced by the sex and age of the subjects.[2][11]Use subjects of the same sex and a consistent age range. Analyze data for males and females separately.
Inconsistent Handling/Acclimation: Stress from handling or an unfamiliar environment can affect startle responses.Implement a consistent handling and acclimation protocol. Allow animals to acclimate to the testing room for at least 30 minutes before testing and to the startle chambers for 5-10 minutes before the session begins.[9][14]
Baseline Startle Response Differences: Animals with very high or very low baseline startle responses can introduce variability.Consider pre-testing and matching subjects into balanced groups based on their baseline startle response before drug administration.[15]

Issue 2: The multimodal compound shows no effect on PPI.

Possible Causes Recommended Solutions
Opposing Pharmacological Effects: The compound may have conflicting effects on different neurotransmitter systems that cancel each other out (e.g., enhancing PPI via one pathway while disrupting it via another).Test the compound in combination with selective antagonists for its known targets to isolate the contribution of each pathway.
Inappropriate Dose: The dose may be too low to elicit a response or so high that it causes ceiling or floor effects.Conduct a dose-response study to determine the optimal dose range.
Timing of Administration: The compound may not have reached its peak effect at the time of testing.Perform a time-course study to identify the window of maximum drug efficacy post-administration.[15][16]
Low Baseline PPI: If the baseline PPI is already very high (e.g., >80%), it may be difficult to detect any further enhancement.Use a less effective prepulse intensity to lower the baseline PPI, allowing for the detection of potentiating effects.[17]

Issue 3: The compound unexpectedly enhances PPI.

Possible Causes Recommended Solutions
Sedative Properties: The compound may have sedative effects that non-specifically reduce the overall startle response, which can be misinterpreted as enhanced PPI.[17][18]Measure the startle response to pulse-alone trials. A significant reduction in the baseline startle amplitude may indicate sedation. Also, run control experiments with a known sedative (e.g., diazepam) for comparison.[17]
Specific Receptor Antagonism: Antagonism of certain receptors, such as alpha-1 adrenoceptors, has been shown to enhance PPI.[17]Investigate the compound's binding profile to determine if it has activity at receptors known to potentiate PPI.
Strain-Specific Effects: Some strains of mice naturally exhibit low levels of PPI, making them more suitable for detecting PPI-enhancing effects of drugs.[19]Be aware of the baseline PPI levels of the rodent strain being used. Strains like C57BL/6J may be more sensitive to PPI-potentiating effects.[19]

Issue 4: The compound disrupts PPI, but the mechanism is unclear.

Possible Causes Recommended Solutions
Dopaminergic Agonism: Activation of dopamine (B1211576) receptors is a well-known mechanism for disrupting PPI.[1][11]Test whether the PPI-disruptive effects of the compound can be reversed by a dopamine antagonist (e.g., haloperidol).
Serotonergic or Glutamatergic Effects: Compounds acting on serotonin (B10506) or glutamate (B1630785) systems can also disrupt PPI.[4][20]Use selective antagonists for serotonin or glutamate receptors to investigate their involvement in the observed PPI deficit.
Multimodal Interaction: The disruption may be due to a complex interaction between multiple receptor systems.A systematic pharmacological dissection is required. Test the compound in combination with various selective antagonists to map the neurochemical pathways responsible for the effect.

Data Presentation: Effects of Different Drug Classes on PPI

Drug ClassExample(s)Typical Effect on Baseline PPIMechanism of Action (Simplified)
Typical Antipsychotics Haloperidol (B65202)Can enhance PPI[17]Dopamine D2 receptor antagonism
Atypical Antipsychotics Clozapine, RisperidoneCan enhance PPI[17][19]Dopamine D2 and Serotonin 5-HT2A receptor antagonism
Dopamine Agonists Amphetamine, Apomorphine (B128758)Disrupts PPI[4]Increases dopamine transmission
NMDA Antagonists Ketamine, PCPCan increase PPI in healthy humans, but used to model PPI deficits in animals[20]Blocks glutamate NMDA receptors
Serotonergic Hallucinogens Psilocybin, DMTNo significant effect or increase in PPI in humans[20]Serotonin 5-HT2A receptor agonism
Benzodiazepines DiazepamReduces PPI[17]Positive allosteric modulator of GABA-A receptors

Experimental Protocols

Standard PPI Protocol for Rodents
  • Acclimation: Allow the animal to acclimate to the startle chamber for 5-10 minutes with background white noise (e.g., 65-70 dB).[9]

  • Habituation: Present 5-10 pulse-alone trials (e.g., 120 dB, 40 ms duration) at the beginning of the session to stabilize the startle response.

  • Trial Types: The main session consists of a pseudorandomized sequence of different trial types:

    • Pulse-Alone: The startle stimulus (e.g., 120 dB, 40 ms) is presented alone.

    • Prepulse + Pulse: A prepulse (e.g., 74, 78, or 82 dB, 20 ms) precedes the pulse by a fixed interval (e.g., 100 ms).[5][21]

    • No Stimulus: Only background noise is present, to measure baseline movement.

  • Inter-Trial Interval (ITI): The time between trials should be varied, typically averaging around 15-20 seconds.[7]

  • Data Collection: The startle response is measured as the maximal force (Vmax) exerted by the animal on a transducer platform within a 100 ms window following the pulse onset.[5][21]

  • Data Analysis: Calculate the %PPI for each prepulse intensity as described in the FAQ section.

Protocol for Evaluating a Multimodal Compound
  • Baseline PPI Assessment: Characterize the baseline PPI of the subjects without any drug treatment to establish a reference point. Consider pre-screening and balancing groups.[15]

  • Dose-Response and Time-Course Studies:

    • Administer various doses of the multimodal compound to different groups of animals.

    • Test PPI at different time points after administration to determine the optimal dose and time window for the main experiment.[15]

  • Main Experiment:

    • Administer the vehicle or the selected dose of the multimodal compound.

    • After the determined time interval, run the standard PPI protocol.

    • Include a positive control group treated with a compound known to affect PPI (e.g., a dopamine agonist like apomorphine to induce a deficit, or an antipsychotic like haloperidol to reverse a deficit).

  • Pharmacological Dissection (if necessary):

    • To investigate the mechanism of action, pre-treat animals with a selective antagonist for one of the compound's targets before administering the multimodal compound.

    • Compare the effect of the compound in the presence and absence of the antagonist to determine the contribution of that specific receptor system.

Visualizations

Experimental Workflow for a PPI Study

G cluster_prep Preparation cluster_test Testing Session cluster_analysis Data Analysis acclimate_room Acclimate Animal to Room (30 min) place_chamber Place Animal in Startle Chamber acclimate_room->place_chamber acclimate_chamber Acclimate to Chamber (5-10 min) place_chamber->acclimate_chamber habituation Habituation Trials (Pulse-Alone) acclimate_chamber->habituation test_trials Pseudorandomized Trials (Pulse, Prepulse+Pulse, No Stimulus) habituation->test_trials record_vmax Record Max Startle (Vmax) test_trials->record_vmax calc_ppi Calculate %PPI record_vmax->calc_ppi stat_analysis Statistical Analysis calc_ppi->stat_analysis

Caption: Workflow for a typical prepulse inhibition experiment.

Simplified Signaling Pathway of PPI Modulation

G cluster_input Sensory Input cluster_brain Brain Circuitry cluster_neurotransmitters Modulators (Multimodal Compound Targets) prepulse Prepulse Stimulus cortex Cortex prepulse->cortex pulse Startle Pulse brainstem Brainstem (Startle Pathway) pulse->brainstem striatum Striatum cortex->striatum thalamus Thalamus striatum->thalamus thalamus->brainstem Inhibition motor Startle Response (Motor Output) brainstem->motor Excitation DA Dopamine DA->striatum SER Serotonin SER->cortex GLU Glutamate GLU->cortex ACh Acetylcholine ACh->thalamus

Caption: Key neurotransmitters modulating the PPI circuit.

Troubleshooting Workflow for Unexpected PPI Results

G start Unexpected PPI Result check_variability Is inter-subject variability high? start->check_variability check_startle Is baseline startle amplitude affected? check_variability->check_startle No solution_variability Review subject matching, handling, and acclimation. check_variability->solution_variability Yes check_params Are protocol parameters appropriate? check_startle->check_params No solution_sedation Compound may be sedative. Run controls. check_startle->solution_sedation Yes solution_params Perform dose-response and time-course studies. check_params->solution_params No solution_mechanism Investigate mechanism with selective antagonists. check_params->solution_mechanism Yes

Caption: A logical workflow for troubleshooting PPI experiments.

References

Serotonin Receptor Binding Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Serotonin (B10506) Receptor Binding Assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during these sensitive experiments. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Non-Specific Binding (NSB)

Q1: My non-specific binding is excessively high, compromising my assay window. What are the likely causes and how can I fix this?

A: High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] Ideally, NSB should be less than 50% of the total binding.[1][2]

Troubleshooting Steps:

  • Radioligand Issues:

    • Concentration: Using too high a concentration of the radioligand can lead to increased NSB. A good starting point is a concentration at or below the Kd value.[1]

    • Hydrophobicity: Hydrophobic radioligands have a greater tendency to bind non-specifically to lipids, proteins, and the filter apparatus.[1]

    • Purity: Ensure the radiochemical purity is high (typically >90%), as impurities can contribute significantly to NSB.[1]

  • Tissue/Cell Preparation:

    • Protein Amount: Reduce the amount of membrane protein in the assay. A typical range for most receptor assays is 100-500 µg of membrane protein.[1] Using excessive protein can lead to filter obstruction and prolonged filtration times.[3] It may be necessary to perform a protein titration to find the optimal concentration.[1]

    • Homogenization & Washing: Ensure thorough homogenization and washing of the membranes to remove any endogenous serotonin or other interfering substances.[1]

  • Assay Conditions:

    • Incubation Time & Temperature: While ensuring equilibrium is reached for specific binding, shorter incubation times can sometimes reduce NSB.[1]

    • Assay Buffer: Modify the buffer by including agents like bovine serum albumin (BSA) or using different salts to minimize non-specific interactions.[1]

    • Filter Treatment: Presoaking filter plates with agents like 0.5% polyethyleneimine (PEI) can reduce NSB to the filter material by about 50%.[3]

    • Washing Steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1]

Issue 2: Low or No Detectable Specific Binding

Q2: I am observing very low or no specific binding in my assay. What could be the problem?

A: Low specific binding can make it difficult to obtain reliable data and may indicate issues with the experimental setup, reagents, or the biological preparation.[1]

Troubleshooting Steps:

  • Receptor Presence and Activity:

    • Receptor Density: The tissue or cell line used may have a low density of the target receptor.[1] Confirm the expression level of the receptor.

    • Receptor Integrity: Ensure that the receptor has not been degraded during the membrane preparation process.[1] Use protease inhibitors and maintain cold temperatures throughout.

  • Radioligand Issues:

    • Concentration: While high concentrations increase NSB, concentrations that are too low may result in a signal that is not detectable.[1] Perform saturation experiments to determine the optimal concentration range.[1]

    • Specific Activity: The specific activity of the radioligand is crucial for detecting low levels of binding. For many assays, a specific activity above 20 Ci/mmol is recommended.[1]

    • Radioligand Integrity: Improper storage can lead to degradation of the radioligand, resulting in decreased specific activity and purity.[1]

  • Assay Conditions:

    • Equilibrium: Incubation times that are too short will not allow the binding reaction to reach equilibrium.[1] The time required to reach equilibrium is dependent on the radioligand concentration, with lower concentrations requiring longer incubation times.[2][3]

    • Buffer Composition: The presence or absence of specific ions can significantly impact ligand binding.[4][5] Ensure the buffer composition is optimal for the receptor-ligand interaction being studied.

Issue 3: Poor Reproducibility and Variability

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

A: Poor reproducibility can stem from a variety of factors, from inconsistent sample handling to reagent variability.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental steps, including incubation times, temperatures, washing volumes, and filtration times, are kept consistent between assays.[6]

  • Reagent Quality:

    • Batch-to-Batch Variability: Use reagents from the same lot whenever possible to minimize variability. Prepare large batches of buffers and aliquot for single use.[6]

    • Radioligand Quality: Verify the purity and specific activity of each new batch of radioligand.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of radioligand or competitor compounds, can introduce significant error. Calibrate pipettes regularly.

  • Tissue/Cell Preparation: Inconsistencies in membrane preparation can lead to variations in receptor concentration and integrity. Standardize the entire preparation process.

Data Presentation: Ligand Binding Parameters

The following table summarizes key binding parameters for common radioligands used in serotonin receptor assays. This data is illustrative and may vary based on specific experimental conditions.

Receptor SubtypeRadioligandTissue/Cell SourceKd (nM)Bmax (fmol/mg protein)Reference Compound (Ki, nM)
5-HT2A [3H]KetanserinRat Frontal Cortex2.0393DOB-HCl (59), DOM-HCl (533)[3]
5-HT1A [3H]8-OH-DPATRat Hippocampus~1.0~150-2005-HT ( agonist), WAY 100,635 (inverse agonist)[7]
5-HT6 [3H]-LSDHEK293 cells expressing 5-HT6R~2.5Not specifiedLisuride (for NSB)[5]
5-HT7 [3H]5-CTHEK293 cells expressing 5-HT7R~1.5~2000SB-269970, Mesulergine[4]

Experimental Protocols

General Radioligand Binding Assay Protocol (Filtration Method)

This protocol provides a general framework for a radioligand binding assay using a filtration method to separate bound and free ligand.

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in order:

      • Assay Buffer

      • Radioligand (at a concentration near its Kd for competition assays, or a range of concentrations for saturation assays).

      • For non-specific binding (NSB) wells, add a high concentration of an unlabeled competing ligand (e.g., 1000-fold excess over the radioligand Kd). For total binding wells, add buffer. For competition assays, add various concentrations of the test compound.

      • Membrane preparation (typically 50-200 µg protein).

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). This needs to be determined experimentally.[5]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.[3]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • For saturation assays, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.[2]

    • For competition assays, plot specific binding against the concentration of the test compound and use non-linear regression to determine the IC50, which can then be converted to a Ki value.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_separation Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis P1 Prepare Radioligand & Unlabeled Ligands P3 Determine Protein Concentration P1->P3 P2 Prepare Cell Membranes (Homogenization & Centrifugation) P2->P3 A1 Incubate Membranes with Ligands (Total, NSB, Competition) P3->A1 Start Assay A2 Reach Equilibrium A1->A2 S1 Rapid Filtration (Separate Bound vs. Free) A2->S1 S2 Wash Filters S1->S2 S3 Add Scintillant & Count S2->S3 D1 Calculate Specific Binding S3->D1 D2 Determine Kd, Bmax (Saturation) D1->D2 D3 Determine IC50, Ki (Competition) D1->D3

Caption: Workflow for a typical radioligand binding assay.

Troubleshooting Logic: High Non-Specific Binding

G Start High Non-Specific Binding Observed Q1 Is Radioligand [C] > Kd? Start->Q1 A1_Yes Reduce Radioligand Concentration Q1->A1_Yes Yes Q2 Is Protein [C] Too High? Q1->Q2 No A1_Yes->Q2 A2_Yes Reduce Membrane Protein Amount Q2->A2_Yes Yes Q3 Are Filters Pre-treated? Q2->Q3 No A2_Yes->Q3 A3_No Pre-soak Filters (e.g., with PEI) Q3->A3_No No Q4 Are Wash Steps Sufficient? Q3->Q4 Yes A3_No->Q4 A4_No Increase Wash Volume and/or Repetitions Q4->A4_No No End Re-run Assay Q4->End Yes A4_No->End

Caption: Decision tree for troubleshooting high non-specific binding.

Serotonin (5-HT2A) Receptor Signaling Pathway

G Ligand Serotonin (5-HT) or Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Activate Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Caption: Simplified 5-HT2A receptor signaling cascade.

References

Technical Support Center: Ensuring Consistent DSP-6745 Delivery in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the consistent long-term in vivo delivery of DSP-6745. The following information is intended to facilitate reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally active serotonin (B10506) (5-HT) modulator.[1] Its primary mechanism of action involves the inhibition of the serotonin transporter (SERT) and antagonism of the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[2][3] This multimodal activity leads to an increase in the extracellular levels of several key neurotransmitters in the medial prefrontal cortex, including serotonin, norepinephrine, dopamine, and glutamate.[2][3][4]

Q2: Why is consistent delivery of this compound crucial for long-term studies?

A2: Consistent delivery is paramount for maintaining stable plasma and tissue concentrations of this compound throughout the duration of a long-term study. Fluctuations in drug levels, characterized by peaks and troughs, can lead to variable target engagement and inconsistent pharmacological effects, ultimately compromising the reliability and reproducibility of the experimental results.[5] Continuous exposure is often necessary to fully elucidate the chronic effects of a compound.[5]

Q3: What are the main challenges in the long-term in vivo delivery of small molecule inhibitors like this compound?

A3: The primary challenges include:

  • Short half-life: Many small molecules are rapidly cleared from the body, necessitating frequent administration to maintain therapeutic levels.

  • Pharmacokinetic variability: Differences in absorption, distribution, metabolism, and excretion between individual animals can lead to significant variations in drug exposure.

  • Animal stress: Repeated handling and dosing through methods like oral gavage or injections can induce stress in laboratory animals, potentially confounding experimental outcomes.[5]

  • Formulation difficulties: Ensuring the stability and solubility of the compound in a vehicle suitable for long-term administration can be complex.

Q4: What is the recommended method for ensuring consistent long-term delivery of this compound?

A4: For continuous and controlled administration of this compound in long-term studies with laboratory animals, the use of implantable osmotic pumps is highly recommended.[6][7][8] These miniature, self-powered pumps are implanted subcutaneously or intraperitoneally and deliver the compound at a constant rate for a predetermined duration (from days to several weeks), thereby achieving steady-state plasma concentrations.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in behavioral or physiological readouts between animals. 1. Inconsistent drug delivery due to formulation issues (e.g., precipitation in the pump).2. Improper pump implantation or catheter placement.3. Inter-animal differences in metabolism and clearance.1. Confirm the stability of the this compound formulation in the chosen vehicle at 37°C for the study's duration.2. Review and standardize surgical procedures for pump implantation.3. Measure plasma concentrations of this compound at predetermined time points to assess for outliers.
Observed effect diminishes over time. 1. Depletion of the drug from the osmotic pump.2. Development of tolerance to this compound.1. Ensure the chosen osmotic pump has a sufficient duration of delivery for the planned study length. For studies exceeding the duration of a single pump, a second pump can be implanted.[5]2. Incorporate a study arm with intermittent dosing to investigate potential tolerance.
No discernible effect of this compound at the chosen dose. 1. Sub-therapeutic dose.2. Poor bioavailability with the chosen delivery route.3. Degradation of the compound in the formulation.1. Conduct a dose-response study to determine the optimal therapeutic dose for continuous delivery.2. Confirm systemic exposure by measuring plasma concentrations of this compound.3. Perform stability testing of the dosing solution under conditions mimicking the in vivo environment.
Adverse events or toxicity observed. 1. Dose is too high, leading to off-target effects.2. Toxicity of the vehicle used for formulation.1. Reduce the concentration of this compound in the osmotic pump.2. Run a vehicle-only control group to assess for any vehicle-induced toxicity.

Experimental Protocols

Protocol: Long-Term In Vivo Delivery of this compound using Osmotic Pumps

This protocol provides a general framework. Specific parameters such as animal model, dose, and duration should be optimized for your particular study.

1. Formulation Development and Stability Testing:

  • Vehicle Selection: Identify a suitable vehicle for this compound that is compatible with osmotic pumps. Common vehicles include polyethylene (B3416737) glycol (PEG), dimethyl sulfoxide (B87167) (DMSO), and cyclodextrins. The choice of vehicle will depend on the solubility of this compound.

  • Solubility Assessment: Determine the solubility of this compound in the selected vehicle to ensure the desired concentration can be achieved without precipitation.

  • Stability Testing: Incubate the final formulation at 37°C for a period equivalent to the intended duration of the in vivo study. At various time points, analyze the concentration and purity of this compound to ensure its stability.

2. Osmotic Pump Selection and Preparation:

  • Pump Selection: Choose an osmotic pump model with the appropriate reservoir volume, release rate, and duration for your study design.[5]

  • Dose Calculation: Calculate the required concentration of this compound in the formulation based on the desired daily dose, the animal's body weight, and the pump's release rate.

  • Pump Filling: Under sterile conditions, fill the osmotic pumps with the prepared this compound formulation according to the manufacturer's instructions.

3. Surgical Implantation:

  • Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic agent and provide pre- and post-operative analgesia.

  • Implantation Site: For systemic delivery, implant the osmotic pump subcutaneously in the dorsal region or intraperitoneally.[6][9] For targeted delivery, a catheter can be attached to the pump and directed to a specific site, such as a blood vessel or the brain.[6]

  • Surgical Procedure: Make a small incision at the chosen site and create a subcutaneous pocket or access the peritoneal cavity. Insert the filled osmotic pump and suture the incision.

  • Post-operative Care: Monitor the animal's recovery from surgery, including incision site healing and general well-being.

4. In-Life Phase and Monitoring:

  • Housing and Husbandry: House the animals under standard conditions with free access to food and water.

  • Behavioral/Physiological Monitoring: Conduct experimental procedures and data collection as per the study design.

  • Plasma Sample Collection: At predetermined time points (e.g., day 3, 7, 14, and at the end of the study), collect blood samples to determine the plasma concentration of this compound. This is crucial for verifying consistent drug delivery.

  • Clinical Observations: Regularly monitor the animals for any signs of adverse effects.

5. Data Analysis:

  • Pharmacokinetic Analysis: Analyze the plasma concentration data to confirm that steady-state levels of this compound were achieved and maintained.

  • Pharmacodynamic Analysis: Correlate the pharmacokinetic data with the observed behavioral or physiological effects.

Quantitative Data Summary

While specific long-term pharmacokinetic data for this compound is not publicly available, the following table outlines key parameters that should be monitored in a long-term study to ensure consistent delivery.

ParameterDescriptionImportance for Long-Term Studies
Css (Steady-State Concentration) The constant plasma concentration of a drug when the rate of administration is equal to the rate of elimination.The primary indicator of consistent drug delivery. Achieving and maintaining a target Css is the goal of continuous infusion.
t1/2 (Half-life) The time required for the plasma concentration of a drug to decrease by half.Important for determining the time to reach steady-state and for designing appropriate dosing regimens.
AUC (Area Under the Curve) The total drug exposure over a given time period.Useful for comparing total drug exposure between different treatment groups or studies.
CL (Clearance) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug. Changes in clearance can affect steady-state concentrations.

Visualizations

DSP_6745_Signaling_Pathway DSP6745 This compound SERT SERT DSP6745->SERT Inhibits HT2A 5-HT2A Receptor DSP6745->HT2A Antagonizes HT2C 5-HT2C Receptor DSP6745->HT2C Antagonizes HT7 5-HT7 Receptor DSP6745->HT7 Antagonizes Serotonin ↑ Serotonin Norepinephrine ↑ Norepinephrine Dopamine ↑ Dopamine Glutamate ↑ Glutamate

This compound Mechanism of Action

Long_Term_Delivery_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Formulation 1. Formulation Development & Stability Testing Pump_Prep 2. Osmotic Pump Selection & Filling Formulation->Pump_Prep Implantation 3. Surgical Implantation (Subcutaneous/Intraperitoneal) Pump_Prep->Implantation Monitoring 4. In-Life Monitoring (Behavioral/Physiological) Implantation->Monitoring Sampling 5. Plasma Sampling (Pharmacokinetics) Monitoring->Sampling PK_Analysis 6. Pharmacokinetic Analysis Sampling->PK_Analysis PD_Analysis 7. Pharmacodynamic Analysis PK_Analysis->PD_Analysis

Experimental Workflow for Long-Term this compound Delivery

Troubleshooting_Guide Start Inconsistent Experimental Results Check_PK Measure Plasma Concentrations of this compound Start->Check_PK PK_Consistent Are Plasma Concentrations Consistent and at Target? Check_PK->PK_Consistent Investigate_PD Investigate Pharmacodynamic Factors (e.g., tolerance, target engagement) PK_Consistent->Investigate_PD Yes PK_Inconsistent Are Plasma Concentrations Variable or Undetectable? PK_Consistent->PK_Inconsistent No Check_Formulation Check Formulation Stability & Pump Integrity PK_Inconsistent->Check_Formulation Yes Formulation_OK Is Formulation & Pump Functioning Correctly? Check_Formulation->Formulation_OK Review_Procedure Review Surgical & Dosing Procedures Formulation_OK->Review_Procedure Yes Reformulate Reformulate this compound Formulation_OK->Reformulate No

References

Technical Support Center: Validating the Mechanism of Action of DSP-6745

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the mechanism of action of DSP-6745. This compound is a multi-target compound that functions as a potent antagonist of the 5-HT2A, 5-HT2C, and 5-HT7 serotonin (B10506) receptors, and as a potent inhibitor of the serotonin transporter (SERT).[1][2][3][4][5] This guide will help you design and troubleshoot experiments to confirm these activities in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: In vitro radioligand binding and functional assays have demonstrated that this compound is a potent inhibitor of the serotonin transporter (SERT) and a potent antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][3] Its multi-target profile leads to an increase in extracellular levels of serotonin, norepinephrine, and dopamine (B1211576) in the prefrontal cortex.[1][5]

Q2: Why is it important to use control compounds when validating the mechanism of action of this compound?

A2: Control compounds are essential for confirming that the observed biological effects of this compound are due to its interaction with its intended targets.

  • Positive Controls: These are well-characterized compounds with known activity at the target of interest. They help to validate that the assay is working correctly. For example, a known 5-HT2A antagonist should produce a similar effect to this compound in a 5-HT2A functional assay.

  • Negative Controls: These are compounds that are structurally similar to the test compound but are inactive at the target. They help to rule out off-target effects or effects due to the chemical scaffold of the molecule. An ideal negative control would be an inactive enantiomer of this compound, if available.

Q3: What are suitable positive control compounds for validating the activity of this compound at its various targets?

A3: The following table summarizes recommended positive control compounds for each target of this compound.

TargetCompound TypeRecommended Controls
5-HT2A ReceptorSelective AntagonistKetanserin, Volinanserin (M100,907)
5-HT2C ReceptorSelective AntagonistSB 242084, RS 102221
5-HT7 ReceptorSelective AntagonistSB-269970
Serotonin Transporter (SERT)Selective InhibitorFluoxetine, Sertraline, Citalopram

Q4: What should I use as a negative control?

A4: The ideal negative control is a structurally related analog of this compound that has been shown to be inactive at the 5-HT2A, 5-HT2C, 5-HT7 receptors and the serotonin transporter. If such a compound is not available, a less ideal but still useful approach is to use a compound from a different chemical class with no known activity at these targets to control for vehicle and non-specific effects.

Data Presentation: In Vitro Profile of this compound and Control Compounds

The following table summarizes the in vitro binding affinities (Ki) or potencies (IC50) of this compound and recommended control compounds. Note that specific values for this compound are not publicly available and are described as "potent". Researchers should determine these values experimentally.

CompoundPrimary Target(s)Ki or IC50 (nM)
This compound 5-HT2A, 5-HT2C, 5-HT7, SERT Potent (low nM range) *
Ketanserin5-HT2A Antagonist~1-3
SB 2420845-HT2C Antagonist~1
SB-2699705-HT7 Antagonist~1-5
FluoxetineSERT Inhibitor~1-5

*Exact Ki/IC50 values for this compound should be determined experimentally.

Experimental Protocols & Troubleshooting

Radioligand Binding Assay for 5-HT Receptors

This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for 5-HT2A, 5-HT2C, and 5-HT7 receptors.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound (or vehicle) prep_membranes->incubate prep_ligands Prepare serial dilutions of This compound and control compounds prep_ligands->incubate prep_radio Prepare radioligand solution (e.g., [3H]ketanserin for 5-HT2A) prep_radio->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity using scintillation counting wash->count plot Plot % inhibition vs. log[compound] count->plot calculate Calculate IC50 and Ki values plot->calculate G cluster_0 Cell Membrane Agonist 5-HT Agonist Receptor 5-HT2A/2C Receptor Agonist->Receptor Activates DSP6745 This compound (Antagonist) DSP6745->Receptor Blocks Gq11 Gq/11 Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates G cluster_0 Experimental Conditions cluster_1 Expected Outcome DSP6745 This compound Inhibition Inhibition of [3H]5-HT Uptake DSP6745->Inhibition Hypothesis: Causes PositiveControl Positive Control (e.g., Fluoxetine) PositiveControl->Inhibition Validation: Should Cause NegativeControl Vehicle (e.g., DMSO) NoInhibition No Inhibition of [3H]5-HT Uptake NegativeControl->NoInhibition Baseline: Should Not Cause

References

Validation & Comparative

A Preclinical Head-to-Head: DSP-6745 vs. Escitalopram in Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide offers a comparative analysis of the novel antidepressant candidate DSP-6745 and the established selective serotonin (B10506) reuptake inhibitor (SSRI) escitalopram (B1671245). We delve into their distinct mechanisms of action and present available preclinical data from key behavioral models of depression.

Executive Summary

This compound is a multimodal investigational agent that acts as both a serotonin transporter (SERT) inhibitor and an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 serotonin receptors.[1][2] This contrasts with escitalopram, a highly selective serotonin reuptake inhibitor (SSRI) whose primary mechanism is the blockade of SERT.[3][4] Preclinical evidence suggests that this compound's broader pharmacology may translate to a more rapid and robust antidepressant-like effect by not only increasing synaptic serotonin but also modulating downstream signaling pathways through its receptor antagonism. This guide will present the available preclinical data for both compounds in the forced swim test and the social interaction test, along with detailed experimental protocols and a visualization of their proposed signaling pathways.

Mechanism of Action

This compound: A Multimodal Approach

This compound's mechanism of action is characterized by its engagement with multiple serotonergic targets. As a potent inhibitor of the serotonin transporter, it increases the extracellular concentration of serotonin in the synaptic cleft.[2] Concurrently, its antagonist activity at 5-HT2A, 5-HT2C, and 5-HT7 receptors is hypothesized to contribute to its antidepressant and anxiolytic effects, potentially by modulating downstream signaling cascades and influencing the release of other neurotransmitters like dopamine, norepinephrine, and glutamate (B1630785) in brain regions such as the medial prefrontal cortex.[1][2][5]

Escitalopram: A Selective Approach

Escitalopram is the (S)-enantiomer of citalopram (B1669093) and is a highly selective inhibitor of the serotonin transporter.[3][4] Its therapeutic effects are attributed to the blockade of SERT, which leads to an accumulation of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[3][6] Escitalopram also exhibits an allosteric effect at the serotonin transporter, which may contribute to its efficacy.[3][4]

Signaling Pathways

The signaling pathways for this compound and escitalopram are depicted below. This compound's multifaceted interaction with the serotonin system is contrasted with escitalopram's focused action on the serotonin transporter.

cluster_DSP6745 This compound Signaling cluster_Escitalopram Escitalopram Signaling DSP6745 This compound SERT_D SERT DSP6745->SERT_D Inhibits HTR2A_D 5-HT2A Receptor DSP6745->HTR2A_D Antagonizes HTR2C_D 5-HT2C Receptor DSP6745->HTR2C_D Antagonizes HTR7_D 5-HT7 Receptor DSP6745->HTR7_D Antagonizes Serotonin_D Increased Extracellular Serotonin SERT_D->Serotonin_D Downstream_D Modulation of Downstream Signaling HTR2A_D->Downstream_D HTR2C_D->Downstream_D HTR7_D->Downstream_D Neurotransmitter_Release Increased DA, NE, Glutamate Release Downstream_D->Neurotransmitter_Release Escitalopram Escitalopram SERT_E SERT Escitalopram->SERT_E Inhibits Serotonin_E Increased Extracellular Serotonin SERT_E->Serotonin_E Postsynaptic Postsynaptic Serotonin Receptors Serotonin_E->Postsynaptic Downstream_E Modulation of Downstream Signaling Postsynaptic->Downstream_E

Figure 1: Proposed signaling pathways of this compound and escitalopram.

Preclinical Performance in Depression Models

The following tables summarize the available quantitative data for this compound and escitalopram in the forced swim test and the social interaction test. It is important to note that the data for each compound were generated in separate studies and may not be directly comparable due to potential variations in experimental protocols.

Forced Swim Test (Rat)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.

CompoundDose (mg/kg, p.o.)Immobility Time (seconds)% Reduction vs. VehicleStudy
This compound Vehicle~160-Kitaichi et al., 2024
6.4~100~37.5%Kitaichi et al., 2024
19.1~80~50%Kitaichi et al., 2024
Escitalopram Vehicle~150-Auer et al., 2009[7]
2.5~130~13.3%Auer et al., 2009[7]
5~110~26.7%Auer et al., 2009[7]
10~80~46.7%Auer et al., 2009[7]

Note: Data for escitalopram is estimated from graphical representations in the cited study and should be considered approximate.

Social Interaction Test (Rat)

The social interaction test assesses anxiety-like and-depressive-like behavior. An increase in social interaction time suggests an anxiolytic or antidepressant effect.

CompoundDose (mg/kg, p.o.)Social Interaction Time (seconds)% Increase vs. VehicleStudy
This compound Vehicle~55-Kitaichi et al., 2024
6.4~75~36.4%Kitaichi et al., 2024
19.1~85~54.5%Kitaichi et al., 2024
Escitalopram N/AData from a directly comparable social interaction test with dose-response for escitalopram was not available in the searched literature. Studies have shown that escitalopram can attenuate social avoidance behavior in rodent models.[8]N/AN/A

Experimental Protocols

Forced Swim Test

The forced swim test is a behavioral despair model used to evaluate the antidepressant potential of compounds.[9][10][11]

G cluster_protocol Forced Swim Test Protocol start Acclimatization drug_admin Drug Administration (this compound or Escitalopram) start->drug_admin pre_test Pre-test Session (15 min swim) drug_admin->pre_test inter_session 24h Interval pre_test->inter_session test_session Test Session (5 min swim) inter_session->test_session analysis Behavioral Analysis (Immobility, Swimming, Climbing) test_session->analysis end Data Interpretation analysis->end G cluster_protocol Social Interaction Test Protocol start Acclimatization & Habituation drug_admin Drug Administration (this compound or Escitalopram) start->drug_admin pairing Pairing of Unfamiliar Rats drug_admin->pairing test_session Test Session (e.g., 10 min) pairing->test_session analysis Behavioral Analysis (Time in Social Interaction) test_session->analysis end Data Interpretation analysis->end

References

A Head-to-Head Comparison: The Novel Serotonin Modulator DSP-6745 Versus Traditional SSRIs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of psychiatric drug development, the quest for faster-acting and more effective antidepressants continues. A novel serotonin (B10506) modulator, DSP-6745, has emerged with a unique pharmacological profile that distinguishes it from traditional Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides a comprehensive comparison of the efficacy of this compound against established SSRIs, supported by preclinical experimental data, for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This compound is a multimodal agent that acts as a potent inhibitor of the serotonin transporter (SERT) and an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 serotonin receptors.[1][2] This contrasts with traditional SSRIs, which primarily target SERT.[3] This broader mechanism of action is hypothesized to contribute to a more rapid onset of antidepressant and anxiolytic effects, as well as potential efficacy for a wider range of depressive and comorbid symptoms. Preclinical evidence from rodent models suggests that this compound exhibits rapid antidepressant-like and anxiolytic-like activity, a characteristic not typically observed with acute administration of traditional SSRIs.

Comparative Pharmacological Profile

The binding affinities of this compound and a selection of traditional SSRIs for key serotonin targets are summarized below. A lower inhibition constant (Ki) indicates a higher binding affinity.

CompoundSERT Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT7 Ki (nM)
This compound Potent inhibitorPotent antagonistPotent antagonistPotent antagonist
Fluoxetine (B1211875) 1.0 - 1.4[3][4]>1000[5]55.4 - 64[4][6]-
Sertraline (B1200038) 0.26[3]>1000--
Paroxetine 0.1[3]>1000[5]--
Citalopram 1.1[4]>1000298-
Escitalopram 1.1[4]---

Preclinical Efficacy Data

Antidepressant-Like Activity: Forced Swim Test (FST)

The Forced Swim Test is a widely used preclinical model to assess antidepressant efficacy. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

CompoundSpeciesDose (mg/kg)Administration% Decrease in Immobility (approx.)Onset of Action
This compound Rat6.4, 19.1Single oral doseSignificantRapid (within 24h)[2]
Fluoxetine Rat10, 20Repeated i.p.SignificantDelayed[7]
Sertraline Rat10, 40Repeated i.p.SignificantDelayed[8]
Paroxetine Rat3Repeated oralSignificantDelayed (21 days)[4]
Citalopram Rat----
Escitalopram Rat--Diminished effect with food restriction-[9]

Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis from multiple sources.

Anxiolytic-Like Activity: Social Interaction Test

The Social Interaction Test assesses anxiolytic-like effects by measuring the time spent in active social engagement between two rodents. An increase in social interaction time suggests an anxiolytic effect.

CompoundSpeciesDose (mg/kg)Administration% Increase in Social Interaction (approx.)Onset of Action
This compound Rat6.4, 19.1Single oral doseSignificantRapid[2]
Fluoxetine Mouse5, 20AcuteDecreased sociability-[5]
Sertraline Human-ChronicImproved social skills-[10]
Paroxetine Rat3Repeated oral97%Delayed (21 days)[4]
Citalopram Human20AcuteIncreased cooperative choices-[3]
Escitalopram Mouse-ChronicCounteracted social avoidance-[11]

Note: A mix of preclinical and clinical observations are included for SSRIs due to the nature of available data. Direct comparisons should be made with caution.

Experimental Protocols

Forced Swim Test (Rodent)

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.

Methodology:

  • Apparatus: A transparent glass cylinder (40-60 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Animals are handled for several days prior to the test.

  • Pre-test Session: On day one, each animal is placed in the cylinder for a 15-minute pre-swim session. This induces a state of behavioral despair, leading to increased immobility in the subsequent test.

  • Drug Administration: Test compounds or vehicle are administered according to the study design (e.g., single dose or repeated doses over a specific period).

  • Test Session: 24 hours after the pre-test, the animal is placed back in the cylinder for a 5-minute test session.

  • Data Collection: The session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer blinded to the treatment groups.

  • Analysis: The mean immobility time is calculated for each treatment group and compared to the vehicle control group. A significant reduction in immobility is indicative of an antidepressant-like effect.

Social Interaction Test (Rodent)

Objective: To evaluate the anxiolytic-like properties of a compound by measuring the amount of time rodents spend in active social interaction.

Methodology:

  • Apparatus: A square or rectangular open-field arena. The lighting conditions can be manipulated to increase anxiety (bright light).

  • Animals: Pairs of weight-matched, unfamiliar male rodents are used.

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: The test compound or vehicle is administered to one or both animals prior to the test session.

  • Test Session: The pair of animals is placed in the center of the arena and allowed to explore and interact freely for a set period (e.g., 10 minutes).

  • Data Collection: The session is videotaped, and the total time spent in active social behaviors (e.g., sniffing, grooming, following, crawling over/under) is scored by a trained observer.

  • Analysis: The mean time of social interaction is calculated for each treatment group and compared to the vehicle control. A significant increase in social interaction time, without a general increase in locomotor activity, is interpreted as an anxiolytic-like effect.

Signaling Pathways and Mechanisms of Action

Traditional SSRIs

Traditional SSRIs selectively block the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The therapeutic effects of SSRIs are generally delayed, as this initial increase in serotonin also activates presynaptic 5-HT1A autoreceptors, which initially reduces serotonin release. Over time, these autoreceptors desensitize, leading to a sustained increase in synaptic serotonin.

SSRI_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Synthesis Vesicles 5-HT Vesicular Storage Presynaptic_Neuron->Vesicles 5HT_Synapse Serotonin (5-HT) Vesicles->5HT_Synapse Release SERT Serotonin Transporter (SERT) Autoreceptor 5-HT1A Autoreceptor Autoreceptor->Vesicles Inhibits Release (Initially) 5HT_Synapse->SERT Reuptake 5HT_Synapse->Autoreceptor Negative Feedback Postsynaptic_Receptor Postsynaptic 5-HT Receptors 5HT_Synapse->Postsynaptic_Receptor Signal_Transduction Signal Transduction (e.g., cAMP, PKA, CREB) Postsynaptic_Receptor->Signal_Transduction Neuronal_Response Therapeutic Effects (Delayed Onset) Signal_Transduction->Neuronal_Response SSRI Traditional SSRI SSRI->SERT Blocks

Mechanism of Action of Traditional SSRIs
This compound: A Multimodal Approach

This compound combines SERT inhibition with the antagonism of 5-HT2A, 5-HT2C, and 5-HT7 receptors. This multimodal action is thought to produce a more robust and rapid increase in synaptic serotonin levels. Furthermore, the blockade of these specific postsynaptic receptors may directly contribute to antidepressant and anxiolytic effects and may also lead to an increase in other neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) in key brain regions such as the prefrontal cortex.[1]

DSP6745_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Synthesis Vesicles 5-HT Vesicular Storage Presynaptic_Neuron->Vesicles 5HT_Synapse Serotonin (5-HT) Vesicles->5HT_Synapse Release SERT Serotonin Transporter (SERT) 5HT_Synapse->SERT Reuptake 5HT2A 5-HT2A Receptor 5HT_Synapse->5HT2A 5HT2C 5-HT2C Receptor 5HT_Synapse->5HT2C 5HT7 5-HT7 Receptor 5HT_Synapse->5HT7 Other_Receptors Other 5-HT Receptors 5HT_Synapse->Other_Receptors Downstream_Effects Modulation of Dopamine & Norepinephrine Release 5HT2A->Downstream_Effects 5HT2C->Downstream_Effects 5HT7->Downstream_Effects Rapid_Response Rapid Therapeutic Effects Other_Receptors->Rapid_Response Downstream_Effects->Rapid_Response DSP6745 This compound DSP6745->SERT Blocks DSP6745->5HT2A Blocks DSP6745->5HT2C Blocks DSP6745->5HT7 Blocks

Multimodal Mechanism of Action of this compound

Experimental Workflow

The preclinical evaluation of antidepressant and anxiolytic compounds follows a structured workflow to assess both efficacy and safety.

Experimental_Workflow Start Compound Synthesis and Selection In_Vitro In Vitro Assays (Receptor Binding, Functional Assays) Start->In_Vitro PK_Studies Pharmacokinetic Studies (ADME) In_Vitro->PK_Studies Behavioral_Screening In Vivo Behavioral Screening (e.g., Forced Swim Test, Social Interaction Test) PK_Studies->Behavioral_Screening Dose_Response Dose-Response Studies Behavioral_Screening->Dose_Response Chronic_Studies Chronic Dosing Studies Dose_Response->Chronic_Studies Tox_Studies Toxicology and Safety Pharmacology Chronic_Studies->Tox_Studies Data_Analysis Data Analysis and Candidate Selection Tox_Studies->Data_Analysis

Preclinical Drug Discovery Workflow

Conclusion

The preclinical data currently available suggests that this compound, with its multimodal mechanism of action, holds promise as a novel antidepressant with a potentially faster onset of action and broader efficacy compared to traditional SSRIs. Its ability to produce significant antidepressant and anxiolytic-like effects after a single dose in rodent models is a key differentiator. Further clinical investigation is warranted to determine if these preclinical advantages translate to improved therapeutic outcomes in patients with major depressive disorder and related conditions. The distinct pharmacological profile of this compound represents a significant evolution in the development of serotonin-modulating drugs.

References

DSP-6745: A Novel Serotonergic Modulator as a Potential Alternative to Atypical Antipsychotics for Cognitive Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cognitive impairment remains a significant challenge in the treatment of neuropsychiatric disorders, including schizophrenia. While atypical antipsychotics are a cornerstone of treatment for psychosis, their efficacy in improving cognitive symptoms is often limited and variable. This guide provides a comparative overview of DSP-6745, a novel investigational drug, and established atypical antipsychotics, focusing on their potential to address cognitive deficits. The comparison is based on available preclinical data for this compound and clinical data for atypical antipsychotics.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and atypical antipsychotics lies in their primary pharmacological targets and proposed mechanisms for cognitive enhancement.

This compound: A Multi-Target Serotonergic Modulator

This compound is a multimodal agent that acts as a potent inhibitor of the serotonin (B10506) (5-HT) transporter and an antagonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2] This combined action is hypothesized to increase the levels of not only serotonin but also norepinephrine, dopamine (B1211576), and glutamate (B1630785) in the medial prefrontal cortex.[1][2][3] The pro-cognitive effects of this compound are thought to be mediated by this broad enhancement of neurotransmission in a key brain region for executive function and cognition.

Atypical Antipsychotics: Dopamine and Serotonin Receptor Blockade

The primary mechanism of action of atypical antipsychotics involves the blockade of dopamine D2 receptors and serotonin 5-HT2A receptors. While D2 receptor antagonism is crucial for their antipsychotic effects, the modulation of serotonergic activity is believed to contribute to their "atypical" profile, including a lower risk of extrapyramidal side effects and, theoretically, some improvement in negative and cognitive symptoms. The cognitive benefits of atypical antipsychotics are thought to arise from the complex interplay between their effects on dopaminergic and serotonergic pathways in various brain regions.

Signaling Pathway Diagrams

Caption: Hypothesized mechanism of this compound for cognitive enhancement.

Atypical_Antipsychotics_Mechanism cluster_postsynaptic Postsynaptic Neuron D2_Receptor Dopamine D2 Receptor Dopamine_Modulation Dopamine Modulation in Mesocortical Pathway 5HT2A_Receptor Serotonin 5-HT2A Receptor Atypical_Antipsychotic Atypical Antipsychotic Atypical_Antipsychotic->D2_Receptor Antagonizes Atypical_Antipsychotic->5HT2A_Receptor Antagonizes Cognitive_Effects Modest Cognitive Effects Dopamine_Modulation->Cognitive_Effects

Caption: General mechanism of atypical antipsychotics on cognitive symptoms.

Comparative Efficacy Data

Direct head-to-head clinical trials between this compound and atypical antipsychotics are not available. The following tables summarize the available data for each, with this compound data being preclinical and atypical antipsychotic data derived from clinical trials in patients with schizophrenia.

Table 1: Preclinical Efficacy of this compound on Cognitive Models

Experimental ModelSpeciesDosage (p.o.)Key FindingsCitation
Apomorphine-induced prepulse inhibition deficitRat12.7 mg/kgImprovement in sensorimotor gating, a measure of attentional processing.[1][2]
Marmoset object retrieval with detour taskMarmoset7.8 mg/kgEnhanced performance, suggesting improvements in attention and behavioral inhibition.[1][2]

Table 2: Clinical Efficacy of Atypical Antipsychotics on Cognitive Domains in Schizophrenia

Atypical AntipsychoticCognitive DomainEffect Size (Compared to Placebo or Baseline)Key FindingsCitations
Olanzapine (B1677200)Verbal Learning & Memory, Verbal Fluency, Executive FunctionSmall to modestSome studies show improvements, but not consistently across all cognitive domains.[4]
RisperidoneWorking Memory, Executive Functioning, AttentionSmall to modestConsistent improvements observed in working memory in some trials.[4]
AripiprazoleVarious domainsSmallModest and variable effects on cognition.[5]
LurasidoneExecutive Functions, Processing SpeedSignificant improvement in some studiesShowed promise in improving specific cognitive functions.[5]
AmisulprideGeneral CognitionHigher effectiveness than olanzapine in some studiesDemonstrated some cognitive benefits.[5]

Note: The efficacy of atypical antipsychotics on cognition is generally considered to be modest, with small effect sizes. The specific domains improved can vary between drugs and studies.[4][6][7]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of key experimental protocols.

Preclinical Models for this compound

  • Apomorphine-Induced Prepulse Inhibition (PPI) Deficit:

    • Purpose: To assess sensorimotor gating, a measure of information processing and attention that is often deficient in schizophrenia.

    • Procedure: Rats are exposed to a startling acoustic stimulus (pulse) preceded by a weaker, non-startling stimulus (prepulse). A normal response is a reduced startle to the pulse when it is preceded by the prepulse. Apomorphine, a dopamine agonist, is used to induce a deficit in this PPI. The ability of a test compound (this compound) to reverse this deficit is measured.

    • Endpoint: Percent PPI, calculated as 100 - [(startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.

  • Marmoset Object Retrieval with Detour Task:

    • Purpose: To evaluate higher-order cognitive functions such as attention, behavioral inhibition, and cognitive flexibility.

    • Procedure: A food reward is placed inside a transparent box that is open on one side. The marmoset must inhibit the prepotent response of reaching directly for the visible reward and instead detour to the opening. The time taken and the number of errors (direct reaches) are recorded.

    • Endpoint: Reduction in the number of error trials and/or a decrease in the latency to retrieve the reward.

Preclinical_Workflow cluster_ppi Prepulse Inhibition (PPI) cluster_detour Object Retrieval with Detour PPI_Subjects Rats PPI_Induction Apomorphine Administration PPI_Subjects->PPI_Induction PPI_Treatment This compound or Vehicle PPI_Induction->PPI_Treatment PPI_Test Acoustic Startle Test PPI_Treatment->PPI_Test PPI_Data Measure %PPI PPI_Test->PPI_Data Detour_Subjects Marmosets Detour_Training Training on Task Detour_Subjects->Detour_Training Detour_Treatment This compound or Vehicle Detour_Training->Detour_Treatment Detour_Test Detour Task Performance Detour_Treatment->Detour_Test Detour_Data Measure Errors & Latency Detour_Test->Detour_Data

Caption: Experimental workflow for preclinical cognitive assessment.

Clinical Assessment of Cognition in Schizophrenia

Clinical trials for cognitive impairment in schizophrenia often employ standardized neuropsychological test batteries.

  • MATRICS Consensus Cognitive Battery (MCCB):

    • Purpose: A standardized set of 10 tests designed to assess cognitive domains relevant to schizophrenia.

    • Domains Assessed: Speed of processing, attention/vigilance, working memory (verbal and non-verbal), verbal learning, visual learning, reasoning and problem-solving, and social cognition.[8]

    • Administration: Typically administered by a trained rater and can take 60-90 minutes to complete.

  • Cambridge Neuropsychological Test Automated Battery (CANTAB):

    • Purpose: A computer-based assessment of cognitive function.

    • Advantages: Standardized administration, precise measurement of reaction times, and reduced rater variability.[9]

    • Domains Assessed: Includes tests of attention, working memory, executive function, and episodic memory.

Clinical_Workflow Patient_Recruitment Recruit Patients with Schizophrenia Baseline_Assessment Baseline Cognitive Assessment (e.g., MCCB, CANTAB) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (Atypical Antipsychotic) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up_Assessment Follow-up Cognitive Assessments Treatment_Group->Follow_up_Assessment Placebo_Group->Follow_up_Assessment Data_Analysis Analyze Change in Cognitive Scores Follow_up_Assessment->Data_Analysis

Caption: General workflow for a clinical trial assessing cognition.

Conclusion: A Promising Preclinical Profile Awaiting Clinical Validation

This compound presents a novel, multi-target serotonergic mechanism that, in preclinical models, demonstrates pro-cognitive effects. This approach is distinct from the dopamine-centric mechanism of atypical antipsychotics. While atypical antipsychotics have shown some modest and variable benefits for cognitive symptoms in schizophrenia, there remains a significant unmet need for more effective treatments.

The preclinical data for this compound are encouraging, suggesting a potential for cognitive enhancement. However, it is crucial to emphasize that these findings are from animal models and have not yet been validated in human clinical trials. Future clinical studies are necessary to determine the efficacy and safety of this compound in treating cognitive impairment in human populations and to allow for a direct comparison with atypical antipsychotics. Researchers and drug development professionals should closely monitor the clinical development of this compound as a potential next-generation therapy for cognitive symptoms.

References

Head-to-Head Comparison of DSP-6745 and Other Novel Multimodal Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant drug development is continuously evolving, with a growing focus on multimodal agents that target multiple neurotransmitter systems to offer improved efficacy and tolerability. This guide provides a head-to-head comparison of the novel investigational drug DSP-6745 with other recently developed multimodal antidepressants, including vortioxetine, brexpiprazole, cariprazine, and gepirone (B1671445). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Executive Summary

This compound is an emerging multimodal antidepressant with a primary mechanism of action involving potent inhibition of the serotonin (B10506) (5-HT) transporter and antagonism of the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][3][4][5] Preclinical data suggest this profile leads to a broad range of effects, including rapid antidepressant-like, anxiolytic, antipsychotic, and procognitive properties.[1][2][3][4][5] This guide will compare the available data for this compound with established multimodal agents, focusing on receptor binding affinities, preclinical efficacy data, and known clinical development status.

Mechanism of Action and Receptor Binding Profiles

The therapeutic effects of multimodal antidepressants are intrinsically linked to their unique receptor binding profiles. The following table summarizes the available quantitative data (Ki values in nM) for this compound and its comparators. Lower Ki values indicate higher binding affinity.

Receptor TargetThis compoundVortioxetineBrexpiprazoleCariprazineGepirone
Serotonin Transporter (SERT) Potent Inhibitor1.6---
5-HT1A -15 (Agonist)0.12 (Partial Agonist)2.6 (Partial Agonist)38 (Agonist)
5-HT2A Potent Antagonist3.7 (Antagonist)0.47 (Antagonist)18.8 (Antagonist)-
5-HT2C Potent Antagonist--134 (Antagonist)-
5-HT7 Potent Antagonist19 (Antagonist)3.7 (Antagonist)--
Dopamine D2 Low Affinity>10000.30 (Partial Agonist)0.49-0.71 (Partial Agonist)Negligible Affinity
Dopamine D3 --1.1 (Partial Agonist)0.085-0.3 (Partial Agonist)-

Note: Specific Ki values for this compound are not yet publicly available. The table reflects the qualitative descriptions from published research.

dot

DSP_6745 This compound SERT_DSP SERT DSP_6745->SERT_DSP Inhibition HT2A_DSP 5-HT2A DSP_6745->HT2A_DSP Antagonism HT2C_DSP 5-HT2C DSP_6745->HT2C_DSP Antagonism HT7_DSP 5-HT7 DSP_6745->HT7_DSP Antagonism Vortioxetine Vortioxetine SERT_V SERT Vortioxetine->SERT_V Inhibition HT1A_V 5-HT1A Vortioxetine->HT1A_V Agonism HT1B_V 5-HT1B Vortioxetine->HT1B_V Partial Agonism HT1D_V 5-HT1D Vortioxetine->HT1D_V Antagonism HT3_V 5-HT3 Vortioxetine->HT3_V Antagonism HT7_V 5-HT7 Vortioxetine->HT7_V Antagonism Brexpiprazole Brexpiprazole D2_B D2 Brexpiprazole->D2_B Partial Agonism D3_B D3 Brexpiprazole->D3_B Partial Agonism HT1A_B 5-HT1A Brexpiprazole->HT1A_B Partial Agonism HT2A_B 5-HT2A Brexpiprazole->HT2A_B Antagonism Alpha1B_B α1B Brexpiprazole->Alpha1B_B Antagonism Alpha2C_B α2C Brexpiprazole->Alpha2C_B Antagonism Cariprazine Cariprazine D2_C D2 Cariprazine->D2_C Partial Agonism D3_C D3 Cariprazine->D3_C Partial Agonism HT1A_C 5-HT1A Cariprazine->HT1A_C Partial Agonism HT2A_C 5-HT2A Cariprazine->HT2A_C Antagonism Gepirone Gepirone HT1A_G 5-HT1A Gepirone->HT1A_G Agonism

Figure 1. Receptor binding profiles of novel multimodal antidepressants.

Preclinical Efficacy Data

The forced swim test (FST) is a widely used preclinical screening tool to assess the potential antidepressant activity of novel compounds. The test measures the immobility time of rodents when placed in an inescapable cylinder of water, with a reduction in immobility time suggesting antidepressant-like effects.

CompoundSpeciesDoseOutcome
This compound Rat6.4 and 19.1 mg/kg (p.o.)Rapid and sustained decrease in immobility time at 24 hours post-dosing.[1][2][3]
Vortioxetine Mouse-Dose-dependent decrease in immobility time.
Brexpiprazole Mouse0.003 mg/kg (i.p.)Synergistic reduction in immobility time when combined with SSRIs.[6][7]
Cariprazine Rat0.25, 0.5, and 1 mg/kg (i.p.)Dose-dependent decrease in immobility time.[8]
Gepirone Rat2.5-20 mg/kg (i.p.)Potent and dose-dependent reduction in immobility time.[9]

dot

cluster_protocol Forced Swim Test Protocol cluster_outcomes Expected Outcomes start Day 1: Pre-test Session (15 min swim) drug_admin Drug Administration start->drug_admin test_session Day 2: Test Session (5-6 min swim) drug_admin->test_session data_analysis Data Analysis (Immobility Time) test_session->data_analysis increase_mobility Increased Swimming/Climbing antidepressant_effect Antidepressant-like Effect increase_mobility->antidepressant_effect decrease_immobility Decreased Immobility decrease_immobility->antidepressant_effect Preclinical Preclinical Phase1 Phase I Preclinical->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approved Approved Phase3->Approved DSP_6745 This compound DSP_6745->Preclinical Vortioxetine Vortioxetine Vortioxetine->Approved Brexpiprazole Brexpiprazole Brexpiprazole->Approved Cariprazine Cariprazine Cariprazine->Approved Gepirone Gepirone Gepirone->Approved

References

Dawn of a New Era in Antidepressant Action: DSP-6745 and Ketamine Poised to Revolutionize Treatment Timelines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antidepressant research, the quest for rapid-acting therapeutics is paramount. A novel serotonin (B10506) modulator, DSP-6745, is demonstrating preclinical evidence of a swift onset of action, positioning it as a potential alternative to the groundbreaking rapid-acting antidepressant, ketamine. This report provides a comparative analysis of the available preclinical data for this compound and ketamine, focusing on the validation of their rapid antidepressant-like effects.

Unveiling the Contenders: Mechanisms of Action

This compound is a multimodal agent that functions as a potent inhibitor of the serotonin transporter (SERT) and an antagonist at serotonin 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][3] This unique pharmacological profile leads to an increased release of serotonin, norepinephrine, dopamine, and notably, glutamate (B1630785) in the medial prefrontal cortex (mPFC).[1][3]

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, exerts its rapid antidepressant effects through a distinct mechanism. By blocking NMDA receptors, ketamine triggers a surge in glutamate, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This initiates downstream signaling cascades involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR), ultimately promoting synaptogenesis.

Head-to-Head in Preclinical Models: The Forced Swim Test

The forced swim test (FST) is a cornerstone preclinical model for assessing antidepressant efficacy. The data below summarizes the rapid onset of antidepressant-like effects observed for both this compound and ketamine in this model.

CompoundSpeciesDosingTime to Onset of Antidepressant-Like EffectReference
This compound RatSingle oral dose (6.4 and 19.1 mg/kg)Significant reduction in immobility at 1 hour and sustained at 24 hours.[1][3][4]
Ketamine RatSingle intraperitoneal injection (5, 10, and 15 mg/kg)Significant reduction in immobility 30 minutes post-injection.[2][5][6]
Ketamine MouseSingle intraperitoneal injection (10 and 30 mg/kg)Significant reduction in immobility at 24 hours post-injection in stressed animals.[7][8]

The Glutamate Surge: A Convergent Pathway

A key point of convergence in the mechanisms of both this compound and ketamine is the enhancement of glutamate transmission in the mPFC, a brain region critically implicated in mood regulation.

CompoundEffect on Glutamate in mPFCTime CourseReference
This compound Increased glutamate release.Specific time course data not yet published.[1][3]
Ketamine Increased glutamate outflow.Effect remained significant for up to 100 minutes post-injection (30 mg/kg).[9]

Experimental Protocols

Forced Swim Test (Rat)

The experimental protocol for the forced swim test in rats, as adapted from multiple studies, is as follows:

  • Apparatus: A cylindrical tank (approximately 60 cm high and 30 cm in diameter) is filled with water (24-30°C) to a depth of 40 cm, preventing the rat from touching the bottom.[5][10]

  • Pre-test Session: On the first day, rats are placed in the water for a 15-minute habituation session.[2][5][6]

  • Drug Administration: On the second day, this compound is administered orally, and ketamine is administered via intraperitoneal injection at specified time points before the test session.[2][4][5][6]

  • Test Session: The test session is typically 5-6 minutes long, during which the animal's behavior is recorded.[2][5][6][11]

  • Data Analysis: The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.[5][12]

Signaling Pathways and Experimental Workflow

DSP_6745_Mechanism DSP6745 This compound SERT SERT Inhibition DSP6745->SERT R_5HT2A 5-HT2A Antagonism DSP6745->R_5HT2A R_5HT2C 5-HT2C Antagonism DSP6745->R_5HT2C R_5HT7 5-HT7 Antagonism DSP6745->R_5HT7 Increase_5HT ↑ Serotonin SERT->Increase_5HT R_5HT2A->Increase_5HT R_5HT2C->Increase_5HT R_5HT7->Increase_5HT Increase_NE ↑ Norepinephrine Increase_5HT->Increase_NE Increase_DA ↑ Dopamine Increase_5HT->Increase_DA Increase_Glu ↑ Glutamate (mPFC) Increase_5HT->Increase_Glu Antidepressant Rapid Antidepressant-Like Effects Increase_Glu->Antidepressant Ketamine_Mechanism Ketamine Ketamine NMDA NMDA Receptor Antagonism Ketamine->NMDA Glu_Surge Glutamate Surge (mPFC) NMDA->Glu_Surge AMPA AMPA Receptor Activation Glu_Surge->AMPA BDNF ↑ BDNF Signaling AMPA->BDNF mTOR ↑ mTOR Signaling AMPA->mTOR Synaptogenesis Synaptogenesis BDNF->Synaptogenesis mTOR->Synaptogenesis Antidepressant Rapid Antidepressant Effects Synaptogenesis->Antidepressant FST_Workflow Day1 Day 1: Pre-test Session (15 min swim) Day2 Day 2: Drug Administration Day1->Day2 Test Test Session (5-6 min swim) Day2->Test 30 min / 1 hr post-dose Record Record Behavior Test->Record Analyze Analyze Immobility Time Record->Analyze

References

A Preclinical Benchmark of Anxiolytic Efficacy: DSP-6745 vs. Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anxiolytic candidate DSP-6745 and the established class of benzodiazepines. The information is based on available preclinical data, offering a framework for understanding their distinct pharmacological profiles and anxiolytic potential.

Executive Summary

Mechanisms of Action

The anxiolytic effects of this compound and benzodiazepines stem from their distinct interactions with key neurotransmitter systems in the brain.

This compound: This compound acts as a multimodal agent primarily within the serotonergic system. It is a potent inhibitor of the serotonin (B10506) transporter (SERT) and an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 serotonin receptors.[1] This combined action is hypothesized to increase the synaptic availability of serotonin, norepinephrine, dopamine (B1211576), and glutamate (B1630785) in key brain regions like the medial prefrontal cortex, contributing to its anxiolytic and antidepressant-like effects.[1][2]

Benzodiazepines: This class of drugs, including diazepam, lorazepam, and clonazepam, exerts its anxiolytic effects by enhancing the signaling of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[3] They bind to a specific site on the GABA-A receptor, increasing the receptor's affinity for GABA. This leads to a more frequent opening of the associated chloride ion channel, hyperpolarizing the neuron and making it less likely to fire, thus producing a calming effect.

Preclinical Efficacy in Anxiety Models

The primary preclinical evidence for the anxiolytic-like effects of this compound comes from the rat social interaction test. For a comparative perspective, data for diazepam in the same model is presented. It is important to note that direct head-to-head studies have not been identified.

Data Presentation: Rat Social Interaction Test

The social interaction test assesses anxiety by measuring the time two unfamiliar rats spend in active social engagement. Anxious animals tend to interact less. Anxiolytic drugs are expected to increase social interaction time.

CompoundDose (mg/kg, p.o.)Key FindingPercentage Change from Vehicle/ControlReference
This compound 19.1Statistically significant increase in social interaction time.~ +40-50% (estimated from graph)[4]
Diazepam 1.0Increased time of social contact.Not specified[3]
2.5Increased time of social contact.Not specified[3]

Note: The quantitative percentage change for this compound is an estimation based on the graphical data presented in the cited literature. The diazepam study noted a significant effect but did not provide a percentage change from control.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the protocols for key behavioral assays used in anxiety research.

Social Interaction Test

This test evaluates the natural tendency of rodents to interact with a conspecific, which is reduced in states of anxiety.

  • Apparatus: A dimly lit, open-field arena.

  • Procedure: Two unfamiliar, weight-matched male rats are placed in the arena for a defined period (e.g., 10 minutes). The total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under) is recorded and scored by a trained observer blinded to the treatment groups.

  • Parameters Measured:

    • Total time of active social interaction.

    • Frequency and duration of specific social behaviors (e.g., sniffing, following).

    • Locomotor activity (to control for sedative or stimulant effects).

  • Interpretation: An increase in social interaction time, without a significant change in locomotor activity, is indicative of an anxiolytic effect.

Elevated Plus Maze (EPM)

The EPM is a widely used test based on the conflict between a rodent's exploratory drive and its innate fear of open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: A rodent is placed in the center of the maze and allowed to explore freely for a set time (typically 5 minutes). The session is video-recorded for later analysis.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general activity).

  • Interpretation: Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion to brightly lit, open areas.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.

  • Procedure: A rodent is placed in the light compartment, and its movement between the two compartments is recorded for a specified duration (e.g., 5-10 minutes).

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Locomotor activity within each compartment.

  • Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.

Visualizing Mechanisms and Workflows

Signaling Pathways

cluster_DSP6745 This compound Mechanism cluster_Benzo Benzodiazepine Mechanism DSP6745 This compound SERT Serotonin Transporter (SERT) DSP6745->SERT Inhibits HT2A 5-HT2A Receptor DSP6745->HT2A Antagonizes HT2C 5-HT2C Receptor DSP6745->HT2C Antagonizes HT7 5-HT7 Receptor DSP6745->HT7 Antagonizes Synaptic5HT ↑ Synaptic Serotonin Neurotransmission ↑ NE, DA, Glu Neurotransmission Anxiolysis_DSP Anxiolytic Effect Synaptic5HT->Anxiolysis_DSP Neurotransmission->Anxiolysis_DSP Benzo Benzodiazepine GABA_A GABA-A Receptor Benzo->GABA_A Binds to allosteric site Cl_channel Chloride (Cl-) Channel Opening GABA_A->Cl_channel Enhances effect of GABA GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization ReducedExcitability ↓ Neuronal Excitability Hyperpolarization->ReducedExcitability Anxiolysis_Benzo Anxiolytic Effect ReducedExcitability->Anxiolysis_Benzo

Caption: Comparative signaling pathways of this compound and Benzodiazepines.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Male Wistar Rats) acclimation Acclimation Period (e.g., 1 week) animal_model->acclimation randomization Randomization into Treatment Groups acclimation->randomization vehicle Vehicle Control randomization->vehicle dsp6745_dose This compound (e.g., 6.4, 19.1 mg/kg, p.o.) randomization->dsp6745_dose benzo_dose Benzodiazepine (e.g., Diazepam 2.5 mg/kg, i.p.) randomization->benzo_dose pre_treatment_interval Pre-treatment Interval (e.g., 30-60 min) vehicle->pre_treatment_interval dsp6745_dose->pre_treatment_interval benzo_dose->pre_treatment_interval behavioral_assay Anxiety Behavioral Assay (e.g., Social Interaction Test) pre_treatment_interval->behavioral_assay data_recording Video Recording & Scoring (Blinded Observer) behavioral_assay->data_recording data_extraction Extraction of Key Parameters (e.g., Interaction Time) data_recording->data_extraction statistical_analysis Statistical Analysis (e.g., ANOVA) data_extraction->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Preclinical workflow for evaluating anxiolytic drug efficacy.

Side Effect Profiles

A critical aspect of any anxiolytic drug is its safety and tolerability.

This compound: The preclinical safety profile of this compound is not extensively detailed in the available literature. However, its low affinity for dopamine D2, histamine (B1213489) H1, and muscarinic M1 receptors is a noteworthy feature.[5] This suggests a potentially lower risk of side effects commonly associated with other psychoactive medications, such as extrapyramidal symptoms, sedation, and cognitive impairment.[5] Further clinical studies are required to fully characterize its side effect profile in humans.

Benzodiazepines: The side effect profile of benzodiazepines is well-documented and constitutes a significant limitation to their long-term use. Common side effects include:

  • Sedation and Drowsiness: A common dose-dependent effect.

  • Motor Impairment: Can affect coordination and increase the risk of falls, particularly in the elderly.

  • Cognitive Deficits: May include anterograde amnesia and impaired concentration.

  • Tolerance: The need for higher doses to achieve the same anxiolytic effect can develop with chronic use.

  • Dependence and Withdrawal: Physical and psychological dependence can occur, leading to a withdrawal syndrome upon discontinuation that can include rebound anxiety, insomnia, and seizures.

Conclusion

This compound represents a novel approach to the treatment of anxiety, with a mechanism of action centered on the modulation of the serotonin system. Preclinical data in the rat social interaction test indicate anxiolytic-like potential. Benzodiazepines are established anxiolytics with a well-understood GABAergic mechanism, but their use is hampered by a significant side effect burden.

The current body of public evidence does not permit a direct, quantitative comparison of the anxiolytic efficacy of this compound and benzodiazepines. Future head-to-head preclinical studies employing a battery of anxiety models, along with forthcoming clinical trial data for this compound, will be essential to definitively benchmark their respective therapeutic indices. The distinct pharmacological profiles suggest that this compound may offer a favorable side effect profile, a hypothesis that awaits rigorous clinical validation.

References

A comparative study of the neurochemical effects of DSP-6745 and vortioxetine

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Multimodal Serotonergic Agents for Researchers and Drug Development Professionals

In the landscape of psychopharmacology, the development of multimodal agents targeting the serotonin (B10506) system represents a significant advancement in the potential treatment of complex neuropsychiatric disorders. This guide provides a comparative neurochemical analysis of two such agents: DSP-6745, a novel compound in development, and vortioxetine (B1682262), an established antidepressant. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their receptor binding profiles, effects on neurotransmitter levels, and the experimental methodologies used to elucidate these properties.

Introduction to this compound and Vortioxetine

This compound is a novel investigational compound identified as a multimodal 5-HT modulator. Preclinical studies suggest it possesses a unique pharmacological profile, acting as a potent inhibitor of the serotonin transporter (SERT) and an antagonist at several serotonin receptors.[1][2][3][4][5][6] This profile is hypothesized to contribute to its potential for rapid-acting antidepressant, anxiolytic, antipsychotic, and pro-cognitive effects.[1][2][3][4][5][6]

Vortioxetine is a clinically approved antidepressant with a well-characterized multimodal mechanism of action.[7][8][9][10] It functions as a SERT inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[7][8][9][10] This diverse pharmacology is believed to underlie its efficacy in treating major depressive disorder and its potential benefits on cognitive function.[11]

Comparative Receptor Binding Affinity

A direct comparison of the binding affinities (Ki) of this compound and vortioxetine for various serotonergic targets is crucial for understanding their distinct pharmacological profiles. While both are described as "multimodal," the specifics of their receptor interactions reveal key differences.

Data Presentation: Receptor Binding Affinities (Ki, nM)

TargetThis compound (Ki, nM)Vortioxetine (Ki, nM)Functional Activity (this compound)Functional Activity (Vortioxetine)
Serotonin Transporter (SERT) Potent Inhibitor (Specific Ki not available in search results)1.6[7][8][9]Inhibition of serotonin reuptake[1][2]Inhibition of serotonin reuptake[7][8]
5-HT1A Receptor -15[7][8]-Agonist[7][8]
5-HT1B Receptor -33[7][8]-Partial Agonist[7][8]
5-HT1D Receptor -54[7][8]-Antagonist[7][8]
5-HT2A Receptor Potent Antagonist (Specific Ki not available in search results)-Antagonist[1][2]-
5-HT2C Receptor Potent Antagonist (Specific Ki not available in search results)-Antagonist[1][2]-
5-HT3 Receptor -3.7[7][8]-Antagonist[7][8]
5-HT7 Receptor Potent Antagonist (Specific Ki not available in search results)19[7][8]Antagonist[1][2]Antagonist[7][8]

Note: Specific Ki values for this compound were not available in the provided search results. The compound is described as a "potent inhibitor" or "potent antagonist" at the indicated targets.

Effects on Extracellular Neurotransmitter Levels

In vivo microdialysis studies in animal models provide critical insights into the downstream effects of these compounds on neurochemical signaling in specific brain regions.

Data Presentation: In Vivo Neurochemical Effects

NeurotransmitterBrain RegionEffect of this compoundEffect of Vortioxetine
Serotonin (5-HT) Medial Prefrontal CortexIncreased release[1][2][3][5]Increased extracellular levels[10]
Norepinephrine (NE) Medial Prefrontal CortexIncreased release[1][2][3][5]Increased extracellular levels[10]
Dopamine (DA) Medial Prefrontal CortexIncreased release[1][2][3][5]Increased extracellular levels[10]
Glutamate (Glu) Medial Prefrontal CortexIncreased release[1][2][3][5]-
Acetylcholine (ACh) Medial Prefrontal Cortex-Increased extracellular levels[12]
Histamine Medial Prefrontal Cortex-Increased extracellular levels[12]

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of this compound and vortioxetine.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., 5-HT2A, SERT) are homogenized and centrifuged to isolate the cell membranes containing the receptor. The protein concentration of the membrane preparation is determined.[1]

  • Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the target) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or vortioxetine).[13][14]

  • Separation of Bound and Free Radioligand: The mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[1]

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.[13]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[8][15][16][17]

General Protocol:

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region (e.g., the medial prefrontal cortex) of an anesthetized rodent. The animal is allowed to recover from the surgery.[7][18][19]

  • Perfusion: On the day of the experiment, the probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.[8][17]

  • Sample Collection: Neurotransmitters and other molecules in the extracellular fluid diffuse across the probe's membrane and into the perfusion solution. This solution, called the dialysate, is collected at regular intervals.[8][17]

  • Drug Administration: After a baseline collection period, the animal is administered the test compound (this compound or vortioxetine) or a vehicle control.[7]

  • Analysis: The collected dialysate samples are analyzed using highly sensitive techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection to quantify the concentrations of various neurotransmitters.[16][20]

  • Data Analysis: The changes in neurotransmitter levels over time following drug administration are compared to baseline levels and to the vehicle control group.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and experimental workflows.

cluster_DSP6745 This compound Signaling Pathway This compound This compound SERT_D SERT This compound->SERT_D Inhibition HT2A_D 5-HT2A This compound->HT2A_D Antagonism HT2C_D 5-HT2C This compound->HT2C_D Antagonism HT7_D 5-HT7 This compound->HT7_D Antagonism Serotonin_D ↑ Extracellular Serotonin SERT_D->Serotonin_D Norepinephrine_D ↑ Extracellular Norepinephrine HT2A_D->Norepinephrine_D Dopamine_D ↑ Extracellular Dopamine HT2A_D->Dopamine_D Glutamate_D ↑ Extracellular Glutamate HT2A_D->Glutamate_D HT2C_D->Norepinephrine_D HT2C_D->Dopamine_D HT7_D->Serotonin_D

Caption: Proposed signaling pathway for this compound.

cluster_Vortioxetine Vortioxetine Signaling Pathway Vortioxetine Vortioxetine SERT_V SERT Vortioxetine->SERT_V Inhibition HT1A_V 5-HT1A Vortioxetine->HT1A_V Agonism HT1B_V 5-HT1B Vortioxetine->HT1B_V Partial Agonism HT1D_V 5-HT1D Vortioxetine->HT1D_V Antagonism HT3_V 5-HT3 Vortioxetine->HT3_V Antagonism HT7_V 5-HT7 Vortioxetine->HT7_V Antagonism Serotonin_V ↑ Extracellular Serotonin SERT_V->Serotonin_V HT1A_V->Serotonin_V Norepinephrine_V ↑ Extracellular Norepinephrine HT3_V->Norepinephrine_V Dopamine_V ↑ Extracellular Dopamine HT3_V->Dopamine_V Acetylcholine_V ↑ Extracellular Acetylcholine HT3_V->Acetylcholine_V Histamine_V ↑ Extracellular Histamine HT3_V->Histamine_V HT7_V->Serotonin_V

Caption: Signaling pathway for vortioxetine.

cluster_Workflow Experimental Workflow: Radioligand Binding Assay A Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50/Ki Determination) D->E

Caption: Workflow for radioligand binding assays.

cluster_Workflow Experimental Workflow: In Vivo Microdialysis A Microdialysis Probe Implantation B Perfusion with aCSF A->B C Baseline Sample Collection B->C D Drug Administration C->D E Post-Drug Sample Collection D->E F HPLC-MS/ECD Analysis E->F G Data Analysis F->G

References

Unraveling the Unique Receptor Profile of DSP-6745: A Comparative Analysis with Other 5-HT Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel multimodal 5-hydroxytryptamine (5-HT) modulator, DSP-6745, presents a distinct receptor interaction profile that sets it apart from other serotonergic agents. This guide provides a comprehensive comparison of this compound with other notable 5-HT modulators, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its unique pharmacological characteristics.

This compound distinguishes itself through its potent inhibition of the serotonin (B10506) transporter (SERT) and its pronounced antagonist activity at the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2][3] This specific combination of high-affinity interactions is believed to contribute to its rapid antidepressant, anxiolytic, antipsychotic, and procognitive effects by increasing the extracellular levels of not only serotonin but also norepinephrine, dopamine (B1211576), and glutamate (B1630785) in key brain regions like the medial prefrontal cortex.[1][2][3]

Comparative Receptor Binding Affinities

To contextualize the receptor profile of this compound, the following table summarizes its binding affinities alongside those of other well-established 5-HT modulators: vortioxetine, vilazodone, aripiprazole, and buspirone. The data is presented as Ki values (in nM), where a lower value indicates a higher binding affinity.

Target This compound (Ki, nM) Vortioxetine (Ki, nM) Vilazodone (Ki, nM) Aripiprazole (Ki, nM) Buspirone (Ki, nM)
SERT Potent Inhibitor1.6[2][4]0.1[1][5]--
5-HT1A -15 (Agonist)[2][4]- (Partial Agonist)High Affinity (Partial Agonist)4-78 (Partial Agonist)
5-HT2A Potent Antagonist[1][2][3]--22.4 (Antagonist)Weak Affinity
5-HT2C Potent Antagonist[1][2][3]180-428 (Antagonist)-
5-HT7 Potent Antagonist[1][2][3]19 (Antagonist)[2][4]-High Affinity-
D2 >5000 (Low Affinity)[4]--0.34 (Partial Agonist)[3]484
D3 ---High Affinity98

Differentiating Features of this compound's Receptor Profile

The primary distinction of this compound lies in its combination of potent SERT inhibition with strong antagonism at three key serotonin receptors: 5-HT2A, 5-HT2C, and 5-HT7.[1][2][3] This contrasts with other multimodal agents like vortioxetine, which exhibits a broader range of activities including 5-HT1A agonism and 5-HT1B partial agonism.[2][4] Vilazodone, on the other hand, combines SERT inhibition with 5-HT1A partial agonism.[1][5]

Unlike atypical antipsychotics such as aripiprazole, this compound has a very low affinity for dopamine D2 receptors, which may suggest a lower risk of extrapyramidal side effects.[3][4] Furthermore, its profile is distinct from anxiolytics like buspirone, which primarily acts as a 5-HT1A partial agonist with some affinity for dopamine receptors.

Signaling Pathways and Mechanism of Action

The multimodal action of this compound results in a complex modulation of the serotonergic system and downstream effects on other neurotransmitters. The following diagram illustrates the hypothesized signaling pathway.

DSP_6745_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5-HT_vesicle 5-HT 5-HT 5-HT 5-HT_vesicle->5-HT Release 5-HT->SERT Reuptake 5-HT2A 5-HT2A 5-HT->5-HT2A 5-HT2C 5-HT2C 5-HT->5-HT2C 5-HT7 5-HT7 5-HT->5-HT7 Downstream_Signaling Modulation of NE, DA, Glu Release 5-HT2A->Downstream_Signaling 5-HT2C->Downstream_Signaling 5-HT7->Downstream_Signaling This compound This compound This compound->SERT Inhibition This compound->5-HT2A Antagonism This compound->5-HT2C Antagonism This compound->5-HT7 Antagonism

Figure 1. Hypothesized multimodal mechanism of action of this compound.

Experimental Protocols

The binding affinities presented in this guide are determined through in vitro radioligand binding assays. The following is a generalized protocol for such an experiment.

In Vitro Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor or transporter.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor/transporter.

  • Radioligand specific for the target (e.g., [3H]-citalopram for SERT, [3H]-ketanserin for 5-HT2A).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes, radioligand, and test compound to their final concentrations in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand (at a fixed concentration, typically at or below its Kd value), and varying concentrations of the test compound. Also include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the general workflow of this experimental protocol.

Experimental_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate A->B C Rapid Filtration (Separate Bound from Unbound) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (Calculate IC50 and Ki) E->F

Figure 2. General workflow for a radioligand competition binding assay.

References

Assessing the Therapeutic Index of DSP-6745 Relative to Established Antidepressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel antidepressant candidate DSP-6745 against established antidepressants, with a focus on the therapeutic index. The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. This document compiles available preclinical data to facilitate an objective comparison.

Executive Summary

This compound is a novel multimodal antidepressant that functions as a serotonin (B10506) (5-HT) transporter (SERT) inhibitor and an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2] This mechanism of action leads to an increase in the extracellular levels of several key neurotransmitters, including serotonin, norepinephrine, dopamine (B1211576), and glutamate, in the medial prefrontal cortex.[1][2] Preclinical studies have demonstrated its potential for rapid antidepressant, anxiolytic, antipsychotic, and pro-cognitive effects.[1][2]

A direct calculation of the therapeutic index for this compound is not possible at this time due to the lack of publicly available preclinical data on its median lethal dose (LD50) or median toxic dose (TD50). This information is likely proprietary and will become available as the drug progresses through the development pipeline.

However, we can infer a potential safety profile for this compound based on its receptor binding affinities. Notably, it has low affinity for dopamine D2L, histamine (B1213489) H1, and muscarinic M1 receptors.[3] This profile suggests a potentially lower burden of side effects commonly associated with other classes of antidepressants, such as the extrapyramidal symptoms, sedation, and anticholinergic effects often seen with tricyclic antidepressants (TCAs).

This guide provides a quantitative comparison of the preclinical therapeutic indices of representative drugs from three established classes of antidepressants: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).

Quantitative Data Presentation

The following tables summarize the available preclinical data for this compound and established antidepressants in rats. The therapeutic index is calculated as LD50 / ED50.

Table 1: Preclinical Data for this compound (in rats)

ParameterValueReference
Mechanism of Action SERT inhibitor; 5-HT2A, 5-HT2C, 5-HT7 antagonist[1][2]
Effective Dose (ED50) ~6.4 mg/kg (oral) in Forced Swim Test[1]
Lethal Dose (LD50) Data not publicly available
Therapeutic Index (TI) Not calculable

Table 2: Preclinical Data and Therapeutic Index of Established Antidepressants (in rats)

Drug ClassDrugEffective Dose (ED50) (Forced Swim Test)Lethal Dose (LD50) (Oral)Calculated Therapeutic Index (TI)References
SSRI Fluoxetine~10 mg/kg452 mg/kg~45.2 ED50:[4][5][6][7], LD50:[8][9][10][11]
SNRI Venlafaxine (B1195380)~4-8 mg/kg350 mg/kg~43.8 - 87.5 ED50:[12], LD50:[13]
TCA Amitriptyline~15 mg/kg240 mg/kg~16 ED50:[14][15], LD50:[13][16]

Note: The ED50 values are estimated from published effective doses in the rat forced swim test and may vary based on the specific experimental protocol.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Assessment of Antidepressant Efficacy: The Forced Swim Test (FST)

The Forced Swim Test is a widely used preclinical model to assess antidepressant-like activity in rodents.[17]

  • Apparatus: A cylindrical container (typically 40-60 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test Session: On the first day, rats are placed in the water cylinder for a 15-minute adaptation session.[17]

    • Drug Administration: The test compound (e.g., this compound, fluoxetine) or vehicle is administered at specified time points before the test session (e.g., 24, 5, and 1 hour prior).

    • Test Session: 24 hours after the pre-test, the animals are placed back into the cylinder for a 5-minute test session.[17]

  • Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded. A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[17] The dose that reduces immobility by 50% is determined as the ED50.

Assessment of Acute Toxicity: Median Lethal Dose (LD50)

The LD50 is determined following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Guideline: OECD Test Guideline 423 (Acute Toxic Class Method) or Guideline 420 (Fixed Dose Procedure).

  • Animals: Typically, young adult female rats are used.

  • Procedure:

    • Dosing: The substance is administered orally in a stepwise procedure to groups of animals at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

    • Stepwise Progression: The results from one step (e.g., mortality or no mortality at a given dose) determine the dose for the next group of animals.

  • Data Analysis: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals. This value is used to classify the substance for its acute toxicity.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the mechanisms of action for this compound and established antidepressant classes.

cluster_DSP6745 This compound Mechanism of Action This compound This compound SERT SERT This compound->SERT Inhibits R_5HT2A 5-HT2A Receptor This compound->R_5HT2A Antagonizes R_5HT2C 5-HT2C Receptor This compound->R_5HT2C Antagonizes R_5HT7 5-HT7 Receptor This compound->R_5HT7 Antagonizes Synaptic5HT Synaptic 5-HT SERT->Synaptic5HT Reuptake Neurotransmission Increased 5-HT, NE, DA, Glu Neurotransmission Synaptic5HT->Neurotransmission Leads to

Caption: Mechanism of action of this compound.

cluster_antidepressants Established Antidepressant Mechanisms cluster_SSRI SSRI (e.g., Fluoxetine) cluster_SNRI SNRI (e.g., Venlafaxine) cluster_TCA TCA (e.g., Amitriptyline) SSRI SSRI SERT_SSRI SERT SSRI->SERT_SSRI Inhibits Synaptic5HT_SSRI Increased Synaptic 5-HT SERT_SSRI->Synaptic5HT_SSRI Blocks Reuptake SNRI SNRI SERT_SNRI SERT SNRI->SERT_SNRI Inhibits NET_SNRI NET SNRI->NET_SNRI Inhibits Synaptic5HTNE_SNRI Increased Synaptic 5-HT & NE SERT_SNRI->Synaptic5HTNE_SNRI Blocks Reuptake NET_SNRI->Synaptic5HTNE_SNRI Blocks Reuptake TCA TCA SERT_TCA SERT TCA->SERT_TCA Inhibits NET_TCA NET TCA->NET_TCA Inhibits Other_Receptors Muscarinic, Histamine, Adrenergic Receptors TCA->Other_Receptors Antagonizes Synaptic5HTNE_TCA Increased Synaptic 5-HT & NE SERT_TCA->Synaptic5HTNE_TCA Blocks Reuptake NET_TCA->Synaptic5HTNE_TCA Blocks Reuptake Side_Effects Side Effects Other_Receptors->Side_Effects Workflow for ED50 Determination (Forced Swim Test) Day1 Day 1: Pre-Test (15 min swim) DrugAdmin Drug Administration (e.g., 24h, 5h, 1h pre-test) Day1->DrugAdmin Day2 Day 2: Test Session (5 min swim) DrugAdmin->Day2 DataRecord Record Immobility Time Day2->DataRecord Analysis Statistical Analysis (Drug vs. Vehicle) DataRecord->Analysis ED50 Calculate ED50 Analysis->ED50 Workflow for LD50 Determination (OECD Guideline) DoseSelection Select Starting Dose (e.g., 300 mg/kg) Group1 Dose Group 1 (n=3) Oral Administration DoseSelection->Group1 Observe14 Observe for 14 Days (Mortality & Clinical Signs) Group1->Observe14 Decision1 Decision Point: Mortality Observed? Observe14->Decision1 DoseLower Dose Next Group at Lower Dose Decision1->DoseLower Yes DoseHigher Dose Next Group at Higher Dose Decision1->DoseHigher No LD50Calc Calculate LD50 Decision1->LD50Calc Endpoint Met DoseLower->Group1 DoseHigher->Group1

References

Safety Operating Guide

Personal protective equipment for handling DSP-6745

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the personal protective equipment (PPE) and safety procedures for handling the novel 5-hydroxytryptamine modulator, DSP-6745, in a research laboratory setting. A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available at this time. Researchers, scientists, and drug development professionals must obtain the official MSDS from their chemical supplier before handling this compound. The information presented here is based on general laboratory safety protocols for handling new chemical entities and should be supplemented with a thorough risk assessment specific to the planned experiments.

Immediate Safety and Logistical Information

For any new chemical entity like this compound, where full toxicological and hazard information is not widely available, a cautious approach is paramount. The following tables outline the recommended PPE and emergency procedures based on standard laboratory practice for handling research compounds of unknown toxicity.

Personal Protective Equipment (PPE)
PPE CategoryMinimum RequirementSpecifications
Eye and Face Protection Safety glasses with side shields or safety gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Check for breakthrough times and degradation with the specific solvent being used. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory coatA fully buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood.
Emergency Procedures
SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Operational and Disposal Plans

A clear and detailed plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Guidance
  • Preparation:

    • Read and understand the supplier's MSDS for this compound thoroughly.

    • Conduct a pre-work hazard assessment for the specific procedures to be performed.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the compound necessary for the experiment.

    • When weighing the powder, use a balance inside the fume hood or in an enclosure with local exhaust ventilation.

    • If preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Properly doff and dispose of all single-use PPE.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and experimental waste, must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Sharps Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Experimental Protocols

Detailed experimental protocols involving this compound should be written and approved by the principal investigator and the institutional safety committee. These protocols must include specific details on the quantities of this compound to be used, the procedures for handling, and the emergency response plan.

Visualizations

Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Obtain & Review MSDS prep2 Conduct Hazard Assessment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Proposed Signaling Pathway of this compound

Based on available research, this compound is a multimodal 5-hydroxytryptamine (5-HT) modulator. The following diagram illustrates its proposed mechanism of action.

G cluster_receptors 5-HT Receptors DSP6745 This compound HT2A 5-HT2A DSP6745->HT2A Antagonist HT2C 5-HT2C DSP6745->HT2C Antagonist HT7 5-HT7 DSP6745->HT7 Antagonist SERT 5-HT Transporter (SERT) DSP6745->SERT Inhibitor Outcome Increased 5-HT, NE, DA, & Glu in mPFC HT2A->Outcome HT2C->Outcome HT7->Outcome SERT->Outcome

Caption: Proposed Signaling Pathway of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.